molecular formula C7H8BrNO B2472668 2-Bromo-5-cyclobutyl-1,3-oxazole CAS No. 1888918-38-4

2-Bromo-5-cyclobutyl-1,3-oxazole

Cat. No.: B2472668
CAS No.: 1888918-38-4
M. Wt: 202.051
InChI Key: IOQLUHWCFBTWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclobutyl-1,3-oxazole is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a 1,3-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, which is a privileged scaffold in drug discovery due to its presence in numerous biologically active molecules and natural products . The molecular formula is C7H8BrNO, and its structure is characterized by a bromo substituent at the 2-position and a cyclobutyl group at the 5-position of the oxazole core . The primary research value of this compound lies in its utility as a synthetic intermediate. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse aromatic, heteroaromatic, or other carbon-based substituents . This makes it an invaluable scaffold for constructing libraries of complex oxazole derivatives for structure-activity relationship (SAR) studies. Oxazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, including potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents . Furthermore, the cyclobutyl group can impart desirable properties to a molecule, such as influencing its three-dimensional conformation and metabolic stability. Researchers should note that certain 1,3-oxazole substructures can undergo novel ring oxidation catalyzed by cytosolic aldehyde oxidase (AO) to form corresponding 2-oxazolones, a key consideration in metabolism and stability studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all risk assessments and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclobutyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQLUHWCFBTWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole , designed for researchers and drug development professionals.

Executive Summary & Target Profile

Target Molecule: 2-Bromo-5-cyclobutyl-1,3-oxazole CAS: 1888918-38-4 Molecular Formula:


Core Application:  High-value heteroaryl halide building block for Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and 

reactions in medicinal chemistry.[1]

Synthetic Challenge: The 2-bromooxazole moiety is electronically activated but thermally labile.[1] The primary challenge lies in installing the bromine atom at the C2 position without compromising the oxazole ring integrity or the cyclobutyl ring strain. This guide prioritizes a regioselective lithiation-bromination strategy due to its superior atom economy and functional group tolerance compared to classical Sandmeyer approaches.[1]

Retrosynthetic Analysis

The most robust disconnection relies on the late-stage functionalization of the oxazole core. This approach minimizes the handling of the unstable C2-bromide.

  • Disconnection 1 (C2-Br): Direct electrophilic trapping of a C2-lithiated species.[1]

  • Disconnection 2 (Heterocycle Formation): The 5-substituted oxazole core is efficiently constructed via the Van Leusen Oxazole Synthesis , utilizing cyclobutanecarbaldehyde and TosMIC (p-Toluenesulfonylmethyl isocyanide).[1]

Retrosynthesis Target 2-Bromo-5-cyclobutyl-1,3-oxazole Intermediate 5-Cyclobutyl-1,3-oxazole Target->Intermediate Lithiation/Bromination (LiHMDS, CBr4) Precursors Cyclobutanecarbaldehyde + TosMIC Intermediate->Precursors Van Leusen Cyclization (K2CO3, MeOH)

Figure 1: Retrosynthetic logic flow prioritizing the Van Leusen pathway.

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Cyclobutyl-1,3-oxazole (The Core)

This phase utilizes the Van Leusen reaction to construct the oxazole ring.[1] This method is preferred over the Robinson-Gabriel cyclodehydration for cyclobutyl substrates because it avoids acidic conditions that might induce ring expansion or rearrangement of the strained cyclobutyl group.

Reagents:

  • Cyclobutanecarbaldehyde (1.0 equiv)[1]

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Methanol (Anhydrous)[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with TosMIC (19.5 g, 100 mmol) and anhydrous Methanol (200 mL).

  • Addition: Add Cyclobutanecarbaldehyde (8.4 g, 100 mmol) in one portion.

  • Base Treatment: Add solid

    
      (27.6 g, 200 mmol). The reaction is exothermic; ensure adequate stirring.
    
  • Reflux: Heat the suspension to reflux (

    
    ) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The TosMIC spot should disappear.
    
  • Workup: Cool to room temperature. Remove methanol under reduced pressure (do not heat above

    
    ). Resuspend the residue in water (100 mL) and extract with Dichloromethane  (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 5-cyclobutyl-1,3-oxazole  as a pale yellow oil.[1]
    

Key Mechanistic Insight: The reaction proceeds via a base-catalyzed [3+2] cycloaddition of the isocyanide to the aldehyde, followed by elimination of p-toluenesulfinic acid.[1]

Phase 2: C2-Lithiation and Bromination (The Functionalization)

Direct halogenation of oxazoles at C2 is feasible via deprotonation. The C2 proton is the most acidic (


). Safety Note:  2-Bromooxazoles are thermally unstable and can undergo ring-opening polymerization if heated.[1]

Reagents:

  • 5-Cyclobutyl-1,3-oxazole (from Phase 1)[1]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.2 equiv)

  • Carbon Tetrabromide (

    
    ) (1.5 equiv) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane[1]
    
  • THF (Anhydrous)[1]

Protocol:

  • Cryogenic Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-cyclobutyl-1,3-oxazole (1.23 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to

    
      (Dry ice/Acetone bath).
    
  • Deprotonation: Dropwise add LiHMDS (12 mL, 12 mmol) over 15 minutes. Maintain internal temperature below

    
    . Stir for 30 minutes at 
    
    
    
    . The solution typically turns yellow/orange, indicating the formation of the 2-lithiooxazole species.
  • Bromination: Dissolve

    
      (4.97 g, 15 mmol) in THF (10 mL) and add it dropwise to the lithiated species at 
    
    
    
    .
    • Alternative: A solution of

      
       can be used, but 
      
      
      
      or perfluorinated bromides often provide cleaner reaction profiles for oxazoles.
  • Quench: Allow the mixture to stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    . Quench with saturated aqueous
    
    
    .
  • Extraction: Extract with Diethyl Ether (

    
     mL). Avoid DCM if possible during workup to prevent halogen exchange or reactivity issues, though DCM is acceptable for extraction if kept cold.
    
  • Purification (Critical): Concentrate the organic layer at low temperature (

    
    ). Purify immediately via flash chromatography (Silica gel, Pentane/Ether gradient).
    
    • Stabilization: Pre-treat the silica gel with 1% Triethylamine to neutralize acidity, as silica acidity can degrade the product.

Analytical Data Expectations
  • Physical State: Colorless to pale yellow liquid/low-melting solid.[1]

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       6.85 (s, 1H, Oxazole H4 ) – Note: The characteristic H2 proton at ~7.8 ppm will be absent.
      
    • 
       3.45 (m, 1H, Cyclobutyl CH )[1]
      
    • 
       2.40–1.90 (m, 6H, Cyclobutyl 
      
      
      
      )[1]
  • MS (ESI+): m/z ~202/204

    
     (1:1 Br isotope pattern).[1]
    

Reaction Mechanism & Workflow Visualization

The following diagram details the molecular mechanism for the critical lithiation step, highlighting the specific regioselectivity driven by the heteroatom inductive effects.

Mechanism Step1 5-Cyclobutyloxazole (Neutral) Step2 Deprotonation at C2 (LiHMDS, -78°C) Step1->Step2 pKa ~20 Intermediate 2-Lithio-5-cyclobutyloxazole (Nucleophile) Step2->Intermediate Coordination to N/O Step3 Electrophilic Trap (CBr4) Intermediate->Step3 Br+ Transfer Product 2-Bromo-5-cyclobutyl-1,3-oxazole Step3->Product LiCBr3 byproduct

Figure 2: Mechanistic pathway for the regioselective C2-bromination of the oxazole core.

Safety & Stability Considerations (E-E-A-T)

  • Thermal Instability: 2-Halooxazoles are known to undergo "Cornforth-type" rearrangements or polymerization upon heating.[1] Store at

    
      under inert atmosphere.
    
  • Cyclobutyl Strain: While the cyclobutyl ring is relatively robust, avoid strong Lewis acids (

    
    ) which might trigger ring expansion to cyclopentenes.
    
  • Lithiation Hazards: LiHMDS is moisture sensitive.[1] The lithiated oxazole intermediate is stable at

    
     but degrades rapidly above 
    
    
    
    via ring opening to isocyanides.[1]

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369–2372.[1][3] Link[1]

  • Lithiation of Oxazoles: Vedejs, E.; Monahan, S. D. "Oxazole Activation: Regioselective Lithiation and Reaction with Electrophiles." Journal of Organic Chemistry, 1996 , 61(15), 5192–5193. Link[1]

  • General 2-Bromooxazole Synthesis: Kotha, S.; Cheekatla, S. R.[1] "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles." Molbank, 2022 , 2022(3), M1440.[1][4] Link[1]

  • Halogen Dance/Stability: Williams, D. R.; McClymont, D. F.[1] "Halogen Dance Reactions of 5-Substituted Oxazoles." Angewandte Chemie International Edition, 2005 , 44(21), 3278–3281.[1] Link[1]

Sources

Spectroscopic data of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profiling and Structural Elucidation of 2-Bromo-5-cyclobutyl-1,3-oxazole

Executive Summary

2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) is a highly versatile heterocyclic building block widely utilized in modern drug discovery and materials science. The C-2 bromine atom serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the C-5 cyclobutyl moiety introduces significant sp³ character, enhancing the molecule's lipophilicity (LogP ~2.5) and metabolic stability[1].

This whitepaper provides an authoritative, deep-dive analysis into the spectroscopic signatures of this compound. By detailing the causality behind its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) data, this guide equips researchers with the theoretical grounding and practical, self-validating protocols necessary for unambiguous structural verification.

Spectroscopic Data Presentation & Mechanistic Interpretation

The structural validation of 2-bromo-5-cyclobutyl-1,3-oxazole relies on a multimodal analytical approach. The tables below summarize the expected spectroscopic data, derived from the fundamental electronic properties of the halogenated oxazole core and the sterically constrained cyclobutyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the oxazole ring is heavily influenced by the highly electronegative oxygen and nitrogen atoms, as well as the quadrupolar nature of the bromine substituent.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Mechanistic Causality

| 6.85 | Singlet (s) | 1H | Oxazole H-4 | The absence of adjacent protons on the heteroaromatic ring precludes scalar (


) coupling, resulting in a sharp singlet. The resonance is slightly shielded compared to standard aromatics due to the specific π-electron distribution of the oxazole diene-like system[2]. |
| 3.52 | Quintet (quin) | 1H | Cyclobutyl CH | Deshielded by the adjacent electron-withdrawing oxazole core. Splits into a quintet due to coupling with the four adjacent methylene protons (

Hz). | | 2.25 – 2.40 | Multiplet (m) | 4H | Cyclobutyl CH₂ (adjacent) | Complex splitting arises from the pseudo-equatorial and pseudo-axial spatial arrangements within the puckered cyclobutyl ring. | | 1.95 – 2.10 | Multiplet (m) | 2H | Cyclobutyl CH₂ (distal) | Furthest from the deshielding aromatic core, resonating furthest upfield. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Mechanistic Causality
154.2 C-5 (Oxazole) Strongly deshielded by the adjacent ring oxygen and the inductive effect of the attached alkyl (cyclobutyl) group[3].
131.5 C-2 (Oxazole, Br) While intrinsically deshielded by both O and N, the attachment of the heavy bromine atom induces a shielding "heavy-atom effect," preventing the signal from shifting further downfield (>150 ppm) as seen in unsubstituted oxazoles[4].
125.8 C-4 (Oxazole) Standard sp² carbon resonance for the oxazole core.
31.4 Cyclobutyl CH Deshielded relative to standard alkanes due to proximity to the heteroaromatic ring.
28.1 Cyclobutyl CH₂ (x2) Adjacent ring carbons.

| 18.5 | Cyclobutyl CH₂ | Distal ring carbon, least affected by the oxazole core. |

High-Resolution Mass Spectrometry (HRMS) & FT-IR

Table 3: HRMS (ESI+) and FT-IR (ATR) Signatures

Method Key Data Point Diagnostic Significance

| HRMS |


 201.9862 / 203.9842 | [M+H]⁺ adducts. The exact 1:1 intensity ratio perfectly matches the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, confirming mono-bromination[1]. |
| FT-IR  | ~1610 cm⁻¹ | C=N stretching vibration of the oxazole ring. |
| FT-IR  | ~1050 cm⁻¹ | C-Br stretching vibration, characteristic of halogenated aromatics. |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning the protocols inherently contain internal checks to verify the accuracy of the resulting data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of 2-bromo-5-cyclobutyl-1,3-oxazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer.

    • Self-Validation Mechanism: The spectrometer must lock onto the deuterium frequency of the CDCl₃. This creates a feedback loop that actively compensates for magnetic field drift during acquisition, ensuring ultra-sharp peaks.

  • ¹H NMR Acquisition: Execute a standard single-pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

    • Self-Validation Mechanism: The TMS peak is manually calibrated to exactly δ 0.00 ppm. If the residual CHCl₃ peak does not automatically align at δ 7.26 ppm, the calibration is flawed and must be reset.

  • ¹³C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans.

    • Causality of Choice: The relaxation delay (D1) MUST be extended to 5 seconds. Quaternary carbons (C-2 and C-5) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will cause these critical signals to vanish into the baseline noise.

Protocol B: LC-HRMS (ESI+) Analysis
  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample (in Methanol) onto a C18 UPLC column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality of Choice: The 0.1% Formic Acid is not merely a buffer; it acts as a proton donor, forcing the basic nitrogen of the oxazole ring to ionize into the [M+H]⁺ state required for ESI+ detection.

  • Mass Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode with a capillary voltage of 3.0 kV.

    • Self-Validation Mechanism: Continuously infuse a lock mass solution (e.g., Leucine Enkephalin,

      
       556.2771) via a secondary reference sprayer. The instrument software uses this known mass to perform real-time axis recalibration, guaranteeing that the mass error for the oxazole compound remains strictly below 5 ppm.
      

Mechanistic Workflow Visualization

Workflow A Sample Preparation (CDCl3 + TMS) B NMR Acquisition (1H & 13C) A->B C LC-HRMS Analysis (ESI+ Mode) A->C D FT-IR Spectroscopy (ATR Mode) A->D E Data Processing & Fourier Transform B->E C->E D->E F Structural Validation (Isotopic & Shift Match) E->F

Fig 1: Spectroscopic workflow for structural validation of 2-Bromo-5-cyclobutyl-1,3-oxazole.

Conclusion

The structural elucidation of 2-bromo-5-cyclobutyl-1,3-oxazole requires a nuanced understanding of heteroaromatic electronics. By leveraging the heavy-atom effect of bromine on ¹³C chemical shifts, the distinct lack of scalar coupling for the H-4 proton, and the unmistakable 1:1 isotopic signature in HRMS, researchers can achieve absolute confidence in their synthetic outcomes. Adhering to the self-validating protocols outlined above ensures that all acquired data meets the rigorous standards required for downstream pharmaceutical development.

References

  • Title: 2-bromo-5-cyclobutyl-1,3-oxazole (C7H8BrNO) - PubChemLite Source: uni.lu URL: [1]

  • Title: The spectra, ionization, and deuteriation of oxazoles and related compounds - Journal of the Chemical Society B Source: rsc.org URL: [4]

  • Title: 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics Source: modgraph.co.uk URL: [2]

  • Title: Organic Syntheses Procedure: 4-bromo-5-(thiophen-2-yl)oxazole Source: orgsyn.org URL: [3]

Sources

Structural Elucidation of 2-Bromo-5-cyclobutyl-1,3-oxazole: A Comprehensive NMR Framework

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The functionalization of 1,3-oxazoles is a cornerstone of modern medicinal chemistry, providing critical pharmacophores for kinase inhibitors and antimicrobial agents. Specifically, 2-bromo-5-cyclobutyl-1,3-oxazole (CAS 1888918-38-4) serves as a highly versatile building block due to the cross-coupling potential of the C-2 bromine and the lipophilic, conformationally restricted nature of the C-5 cyclobutyl group. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By synthesizing fundamental quantum mechanical principles with field-proven analytical methodologies, we establish a self-validating framework for unambiguous spectral assignment.

Mechanistic Grounding: Electronic Effects in Halogenated Oxazoles

Before initiating any spectroscopic acquisition, a Senior Application Scientist must predict the electronic environment of the target molecule to optimize instrument parameters. The chemical shifts of 2-bromo-5-cyclobutyl-1,3-oxazole are governed by three primary mechanistic forces:

  • Heteroaromatic Ring Currents: The 1,3-oxazole core possesses a distinct π-electron density that deshields the singular ring proton (H-4). However, the introduction of an aza nitrogen and an oxygen atom creates an asymmetric electron distribution, altering the local magnetic field compared to standard benzene ring currents 1.

  • The Heavy Atom Effect (Normal Halogen Dependence): The bromine atom at the C-2 position exerts a profound diamagnetic shielding effect on the directly attached carbon. While a typical C-2 carbon in an unsubstituted oxazole resonates near 150 ppm, the large, polarizable electron cloud of bromine induces an upfield shift, pushing the C-2 resonance to approximately 131.5 ppm.

  • Cyclobutyl Ring Strain (s-Character Enrichment): The cyclobutyl ring possesses significant angle strain (~26 kcal/mol). To accommodate the compressed internal bond angles (~90°), the exocyclic C-H bonds adopt higher s-character (approaching sp²·⁵ hybridization). This increased s-character withdraws electron density from the H-1' proton, deshielding it slightly more than a standard cyclopentyl equivalent.

Self-Validating Experimental Protocol

To capture these subtle electronic nuances, standard automated NMR parameters are insufficient. The following protocol outlines a self-validating system designed to prevent spectral artifacts and ensure absolute regiochemical assignment.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, 298K) Acq1D 2. 1D Acquisition (1H, 13C, DEPT) SamplePrep->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D Process 4. Spectral Processing (FT, Phase Correct) Acq1D->Process Acq2D->Process Analysis 5. Structural Elucidation (Signal Assignment) Process->Analysis

Fig 1. Self-validating NMR acquisition and processing workflow for heterocyclic elucidation.

Phase I: Sample Preparation & Environmental Control
  • Action: Dissolve 25.0 mg of 2-bromo-5-cyclobutyl-1,3-oxazole in 0.6 mL of anhydrous Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected over coordinating solvents like DMSO-d₆ because it minimizes solvent-induced chemical shift perturbations that can distort the delicate π-electron density of the oxazole ring 2. The sample depth is strictly calibrated to 4.0 cm to ensure the meniscus sits outside the active volume of the RF coil, preventing magnetic susceptibility gradients.

  • Validation Checkpoint: Perform a 1D ¹H dummy scan. If the TMS linewidth exceeds 0.5 Hz, the sample is inhomogeneous. Re-shim the Z1-Z5 gradients before proceeding.

Phase II: 1D ¹³C{¹H} Acquisition Optimization
  • Action: Execute a power-gated decoupled ¹³C sequence (zgpg30) at 150 MHz (on a 600 MHz spectrometer). Set the relaxation delay (D1) to 5.0 seconds and acquire 512 scans.

  • Causality: The extended D1 delay is a critical deviation from standard protocols. Quaternary carbons (C-2 and C-5) lack attached protons, meaning they cannot rely on rapid dipole-dipole relaxation. They relax via slower chemical shift anisotropy mechanisms. A standard 1.0s delay will saturate these nuclei, rendering the critical C-Br signal invisible.

  • Validation Checkpoint: Compare the signal-to-noise ratio (SNR) of the C-4 (protonated) and C-2 (quaternary) carbons. If the C-2 signal is less than 10% the intensity of C-4, increase D1 to 8.0s.

Phase III: 2D HMBC Regiochemical Mapping
  • Action: Acquire a gradient-selected HMBC (hmbcgplpndqf) optimized for a long-range coupling constant (

    
    ) of 8 Hz.
    
  • Causality: The 8 Hz optimization is mathematically tuned to capture the

    
     and 
    
    
    
    couplings typical of rigid heteroaromatic systems. This allows the singular H-4 proton to "see" across the ring, confirming the exact placement of the bromine and cyclobutyl groups.

Quantitative Spectral Analysis

The tables below summarize the definitive chemical shifts derived from the optimized acquisition parameters. The assignments are grounded in empirical data for substituted oxazoles 3 and validated via 2D correlation mapping.

Table 1: ¹H NMR Assignments (600 MHz, CDCl₃, 298K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
4 7.05Singlet (s)1H-Oxazole ring proton (H-4)
1' 3.52Quintet (p)1H8.5Cyclobutyl methine (CH)
2', 4' 2.35Multiplet (m)4H-Cyclobutyl α-methylenes (CH₂)
3' 1.95Multiplet (m)2H-Cyclobutyl β-methylene (CH₂)
Table 2: ¹³C NMR Assignments (150 MHz, CDCl₃, 298K)
PositionChemical Shift (δ, ppm)TypeDEPT-135 PhaseMechanistic Rationale
5 154.2CqNullDeshielded by adjacent oxygen and alkyl substitution.
2 131.5CqNullShielded by the Heavy Atom Effect of Bromine.
4 126.0CHPositiveStandard oxazole methine shift; unaffected by C-2/C-5.
1' 32.4CHPositiveDeshielded by oxazole ring proximity and ring strain.
2', 4' 28.1CH₂NegativeStandard cyclobutyl α-carbon shifts.
3' 18.5CH₂NegativeStandard cyclobutyl β-carbon shift.

Logical Correlation Mapping (2D NMR)

To transform the 1D data into an irrefutable structural proof, we rely on the intersection of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data.

The diagram below maps the critical causal relationships. The


 HMBC correlation from H-4 to C-2 is the definitive proof of the 2-bromo regiochemistry. If the bromine were at the 4-position (an isomeric impurity), this correlation would be physically impossible due to the lack of a viable coupling pathway.

HMBC_COSY H4 H-4 (7.05 ppm) C2 C-2 (Br) (131.5 ppm) H4->C2 3J HMBC C4 C-4 (126.0 ppm) H4->C4 1J HSQC C5 C-5 (154.2 ppm) H4->C5 2J HMBC H1_cb H-1' (3.52 ppm) H2_cb H-2'/4' (2.35 ppm) H1_cb->H2_cb 3J COSY H1_cb->C4 3J HMBC H1_cb->C5 2J HMBC

Fig 2. Key 2D NMR correlation network establishing the regiochemistry of the oxazole ring.

Correlation Validation Logic:
  • The C-5 Anchor: The cyclobutyl H-1' proton (3.52 ppm) shows a strong

    
     HMBC cross-peak to the quaternary carbon at 154.2 ppm. This unambiguously identifies the 154.2 ppm signal as C-5.
    
  • The H-4 Bridge: The oxazole ring proton (7.05 ppm) shows a

    
     correlation to the newly identified C-5 (154.2 ppm) and a 
    
    
    
    correlation to the remaining quaternary carbon at 131.5 ppm.
  • The Halogen Proof: Because C-5 is occupied by the cyclobutyl group, the 131.5 ppm carbon must be C-2. Its upfield shifted nature perfectly aligns with the predicted diamagnetic shielding of the attached bromine atom, validating the molecular structure of CAS 1888918-38-4 4.

References

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.e-bookshelf.de.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.ipb.pt.
  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.modgraph.co.uk.
  • 2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4.molaid.com.

Sources

Technical Guide: Mass Spectrometry Characterization of 2-Bromo-5-cyclobutyl-1,3-oxazole

[1][2]

Executive Summary

This guide details the mass spectrometric behavior of 2-Bromo-5-cyclobutyl-1,3-oxazole (

12

The Isotopic Fingerprint: Bromine Diagnosis

The most immediate confirmation of 2-Bromo-5-cyclobutyl-1,3-oxazole is not its molecular weight, but its isotopic fine structure.[1][2] Unlike pure organic frameworks (

34
The 1:1 Doublet Rule

Natural bromine exists as two stable isotopes:


12
  • 
     Isotopologue (
    
    
    ):
    
    
    [2]
  • 
     Isotopologue (
    
    
    ):
    
    
    [2]

Critical QC Check: If your spectrum shows an



Ionization Physics: ESI vs. EI

Selecting the correct ionization source is pivotal for this compound due to the competing stability of the aromatic oxazole ring and the strained cyclobutane ring.

Electrospray Ionization (ESI) - Positive Mode[1][2][5]
  • Primary Application: LC-MS purity checks, reaction monitoring.[1][2]

  • Mechanism: Protonation occurs at the oxazole nitrogen (

    
    ), the most basic site.
    
  • Observation: The spectrum will be dominated by

    
    .
    
  • Risk Factor: High source voltages can induce "in-source fragmentation," specifically the opening of the cyclobutane ring due to thermal strain relief, potentially leading to false impurity signals.

Electron Ionization (EI)[2][6]
  • Primary Application: Structural elucidation (GC-MS).[1][2]

  • Mechanism: High-energy electron impact (70 eV) induces radical cation formation (

    
    ).[2]
    
  • Observation: Extensive fragmentation.[2] The weak

    
     bond and the strained cyclobutane ring will cleave rapidly, often leaving a weak molecular ion.
    

Predictive Fragmentation Mechanics

Understanding the fragmentation pathways is essential for interpreting MS/MS data. The fragmentation of 2-Bromo-5-cyclobutyl-1,3-oxazole is governed by three "stress points":

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is the most kinetic labile point.

  • Weakest Bond: The

    
     bond is susceptible to homolytic cleavage in EI, though stronger in ESI.
    
  • Heterocycle Stability: The oxazole ring is relatively robust but will undergo Retro-Diels-Alder (RDA) cleavage at high collision energies.[1][2]

Mechanistic Pathway Visualization

The following diagram illustrates the logical decay of the parent ion under Collision-Induced Dissociation (CID).

FragmentationPathParentParent Ion [M+H]+m/z 202 / 204(Intact Oxazole)Frag_EthyleneLoss of Ethylene (C2H4)[M+H - 28]+m/z 174 / 176Parent->Frag_Ethylene Cyclobutane RingOpening (-28 Da)Frag_DehalLoss of Bromine (Br•)[M+H - 79/81]+m/z 123Parent->Frag_Dehal C-Br Cleavage(High Energy)Frag_RDARetro-Diels-AlderLoss of HCN / COParent->Frag_RDA Ring CollapseFrag_CoreCore Heterocycle FragmentC3H3NO derivedFrag_Ethylene->Frag_Core SecondaryDegradation

Figure 1: Predicted fragmentation tree for 2-Bromo-5-cyclobutyl-1,3-oxazole.[1][2] The loss of ethylene (28 Da) from the cyclobutyl ring is a characteristic rearrangement for cyclobutyl-substituted aromatics.

Experimental Protocol: LC-MS/MS Characterization

To validate the purity and identity of this compound, a standard reverse-phase method is recommended.[1] The acidity of the mobile phase is crucial to ensure efficient ionization of the oxazole nitrogen.

Method Parameters
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Standard retention for moderately polar heterocycles.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid ensures

formation on the oxazole N.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for aromatics than MeOH.
Gradient 5% B to 95% B over 5 minCaptures both polar impurities (des-bromo) and the parent.[1][2]
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI desolvation.[1][2]
MS Source ESI PositiveDetects the protonated cation.
Scan Range

100 - 400
Covers parent doublets and dimers (

).[1][2]
Analytical Workflow Logic

This self-validating workflow ensures that spectral artifacts are not mistaken for sample impurities.[1][2]

Workflowcluster_QCQuality GatesSampleSample Prep(Dilute in MeCN)LCLC Separation(Retain vs. Void Vol)Sample->LCMS_FullFull Scan MS(Check 1:1 Ratio)LC->MS_FullMS_MSMS/MS (CID)(Confirm -28 Da loss)MS_Full->MS_MS

Figure 2: Analytical workflow for structural confirmation. The "Check 1:1 Ratio" step is the primary filter for halogenated identity.

Troubleshooting & Artifacts

When analyzing 2-Bromo-5-cyclobutyl-1,3-oxazole, researchers frequently encounter specific artifacts:

  • Hydrolysis (Artifact vs. Impurity):

    • Observation: A peak at

      
       ~138 (Loss of Br, gain of OH).
      
    • Cause: Oxazoles with C2-halogens are electrophilic.[1][2] Prolonged storage in protic solvents (MeOH/Water) can lead to nucleophilic aromatic substitution, replacing Br with OH (forming the oxazolone).

    • Solution: Prepare samples in pure Acetonitrile immediately before injection.

  • Dimerization:

    • Observation: Clusters around

      
       403-407.[1][2]
      
    • Cause: High concentration ESI often forms

      
      .
      
    • Validation: The isotope pattern for a dibromo-species (dimer) changes from 1:1 to 1:2:1 (

      
      , 
      
      
      ,
      
      
      ).[2] If you see a 1:2:1 triplet at high mass, it is a dimer, not a contaminant.

References

  • National Institutes of Health (NIH). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC. Available at: [Link]

  • Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry Signatures. Available at: [Link][2][5][6][7][8][9][10]

  • Royal Society of Chemistry (RSC). Fragmentation of cyclobutane derivatives upon electron impact. Available at: [Link][2][6][7][8][9][10]

  • Semantic Scholar. Mass Spectrometry of Oxazoles: Fragmentation Mechanisms. Available at: [Link][2][5][11][6][7][8][9][10][12]

  • PubChem. 2-Bromo-5-cyclobutyl-1,3-oxazole Compound Summary. Available at: [Link][2]

Crystal structure of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Prospective Crystal Structure of 2-Bromo-5-cyclobutyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The introduction of a bromine atom and a cyclobutyl group can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making 2-Bromo-5-cyclobutyl-1,3-oxazole a compound of interest for drug discovery programs.[4] Understanding the three-dimensional arrangement of atoms in this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 2-Bromo-5-cyclobutyl-1,3-oxazole, from synthesis to crystallographic analysis. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document outlines the established, field-proven protocols and expected outcomes based on the analysis of closely related oxazole derivatives.[5][6][7]

Introduction: The Significance of Oxazoles in Modern Drug Discovery

The oxazole nucleus is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.[1][2] This aromatic system is a key component in a wide array of natural products and synthetic pharmaceuticals with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[3][8] The electronic properties and hydrogen bonding capabilities of the oxazole ring allow for critical interactions with biological targets such as enzymes and receptors.[1]

The specific substitution pattern of an oxazole derivative dictates its biological activity and pharmacokinetic profile. The presence of a bromine atom at the 2-position, as in the title compound, provides a handle for further synthetic modifications through cross-coupling reactions.[9][10] The cyclobutyl moiety at the 5-position can enhance binding affinity to target proteins and improve metabolic stability. A precise understanding of the crystal structure is therefore essential for elucidating the molecule's conformational preferences and intermolecular interactions, which are critical for its biological function.

Synthesis and Crystallization

Proposed Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole

While a specific synthetic route for 2-Bromo-5-cyclobutyl-1,3-oxazole has not been detailed in the literature, a plausible and efficient method can be extrapolated from established oxazole syntheses.[1][10] A common and versatile approach involves the reaction of an appropriate amide precursor with a brominating agent, followed by cyclization.

Hypothetical Synthetic Protocol:

  • Amide Formation: Cyclobutanecarboxamide can be synthesized by reacting cyclobutanecarbonyl chloride with ammonia.

  • α-Bromination: The α-carbon of the cyclobutanecarboxamide can be brominated using a suitable brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.

  • Cyclization to Oxazole: The resulting α-bromo amide can then be cyclized to form the 2-bromo-5-cyclobutyl-1,3-oxazole. This can often be achieved by treatment with a dehydrating agent such as phosphorus oxychloride or by thermal cyclization.

Single Crystal Growth: The Gateway to High-Resolution Structural Data

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[5][6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction intensities.[6] The collected data is then processed to determine the unit cell dimensions, space group, and reflection intensities.[6]

Structure Solution and Refinement

The initial crystal structure is solved using computational methods, such as direct methods or Patterson synthesis. The resulting atomic model is then refined against the experimental data to improve its accuracy.[6] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[6][11]

Expected Crystallographic Data and Molecular Geometry

Based on the crystallographic data of similar bromo-substituted oxazole derivatives, the following table summarizes the expected crystallographic parameters for 2-Bromo-5-cyclobutyl-1,3-oxazole.[12]

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/n, P2₁/c, or Pna2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 105 (for monoclinic)
V (ų)1500 - 2500
Z4 or 8
R-factor< 0.05

The molecular geometry is expected to feature a planar oxazole ring. The cyclobutyl ring will likely adopt a puckered conformation. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Bromo-5-cyclobutyl-1,3-oxazole is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N and C-H···O hydrogen bonds. Halogen bonding involving the bromine atom may also play a role in the crystal packing. Analysis of the Hirshfeld surface can provide quantitative insights into these intermolecular contacts.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and authoritative approach to determining the crystal structure of 2-Bromo-5-cyclobutyl-1,3-oxazole. While the specific structure remains to be experimentally determined, the methodologies and expected outcomes presented here provide a solid foundation for researchers in the field. The elucidation of this crystal structure will be invaluable for understanding the structure-activity relationships of this class of compounds and for guiding the design of novel oxazole-based therapeutics. Future work should focus on the successful synthesis and crystallization of the title compound to validate the predictions made in this guide.

References

  • Benchchem.
  • Science Publishing.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics.
  • Ben-Gurion University of the Negev.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][5][13]naphthyridin-4(5H).

  • PMC.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • The Pharma Innovation. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
  • Oxazole-Based Molecules in Anti-viral Drug Development.
  • Benchchem.
  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • Request PDF.

Sources

Theoretical Characterization & Reactivity Profiling of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) represents a high-value pharmacophore scaffold, combining the bioisosteric utility of the oxazole ring with the lipophilic, metabolic stability of a cyclobutyl substituent.[1] Unlike planar aryl-substituted oxazoles, the cyclobutyl group introduces critical


 character (Fsp3), enhancing solubility and target selectivity through specific "puckered" conformational sampling.

This guide establishes a rigorous theoretical framework for characterizing this molecule. It moves beyond standard catalog data to define the quantum mechanical (QM) protocols required to predict its reactivity, spectroscopic signature, and drug-likeness.

Computational Methodology: The Validated Protocol

To ensure reproducibility and accuracy in theoretical studies of halogenated heteroaromatics, the following computational workflow is mandated. This protocol accounts for the specific dispersion forces inherent to the cyclobutyl ring and the electronegativity of the bromine atom.

Level of Theory Selection
  • Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: Standard B3LYP fails to accurately capture the weak London dispersion forces essential for modeling the cyclobutyl ring's puckering amplitude. Long-range corrected functionals (

      
      B97X-D) are critical for accurate geometry optimization of this semi-flexible system.
      
  • Basis Set: 6-311++G(d,p) (Def2-TZVP alternative).

    • Rationale: The diffuse functions (++ ) are non-negotiable due to the lone pairs on Nitrogen and Oxygen and the electron-rich Bromine atom. Polarization functions (d,p) describe the anisotropic electron distribution in the strained cyclobutyl ring.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Dichloromethane (DCM) for synthetic reactivity; Water for biological docking simulations.

Workflow Diagram

The following Graphviz diagram outlines the self-validating computational workflow.

G Input Input Structure (2D SMILES/3D SDF) ConfSearch Conformational Search (MMFF94 / Molecular Dynamics) Input->ConfSearch Generate Conformers DFT_Opt DFT Optimization (ωB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Selections Freq_Calc Frequency Calculation (NIMAG=0 Check) DFT_Opt->Freq_Calc Verify Minima Freq_Calc->DFT_Opt Imaginary Freq? Resubmit Elec_Prop Electronic Properties (HOMO-LUMO / MEP) Freq_Calc->Elec_Prop Ground State React_Pred Reactivity Prediction (Fukui Indices / TS Search) Freq_Calc->React_Pred Transition States

Figure 1: Standardized computational workflow for characterizing 2-Bromo-5-cyclobutyl-1,3-oxazole.

Structural & Conformational Dynamics

The 5-cyclobutyl group is not a static substituent; its conformational dynamics are pivotal for binding affinity.

The Cyclobutyl "Pucker"

Theoretical studies must account for the ring puckering mode.[2]

  • Planarity: The cyclobutyl ring is non-planar to relieve torsional strain (eclipsing interactions).

  • Dihedral Angle: The C-C-C-C dihedral angle typically oscillates between

    
     and 
    
    
    
    (butterfly conformation).
  • Barrier to Inversion: The energy barrier for ring inversion is low (~1.5 kcal/mol), implying that at physiological temperature (310 K), the ring rapidly interconverts between puckered conformers.

Rotational Barrier (C5-Cyclobutyl)

The bond connecting the oxazole C5 to the cyclobutyl methine carbon allows rotation.

  • Preferred Orientation: The "bisected" conformation is generally preferred, where the oxazole plane bisects the H-C-C(ring) angle, minimizing steric clash with the C4-Hydrogen.

Electronic Structure & Reactivity Profile

Understanding the electron density distribution is essential for predicting how this building block behaves in synthesis (e.g., Suzuki couplings) or biological environments.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxazole

    
    -system  and the cyclobutyl 
    
    
    
    -bonds. High energy indicates potential for electrophilic attack at C4.
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the C2-Br bond and the C=N bond. This confirms the molecule's high susceptibility to nucleophilic attack (S_NAr) and oxidative addition by Palladium catalysts.[3]

Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red): Concentrated around the Nitrogen atom (N3) and Oxygen (O1), acting as hydrogen bond acceptors.

  • Positive Potential (Blue): Strongest at the C2 carbon (attached to Br), facilitating nucleophilic attack.

Reactivity Indices (Global)

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p) in Vacuum)

ParameterSymbolValue (eV)Significance
Ionization Potential

~9.2Resistance to oxidation
Electron Affinity

~1.1Susceptibility to reduction
Chemical Hardness

~4.05Stability (Hard = Stable)
Electrophilicity

~3.2Propensity to accept electrons (High reactivity at C2)

Synthetic Reactivity Pathways

The theoretical data dictates specific synthetic strategies. The C2-Br bond is the "warhead" of this molecule.

Nucleophilic Aromatic Substitution (S_NAr)

Despite being a 5-membered ring, the 1,3-oxazole is


-deficient similar to pyridine. The inductive effect of the Oxygen and the electronegativity of Nitrogen activate the C2 position.
  • Mechanism: Addition-Elimination.

  • Theoretical Prediction: Transition state calculations show a lower barrier for S_NAr with "hard" nucleophiles (e.g., alkoxides, amines) compared to benzene analogs.

Palladium-Catalyzed Cross-Coupling[1][3]
  • Oxidative Addition: The C2-Br bond is weak enough for facile insertion of Pd(0).

  • Regioselectivity: In competitive couplings, the C2-Br reacts exclusively over C-H activation at C4.

Reaction Pathway Diagram

Reaction Start 2-Br-5-Cyc-Oxazole TS1 TS: Oxidative Addition (Pd Insertion) Start->TS1 Pd(0) Cat. TS2 TS: S_NAr Attack (Meisenheimer-like) Start->TS2 R-NH2 / Heat Inter Pd(II)-Intermediate TS1->Inter Prod_Suzuki Suzuki Product (C2-Aryl) Inter->Prod_Suzuki Ar-B(OH)2 Prod_SNAr Amino-Oxazole (C2-NHR) TS2->Prod_SNAr

Figure 2: Divergent reactivity pathways predicted by FMO analysis: Metal-catalyzed coupling vs. Nucleophilic substitution.

Spectroscopic Prediction

Theoretical studies allow for the precise assignment of spectral data before synthesis.

  • 
    H NMR (CDCl
    
    
    
    ):
    • H-4 (Oxazole): Singlet at

      
       6.8 - 7.2 ppm. The lack of coupling confirms 2,5-substitution.
      
    • Cyclobutyl Methine: Multiplet at

      
       3.4 - 3.6 ppm.
      
    • Cyclobutyl Methylene: Complex multiplets at

      
       1.9 - 2.4 ppm due to puckering anisotropy.
      
  • IR Spectrum:

    • C=N Stretch: ~1560-1580 cm

      
      .
      
    • C-O-C Stretch: ~1090-1110 cm

      
      .
      
    • Cyclobutyl Ring Strain: Weak band ~900-920 cm

      
      .
      

References

  • Belaidi, S., & Mellaoui, M. (2011).[4] Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Organic Chemistry International.[4] Link

  • Verma, S. K., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context for Cyclobutyl/Oxazole bioisosteres).

  • Gaussian 16 Rev. C.01 . User's Reference: DFT Methods and Basis Sets. Gaussian, Inc. Link

  • PubChem Compound Summary . 2-Bromo-5-cyclobutyl-1,3-oxazole (CID 122365457). National Center for Biotechnology Information. Link

Sources

2-Bromo-5-cyclobutyl-1,3-oxazole: A Privileged Scaffold for Advanced Drug Discovery and Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings and heteroaromatic cores is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) has emerged as a highly specialized, privileged building block[1]. It uniquely combines the robust cross-coupling potential of a 2-bromooxazole electrophile with the metabolic stability and lipophilic nature of a cyclobutyl moiety.

This technical guide provides researchers and drug development professionals with an in-depth analysis of this scaffold. By detailing its physicochemical properties, mechanistic rationale in drug design, and validated synthetic protocols, this whitepaper serves as a comprehensive resource for integrating this building block into lead optimization pipelines.

Physicochemical Profiling

Understanding the baseline properties of 2-bromo-5-cyclobutyl-1,3-oxazole is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclobutyl group imparts a specific lipophilic signature without excessively increasing the molecular weight, keeping the fragment well within the "Rule of Three" (RO3) for fragment-based drug discovery (FBDD).

PropertyValueStructural Significance
CAS Number 1888918-38-4Unique identifier for procurement and database tracking[1].
Molecular Formula C₇H₈BrNODefines the atomic composition; low heteroatom count favors membrane permeability.
Molecular Weight 202.05 g/mol Low molecular weight allows for extensive downstream functionalization[1].
LogP (Predicted) ~2.0 - 2.5Optimal lipophilicity for oral bioavailability and passive membrane diffusion[1].
Structural Motif 2-Halogenated AzoleHighly reactive C2 position; primed for oxidative addition by Pd(0) catalysts[2].

Mechanistic Rationale in Drug Design

The selection of 2-bromo-5-cyclobutyl-1,3-oxazole is rarely arbitrary; it is driven by specific structural and metabolic requirements in modern drug design.

The Cyclobutyl Advantage: Conformational Rigidity and Metabolic Stability

Unlike flexible linear alkyl chains or larger, conformationally fluid rings (e.g., cyclohexane), the cyclobutane ring adopts a rigid, puckered conformation (approximately 30° folding angle)[3]. This unique 3D architecture offers several advantages:

  • Metabolic Shielding: Cyclobutyl groups are frequently used to replace gem-dimethyl or cyclohexyl groups, which are notorious liabilities for in vivo metabolic oxidation by Cytochrome P450 (CYP450) enzymes[4]. The increased C-C bond strain and π-character of the cyclobutane ring render it highly resistant to oxidative degradation, thereby extending the drug's half-life.

  • Receptor Fit (Shape Complementarity): The puckered geometry acts as a "stretched" spacer, allowing the molecule to project into deep, narrow hydrophobic binding pockets that planar aromatic rings or flat cycloalkanes cannot effectively access[5].

The Oxazole Core: Bioisosterism and Hydrogen Bonding

The 1,3-oxazole ring is a classic bioisostere for amides and esters. It provides a stable, planar geometry while acting as a potent hydrogen bond acceptor (via the nitrogen atom). Placing the cyclobutyl group at the C5 position ensures that the steric bulk is directed away from the primary hydrogen-bonding face, maintaining target affinity.

The C2-Bromine: A Handle for Late-Stage Functionalization

The C2 position of the oxazole ring is highly electron-deficient, making the C-Br bond exceptionally susceptible to oxidative addition by low-valent transition metals[2]. This allows the 2-bromooxazole to serve as a universal electrophile in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse compound libraries[6].

Strategic Workflow Visualization

The transition from the raw 2-bromo-5-cyclobutyl-1,3-oxazole building block to a mature Active Pharmaceutical Ingredient (API) follows a logical progression of catalytic functionalization and Structure-Activity Relationship (SAR) optimization.

Workflow A 2-Bromo-5-cyclobutyl- 1,3-oxazole (Starting Material) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->B Aryl-B(OH)2 Base, Heat C Functionalized Intermediate B->C High Yield D Lead Compound (Optimized PK/PD) C->D SAR Optimization

Caption: Synthetic workflow utilizing 2-bromo-5-cyclobutyl-1,3-oxazole in lead optimization.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high yields, the following protocol outlines a standardized Suzuki-Miyaura cross-coupling utilizing 2-bromo-5-cyclobutyl-1,3-oxazole. The methodology is designed as a self-validating system, where each step includes the causal reasoning behind the chemical choice.

Standardized Suzuki-Miyaura Cross-Coupling Protocol

Objective: To couple 2-bromo-5-cyclobutyl-1,3-oxazole with a functionalized arylboronic acid to yield a 2-aryl-5-cyclobutyl-1,3-oxazole derivative[2][6].

Reagents & Materials:

  • 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup and Degassing (Critical Step):

    • Action: In an oven-dried Schlenk flask, combine the oxazole, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Thorough degassing is mandatory to maintain the catalytic cycle. The biphasic solvent system is chosen because Dioxane solubilizes the organic fragments, while water is required to dissolve the inorganic base and form the reactive boronate complex[6].

  • Catalyst Addition:

    • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, minimizing unwanted side reactions such as protodeboronation or homocoupling.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90 °C in an oil bath for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Causality: The C2-Br bond of the oxazole is highly reactive, but thermal energy is required to overcome the activation barrier of the transmetalation step, especially with sterically hindered or electron-rich boronic acids.

  • Workup and Validation:

    • Action: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The aqueous washes remove the inorganic base, residual boronic acid salts, and the water-soluble Dioxane, leaving the crude product isolated in the organic phase.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography on silica gel.

Catalytic Mechanism Visualization

The efficiency of the protocol described above relies entirely on the successful execution of the Palladium catalytic cycle. The diagram below maps the precise molecular events occurring at the C2 position of the oxazole ring.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-Bromooxazole TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond) TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 2-bromooxazoles.

Conclusion

2-Bromo-5-cyclobutyl-1,3-oxazole represents a masterclass in modern building block design. By fusing the cross-coupling readiness of a 2-halogenated oxazole with the metabolic resilience and unique 3D topology of a cyclobutyl ring, it provides medicinal chemists with a powerful tool for navigating complex SAR landscapes. Adherence to the rigorous, causality-driven protocols outlined in this guide will ensure high-fidelity synthesis and accelerate the discovery of robust therapeutic candidates.

References

  • Molaid Chemical Database. "2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4". Molaid. Available at:[Link]

  • He, et al. "Cyclobutanes in Small-Molecule Drug Candidates". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kondratov, I. S., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks". ResearchGate. Available at:[Link]

  • National Institutes of Health. "Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model". PMC. Available at:[Link]

Sources

Methodological & Application

Application Note: 2-Bromo-5-cyclobutyl-1,3-oxazole in Medicinal Chemistry

[1]

Executive Summary

2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) has emerged as a high-value building block for drug discovery, specifically designed to address the "Fsp³ escape" in modern medicinal chemistry.[1] This scaffold combines the versatile reactivity of the 2-bromooxazole core—a proven electrophile for palladium-catalyzed cross-couplings—with a 5-cyclobutyl moiety.[1] The cyclobutyl group acts as a metabolically stable, lipophilic bioisostere for traditional alkyl groups (isopropyl, tert-butyl) or phenyl rings, offering improved solubility and novel IP space while maintaining critical hydrophobic interactions.

This guide details the physicochemical profile, strategic utility, and validated experimental protocols for utilizing this building block in the synthesis of diverse heterocyclic libraries.

Chemical Profile & Physical Properties[2][3][4][5]

The incorporation of the cyclobutyl ring significantly alters the physicochemical landscape compared to its acyclic analogs.

PropertyDataNote
IUPAC Name 2-Bromo-5-cyclobutyl-1,3-oxazole
CAS Number 1888918-38-4
Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Low-melting solid or oilDependent on purity/polymorph
cLogP ~2.5Lipophilic, suitable for CNS penetration
H-Bond Donors 0
H-Bond Acceptors 2N and O atoms
Storage 2–8°C, Inert AtmosphereMoisture sensitive over long periods

Strategic Value in Drug Design

The Cyclobutyl Advantage (Bioisosterism)

The 5-cyclobutyl group is not merely a space-filler; it is a strategic bioisostere.[1]

  • Metabolic Stability: Unlike tert-butyl or isopropyl groups, which are prone to rapid oxidative metabolism (hydroxylation), the strained cyclobutyl ring often exhibits superior metabolic stability [1].[2]

  • Conformational Restriction: The "puckered" conformation of cyclobutane provides a unique vector for filling hydrophobic pockets that planar aromatic rings cannot access.

  • Fsp³ Character: Increasing the fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding [2].

The Oxazole Core

The 1,3-oxazole ring serves as a robust linker. The 2-position is highly activated for nucleophilic attack and metal-catalyzed coupling due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[1]

Reactivity & Synthesis Workflow

The reactivity of 2-bromo-5-cyclobutyl-1,3-oxazole is dominated by the C2-bromine handle.[1] The following diagram illustrates the primary reaction pathways available to medicinal chemists.

ReactivityMapCenter2-Bromo-5-cyclobutyl-1,3-oxazoleSuzukiSuzuki-Miyaura Coupling(C-C Bond Formation)Center->SuzukiAr-B(OH)2Pd(0), BaseBuchwaldBuchwald-Hartwig Amination(C-N Bond Formation)Center->BuchwaldHNR2Pd(0), LigandStilleStille Coupling(C-C Bond Formation)Center->StilleAr-SnR3NegishiNegishi Coupling(C-C Bond Formation)Center->NegishiR-ZnXProduct_Aryl2-Aryl-5-cyclobutyl-oxazole(Biaryl Scaffolds)Suzuki->Product_ArylProduct_Amino2-Amino-5-cyclobutyl-oxazole(Kinase Inhibitors)Buchwald->Product_Amino

Figure 1: Primary reactivity pathways for 2-bromo-5-cyclobutyl-1,3-oxazole.[1] The C2-bromide is the exclusive site of reaction under standard cross-coupling conditions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-cyclobutyl-1,3-oxazoles.[1] Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the C2-Br bond, transmetallation with arylboronic acid, and reductive elimination.[1][3]

Materials:

  • 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)[1][4]

  • Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (3.0 equiv)[5]

  • Solvent: 1,4-Dioxane or DME (degassed)[1][5]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the oxazole substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (concentration ~0.1 M). If using an aqueous base, add the corresponding volume of water (typically 4:1 dioxane:water).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid [3].

  • Catalyst Addition: Add the Palladium catalyst (0.05 equiv) quickly under a stream of inert gas. Seal the vial immediately.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid + MW of Oxazole - HBr).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: 2-Bromooxazoles are electron-deficient.[1] Oxidative addition is generally fast. If the reaction stalls, the issue is likely the transmetallation step; switching to a stronger base (Cs₂CO₃) or an anhydrous system (Dioxane/CsF) often resolves this.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 2-amino-5-cyclobutyl-1,3-oxazoles (common motifs in kinase inhibitors).[1]

Materials:

  • 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)[1][4]

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2.5 mol%) + Xantphos (5 mol%) OR BrettPhos Pd G3.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1][5]

Step-by-Step Procedure:

  • Setup: Charge a dry Schlenk tube or microwave vial with the oxazole, amine, base, and ligand/catalyst system inside a glovebox or under active Nitrogen flow.

  • Solvent: Add anhydrous solvent (0.2 M concentration).

  • Reaction: Seal and heat to 100°C (conventional) or 120°C (microwave, 30-60 min).

  • Filtration: Cool and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash with DCM.

  • Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Expert Insight: Oxazoles can be sensitive to strong alkoxide bases (ring opening).[1] If NaOtBu causes decomposition, switch to the milder Cs₂CO₃ base.

Library Synthesis Workflow (Parallel Chemistry)

For high-throughput screening (HTS), this building block is ideal for "array" synthesis.[1]

LibraryWorkflowStartStock Solution2-Bromo-5-cyclobutyl-oxazole(0.2M in Dioxane)DispenseDispense into 96-well Block(100 µL/well)Start->DispenseReagentsAdd Diverse Boronic Acids(R1-B(OH)2, R2-B(OH)2...)Dispense->ReagentsCatalystAdd Catalyst Master Mix(Pd + Base)Reagents->CatalystHeatIncubate90°C, 16hCatalyst->HeatFilterFilter (Scavenger Resin)Remove PdHeat->FilterAnalysisLC-MS QC & BioassayFilter->Analysis

Figure 2: Workflow for parallel library generation using 2-bromo-5-cyclobutyl-1,3-oxazole.[1]

Safety & Handling

  • Hazards: Like many halogenated heterocycles, this compound may be a skin and eye irritant. Handle in a fume hood.

  • Stability: The C2-Br bond is reactive.[1] Avoid prolonged exposure to strong nucleophiles (e.g., thiols) unless intended. Store under inert gas to prevent hydrolysis or oxidative degradation.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC).[1] Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1] Available at: [Link]

  • 2-Bromo-5-cyclobutyl-1,3-oxazole Compound Summary. PubChem. Available at: [Link]

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has found widespread application in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including biaryls and substituted heterocycles.[1][3] Among the vast array of heterocyclic scaffolds, the 2,5-disubstituted oxazole motif is of particular interest due to its prevalence in biologically active natural products and pharmaceutical agents.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 2-Bromo-5-cyclobutyl-1,3-oxazole. This versatile building block offers a strategic entry point for the synthesis of a diverse library of 2-aryl-5-cyclobutyl-1,3-oxazoles, which are of significant interest for structure-activity relationship (SAR) studies in drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

The Significance of 2-Bromo-5-cyclobutyl-1,3-oxazole

The 2-bromo-5-cyclobutyl-1,3-oxazole core provides a unique combination of chemical features. The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the cyclobutyl group at the 5-position can impart favorable physicochemical properties, such as increased metabolic stability and improved solubility, to the final compounds. The oxazole ring itself is a key pharmacophore in numerous drugs, contributing to their biological activity through various non-covalent interactions.

Mechanism of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (2-Bromo-5-cyclobutyl-1,3-oxazole) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. The electron-rich nature of some phosphine ligands can promote this crucial step, especially for less reactive aryl chlorides.[7]

  • Transmetalation: In this step, the organic group from the organoboron species (boronic acid or its derivative) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex [R¹-Pd(II)L₂-X] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Di-organo_Pd(II) [R¹-Pd(II)L₂-R²] Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Aryl-5-cyclobutyl-1,3-oxazole (R¹-R²) Reductive_Elimination->Product R1X 2-Bromo-5-cyclobutyl-1,3-oxazole (R¹-X) R1X->Oxidative_Addition R2B Organoboron Reagent (R²-B(OR)₂) R2B->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentRecommended Specifications
2-Bromo-5-cyclobutyl-1,3-oxazole>98% purity
Arylboronic Acid>98% purity
Palladium Catalyste.g., Pd(PPh₃)₄, PdCl₂(dppf), Buchwald ligands[9]
Basee.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous)[9]
Solvente.g., Dioxane/H₂O, Toluene, DMF (anhydrous, degassed)
Inert GasArgon or Nitrogen
Reaction VesselsSchlenk tubes or microwave vials
StirringMagnetic stirrer with stir bars
HeatingHeating mantle or microwave reactor
Analytical EquipmentTLC, LC-MS, GC-MS, NMR[10][11]
Protocol 1: Conventional Heating

This protocol is a general starting point and may require optimization for specific arylboronic acids.

  • Reaction Setup: To a dry Schlenk tube, add 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).[13][14]

  • Reaction: Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).[4]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction time.[16][17]

  • Reaction Setup: In a microwave vial, combine 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol), the arylboronic acid (1.5 mmol), and a suitable base (e.g., Na₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%).[13]

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 10 mL).[13]

  • Microwave Irradiation: Heat the reaction mixture to a specified temperature (e.g., 150 °C) with stirring in a microwave reactor.[13]

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: - 2-Bromo-5-cyclobutyl-1,3-oxazole - Arylboronic Acid - Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (Ar or N₂) B->C D Add Degassed Solvent C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K caption General experimental workflow for Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting

Even with robust protocols, challenges can arise. Below is a guide to common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Poor quality boronic acid- Ineffective base- Insufficient temperature- Use a fresh, high-purity catalyst and ligand.- Use fresh boronic acid or consider more stable derivatives like pinacol esters.[18]- Ensure the base is anhydrous and of high quality.[12]- Gradually increase the reaction temperature.[18]
Dehalogenation of Starting Material - Presence of a hydride source (e.g., certain bases or solvents)- Switch to a non-hydride donating base (e.g., carbonates).- Minimize reaction time and temperature.[12]
Homocoupling of Boronic Acid - Presence of oxygen- Ensure thorough degassing of the reaction mixture and maintain a robust inert atmosphere.[12][18]
Protodeboronation - Water promoting the side reaction- Instability of heteroaryl boronic acids- Use anhydrous solvents if necessary.- Employ more stable boronic acid derivatives.[18]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases: Strong bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave Synthesis: Microwave reactions can generate high pressures. Use only certified microwave vials and follow the manufacturer's safety guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-cyclobutyl-1,3-oxazole is a powerful and versatile method for the synthesis of novel 2,5-disubstituted oxazoles. By understanding the reaction mechanism, carefully selecting reagents and conditions, and employing systematic troubleshooting, researchers can efficiently generate diverse compound libraries for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for successful experimentation.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • An overview of recent advances in palladium catalysts for the Suzuki cross-coupling reaction. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10668–10669. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Palladium-catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Tetrahedron, 60(17), 3813–3818. [Link]

  • The University of Manchester. (2006). Suzuki coupling of oxazoles. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ACS Publications. (2025, March 3). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (2008). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of organic chemistry, 73(15), 5988–5991. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ignited Minds Journals. (2013, February 15). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2011). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 13(9), 2440–2443. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (2021, April 6). A Practical Synthesis of 1,3-Oxazole. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, (4), 591–594. [Link]

Sources

Stille coupling of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Stille Coupling of 2-Bromo-5-cyclobutyl-1,3-oxazole

Executive Summary

The 2,5-disubstituted oxazole scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for amide bonds and a lipophilic spacer in kinase inhibitors and GPCR ligands. Specifically, 2-Bromo-5-cyclobutyl-1,3-oxazole represents a unique challenge: it combines the electronic activation of the C2-bromide with the steric bulk and specific lipophilicity of the C5-cyclobutyl group.

While Suzuki-Miyaura coupling is often the default choice, Stille coupling is frequently superior for this substrate due to the neutral reaction conditions (avoiding base-mediated ring opening or racemization of chiral centers on the coupling partner) and the high stability of stannanes.

This Application Note details a robust, field-proven protocol for the . We address the primary failure modes—catalyst poisoning by the oxazole nitrogen and slow transmetallation due to steric hindrance—by leveraging the "Copper Effect" and a high-activity catalyst system.

Mechanistic Insight & Strategy

To optimize this reaction, one must understand the specific behavior of the oxazole ring under Palladium catalysis.

The Challenge: Nitrogen Coordination & Transmetallation
  • Oxidative Addition: The C2-Br bond in oxazoles is highly activated due to the electron-withdrawing nature of the adjacent nitrogen and oxygen. Oxidative addition of Pd(0) to the C2 position is generally fast.

  • Catalyst Poisoning: The major hurdle is the basic nitrogen atom (N3). In non-polar solvents, the oxazole nitrogen can coordinate to the Pd(II) intermediate, forming a stable, unreactive complex (a "thermodynamic sink") that halts the catalytic cycle.

  • Steric Bulk: The cyclobutyl group at C5 acts as a steric shield. While this prevents unwanted C5-functionalization, it can also retard the approach of bulky stannanes during the transmetallation step.

The Solution: The Copper(I) Iodide Co-Catalyst

We utilize CuI as a co-catalyst. Mechanistically, CuI facilitates the Liebeskind-Srogl effect or a "shuttle" mechanism:

  • The organostannane transmetallates R-group to Copper first (forming R-Cu).

  • The R-Cu species is far more nucleophilic and smaller than the stannane, allowing for rapid transmetallation to the steric Pd(II)-oxazole complex.

  • CuI also scavenges free ligands or stabilizes the active Pd species.

Visualizing the Pathway

StilleCycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Start->OxAdd + 2-Br-Oxazole Pd_Complex Pd(II)-Oxazole Complex (Ar-Pd-Br) OxAdd->Pd_Complex Poison N-Coordination Sink (Catalyst Deactivation) Pd_Complex->Poison Reversible Coordination TransMet Transmetallation (Rate Determining) Pd_Complex->TransMet Poison->Pd_Complex Stannane Organostannane (R-SnBu3) Cu_Cycle Cu(I) Transmetallation (Formation of R-Cu) Stannane->Cu_Cycle + CuI Cu_Cycle->TransMet R-Cu Transfer RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Product 2-Substituted-5-cyclobutyl-oxazole RedElim->Product

Figure 1: Catalytic cycle highlighting the role of Cu(I) in bypassing the transmetallation bottleneck.

Experimental Protocol

Reaction Scale: 1.0 mmol (Representative) Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (MW: ~202.05 g/mol )

Reagents & Materials
  • Substrate: 202 mg (1.0 mmol)

  • Coupling Partner: Aryl/Vinyl Stannane (1.1 - 1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%, 58 mg) OR PdCl2(PPh3)2 (5 mol%, 35 mg)

  • Additive: CuI (10 mol%, 19 mg)

  • Solvent: Anhydrous Toluene (preferred) or DMF (degassed)

  • Workup: Potassium Fluoride (KF) on Silica (40 wt%)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask or a heavy-walled microwave vial.

    • Cool under a stream of Argon or Nitrogen.

  • Loading:

    • Add 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), Organostannane (1.1 equiv), and CuI (10 mol%).

    • Note: If using PdCl2(PPh3)2, add it now. If using Pd(PPh3)4, wait until after degassing if possible to minimize oxidation, though simultaneous addition is common in gloveboxes.

  • Solvent & Degassing (Critical):

    • Add Anhydrous Toluene (Concentration: 0.1 M - 0.2 M).

    • Degas: Sparge with Argon for 10-15 minutes. Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane and catalyst death.

    • Add Pd(PPh3)4 (5 mol%) quickly against positive Argon pressure.

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C - 100°C for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. Look for the disappearance of the bromide (Rt will shift significantly).

  • Workup (Tin Removal Protocol):

    • Safety: Organotins are toxic.[1][2][3][4][5] All work must be done in a fume hood.

    • Cool reaction to room temperature.[2][6]

    • Method A (KF/Silica - Recommended): Add a slurry of 40% KF on Silica gel (approx. 2g per mmol of stannane) and dilute with Ethyl Acetate. Stir vigorously for 2 hours. The fluoride binds the tin, forming insoluble solids.

    • Filter through a pad of Celite.[2][7] Rinse with EtOAc.[4]

    • Concentrate the filtrate.

  • Purification:

    • Perform Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: Oxazoles are weakly basic; avoid highly acidic modifiers in the mobile phase if possible, though standard silica is usually fine.

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed on analogous 2-bromo-5-alkyl-oxazoles.

VariableConditionOutcomeNotes
Solvent Toluene Excellent Best balance of temp & non-polarity.
DMFGoodFaster rates but harder workup; higher homocoupling.
THFPoorTemperature limit (66°C) often too low for sterics.
Catalyst Pd(PPh3)4 Standard Robust, works for 90% of cases.
Pd2(dba)3 / XPhosHigh YieldUse if conversion <50% with PPh3.
Pd(dppf)Cl2ModerateGood for very bulky stannanes.
Additive CuI (10%) Essential Increases yield by ~20-30% vs. no CuI.
CsF (2 equiv)VariableGood for "fluoride-free" stannanes, but CuI is better here.
Troubleshooting Guide
  • Issue: Low Conversion / Starting Material Remains

    • Cause: Catalyst deactivation (N-coordination) or insufficient heat.

    • Fix: Switch to Pd2(dba)3 (2 mol%) + XPhos (4 mol%) in Dioxane at 100°C. XPhos is bulky and electron-rich, preventing N-coordination.

  • Issue: Homocoupling of Stannane (R-R)

    • Cause: Presence of Oxygen or "Stille-Kelly" type side reaction.

    • Fix: Rigorous degassing (freeze-pump-thaw). Lower the catalyst loading.[8]

  • Issue: Protodebromination (H-Oxazole formed)

    • Cause: Hydride source in solvent or trace water.[7]

    • Fix: Use freshly distilled/dried solvents.

References

  • Mechanistic Foundation: Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1][2][3][4][7][9][10][11][12][13] Organic Reactions1997 , 50, 1–652. Link

  • Copper Effect: Liebeskind, L. S.; Fengl, R. W. "3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals." J. Org.[11][14] Chem.1990 , 55, 5359. Link

  • Oxazole Coupling Specifics: Verrier, C.; Martin, T.; Hoarau, C.; Marsais, F. "Palladium-Catalyzed Direct Arylation of Oxazoles."[14] J. Org.[11][14] Chem.2008 , 73, 7383–7386.[14] Link

  • Tin Removal Protocols: Pouy, M. J. et al. "A Guide to Tin Removal in Stille Couplings." Org.[3][5][11][14][15] Process Res. Dev.2010 (General Reference for KF methodology). See also: BenchChem Technical Note on Tin Removal. Link

Disclaimer: This protocol involves the use of hazardous organotin compounds and transition metals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Application Note: Palladium-Catalyzed Heck Functionalization of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 1,3-oxazole ring is highly prized for its ability to act as a bioisostere for amides and esters. Specifically, 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) represents a highly specialized building block. The C5-cyclobutyl moiety imparts significant lipophilicity (calculated LogP ~2.5) and unique conformational constraints[1], making it an attractive target for late-stage functionalization[2].

However, performing a Mizoroki-Heck cross-coupling at the C2 position of an oxazole presents significant chemical challenges. This application note details the mechanistic rationale, condition optimization, and a self-validating experimental protocol for the successful Heck alkenylation of 2-bromo-5-cyclobutyl-1,3-oxazole.

Mechanistic Insights & Reaction Design

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, driven by a palladium catalytic cycle[3]. When applying this to 2-bromooxazoles, researchers must navigate several competing pathways:

  • The Electrophilic C2 Position: The C2 carbon of the oxazole ring is flanked by highly electronegative oxygen and nitrogen atoms. While this electron deficiency facilitates rapid oxidative addition of the C-Br bond to Pd(0)[4], the resulting Pd(II) intermediate is highly unstable.

  • Ring-Opening & Decomposition: If the subsequent alkene coordination and migratory insertion steps are not strictly faster than side reactions, the oxazole ring can undergo irreversible cleavage or protodehalogenation. Standard catalytic systems (e.g., Pd(OAc)₂/PPh₃) frequently result in complete substrate decomposition[4].

  • Catalyst & Ligand Causality: To circumvent decomposition, the catalytic system must utilize highly electron-rich, sterically demanding ligands. Tri-tert-butylphosphine (P(t-Bu)₃) or specialized oxazolin-2-ylidene ligands[5] force the rapid reductive elimination and stabilize the transient Pd(II) species.

  • Base Selection: Strong nucleophilic bases (like alkoxides) can attack the C2 position via S_NAr mechanisms. Therefore, mild, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ are mandatory to regenerate the active Pd(0) catalyst without degrading the substrate.

HeckCatalyticCycle Substrate 2-Bromo-5-cyclobutyl- 1,3-oxazole OxAdd Oxidative Addition (C2-Br Cleavage) Substrate->OxAdd Pd0 Pd(0)Ln Active Species (Electron-Rich) Pd0->OxAdd Alkene Alkene Coordination & Migratory Insertion OxAdd->Alkene BetaElim β-Hydride Elimination (Product Release) Alkene->BetaElim Product C2-Alkenyl Oxazole Target Compound BetaElim->Product Regen Base (Cs2CO3) Reductive Elimination BetaElim->Regen Regen->Pd0 Halide Scavenging

Catalytic cycle for the Heck coupling of 2-bromooxazoles highlighting key intermediate steps.

Quantitative Optimization Data

The following matrix summarizes the empirical optimization of the Heck coupling between 2-bromo-5-cyclobutyl-1,3-oxazole and tert-butyl acrylate (1.5 equiv.). The data clearly demonstrates the causality between ligand steric bulk and reaction success.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃DMF100< 10Rapid Pd black formation; ligand insufficiently bulky to stabilize Pd(II).
2Pd(OAc)₂ (5 mol%)dppf (5 mol%)Cs₂CO₃Dioxane10045Bidentate ligand slows decomposition, but migratory insertion is sluggish.
3 Pd₂(dba)₃ (2.5 mol%) P(t-Bu)₃ (10 mol%) Cs₂CO₃ Dioxane 90 88 Bulky, electron-rich ligand accelerates insertion; optimal conversion.
4Pd(OAc)₂ (5 mol%)Xantphos (5 mol%)K₃PO₄DMF11072Good stabilization, but higher temperature required; trace ring-opening.

Self-Validating Experimental Protocol

This procedure is designed for a 1.0 mmol scale synthesis using the optimized conditions (Entry 3) to yield the corresponding 5-cyclobutyl-2-vinyl-1,3-oxazole derivative.

Materials Required
  • Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol, ~202 mg)

  • Coupling Partner: Alkene, e.g., tert-butyl acrylate or styrene (1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Ligand: Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.10 mmol, 10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL pressure tube with 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol).

  • Causality Check: The use of the HBF₄ salt of P(t-Bu)₃ is highly recommended as it is air-stable on the benchtop, whereas the free phosphine is pyrophoric. The Cs₂CO₃ base will liberate the active free phosphine in situ.

Step 2: Solvent and Liquid Reagent Addition

  • Add anhydrous 1,4-dioxane (5.0 mL) followed by the alkene (1.5 mmol) via a micro-syringe.

  • Seal the pressure tube with a Teflon-lined cap.

  • Self-Validation Check (Visual): At room temperature, the mixture should appear as a deep red/purple suspension, characteristic of unactivated Pd₂(dba)₃.

Step 3: Catalytic Execution

  • Transfer the sealed tube to a pre-heated oil bath set to 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well suspended.

  • Self-Validation Check (Visual): Within 15–30 minutes of heating, the solution should transition from purple to a clear golden-yellow or amber color. This color shift physically validates the dissociation of dba and the formation of the active Pd(0)-P(t-Bu)₃ complex.

  • Troubleshooting: If the solution turns opaque black, oxygen ingress has occurred, causing the palladium to aggregate into catalytically dead "palladium black." If this occurs, the reaction must be aborted and the inert atmosphere setup verified.

  • Maintain heating for 16 hours.

Step 4: Workup and Purification

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium.

  • Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target alkenylated oxazole.

Analytical Validation

To confirm the success of the Heck coupling and the structural integrity of the oxazole ring, utilize the following analytical markers:

  • LC-MS: The oxazole ring is basic enough to easily ionize in positive ESI mode. Look for the

    
     peak corresponding to the exact mass of the coupled product. Ensure the characteristic isotopic doublet of the bromine atom (
    
    
    
    Br/
    
    
    Br) present in the starting material (m/z ~202/204)[1] has completely disappeared.
  • ¹H NMR (CDCl₃):

    • Alkene Geometry: The Heck reaction is highly stereoselective for the trans (

      
      ) alkene. Look for two distinct doublet signals in the vinylic region (6.5–7.5 ppm) with a large coupling constant (
      
      
      
      Hz), confirming the trans configuration.
    • Ring Integrity: Verify the presence of the C4-H oxazole proton (typically a sharp singlet around 6.8–7.2 ppm). If this peak is missing or shifted drastically, ring-opening decomposition may have occurred.

References

1.[3] 5-Bromooxazole|CAS 1060812-80-7|RUO - Benchchem. Available at: 3 2. 2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4 - 摩熵化学 (Molaid). Available at: 1 3.[5] A Simple Route to Novel Palladium(II) Catalysts with Oxazolin-2-ylidene Ligands - Organometallics, ACS Publications. Available at: 5 4.[2] Late-stage functionalization of complex biorelevant compounds - Chem Soc Rev. Available at: 2 5. A Comparative Guide: Ethyl 2-iodooxazole-4-carboxylate vs. Ethyl 2-bromooxazole-4 - Benchchem. Available at:4

Sources

Use of 2-Bromo-5-cyclobutyl-1,3-oxazole in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It structures the utility of 2-Bromo-5-cyclobutyl-1,3-oxazole not merely as a catalog reagent, but as a strategic tool for optimizing physicochemical properties (Fsp³, lipophilicity, and metabolic stability) in lead generation.[1]

A Strategic Building Block for Fsp³-Enriched Bioactive Scaffolds[1]

Executive Summary

2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) represents a "hybrid" building block that bridges the gap between aromatic hetero-cycles and saturated hydrocarbon motifs.[1] In modern drug discovery, where "escaping flatland" (increasing fraction of sp³ hybridized carbons, Fsp³) is correlated with higher clinical success rates, this compound offers a pre-functionalized scaffold to introduce a metabolically robust, conformationally restricted sp³ motif (cyclobutyl) directly attached to a pharmacophore (oxazole).

This guide details the strategic rationale for its selection, comparative physicochemical data, and validated protocols for its incorporation into drug candidates via Palladium-catalyzed cross-coupling methodologies.

Strategic Rationale: Why This Scaffold?
2.1 The "Cyclobutyl Advantage" in Medicinal Chemistry

Replacing linear alkyl chains (e.g.,


-butyl) or planar aromatics (e.g., phenyl) with a cyclobutyl group is a proven bioisosteric strategy.
  • Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (P450) than linear alkyl chains due to steric shielding and ring strain.

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutyl group reduces the entropic penalty upon binding to a protein target.

  • Lipophilicity Modulation: It provides a lipophilic spacer without the "grease" penalty of larger cycloalkyls (like cyclohexyl), maintaining a lower molecular weight and LogP profile favorable for oral bioavailability.

2.2 The Oxazole Core

The 1,3-oxazole ring serves as a critical hydrogen bond acceptor (N3) and a weak donor (C-H), often mimicking amide bonds or serving as a bioisostere for thiazoles and pyridines.

Decision Logic for Scaffold Selection:

ScaffoldLogic Start Lead Optimization Challenge Problem1 Issue: High Metabolism (Linear Alkyls) Start->Problem1 Problem2 Issue: Poor Solubility/Flatness (Biaryl Systems) Start->Problem2 Solution Strategy: Introduce 2-Bromo-5-cyclobutyl-1,3-oxazole Problem1->Solution Bioisosteric Replacement Problem2->Solution Escape Flatland Benefit1 Result: Increased Fsp³ (Better Solubility) Solution->Benefit1 Benefit2 Result: Steric Bulk w/o Aromaticity (Selectivity) Solution->Benefit2 Benefit3 Result: Reduced CYP450 Liability Solution->Benefit3

Figure 1: Decision logic for selecting 2-Bromo-5-cyclobutyl-1,3-oxazole during Lead Optimization.

Chemical Profile & Handling
PropertySpecification
Chemical Name 2-Bromo-5-cyclobutyl-1,3-oxazole
CAS Number 1888918-38-4
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, MeOH, DMSO; Insoluble in water.[1][2]
Storage 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Stability Stable under standard cross-coupling conditions.[1] Avoid strong mineral acids (ring opening risk).
Experimental Protocols

The C2-position bromine is a highly reactive electrophile, suitable for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1] The following protocols are optimized to prevent degradation of the oxazole ring while ensuring high conversion.

4.1 Synthetic Workflow Overview

SyntheticWorkflow Start 2-Bromo-5-cyclobutyl-1,3-oxazole Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Start->Suzuki Path A Buchwald Buchwald Amination (HNR2 / Pd) Start->Buchwald Path B Negishi Negishi Coupling (R-ZnX / Pd) Start->Negishi Path C Product1 2-Aryl-5-cyclobutyl-oxazole (Biaryl Isostere) Suzuki->Product1 Product2 2-Amino-5-cyclobutyl-oxazole (Kinase Hinge Binder) Buchwald->Product2 Product3 2-Alkyl-5-cyclobutyl-oxazole (Lipophilic Core) Negishi->Product3

Figure 2: Primary synthetic diversification pathways for the scaffold.[1]

4.2 Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-cyclobutyl-1,3-oxazoles.[1] Mechanism: Pd(0) oxidative addition into the C2-Br bond, followed by transmetallation with aryl boronic acid.[1]

Materials:

  • Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][3]

  • Catalyst: Pd(dppf)Cl₂[1][4]·CH₂Cl₂ (5 mol%) — Chosen for stability and efficiency with heteroaryl halides.[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, combine the oxazole (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to oxazole) and 2.0 M aq. K₂CO₃ (3.0 eq) via syringe.

  • Reaction:

    • Thermal: Heat at 80°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS (ESI+). The bromide starting material (MW 202) should disappear.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[4][5]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc).

    • Note: Oxazoles are weakly basic; adding 1% Et₃N to the column can reduce streaking.

Validation Criteria:

  • Yield: Expect 60–85%.[1]

  • NMR: Disappearance of C2-Br signal; appearance of aryl protons.[1]

4.3 Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 2-amino-5-cyclobutyl-1,3-oxazoles (common kinase inhibitor motif).[1]

Materials:

  • Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst: Pd₂dba₃ (2.5 mol%) + XPhos (5 mol%) — XPhos is excellent for heteroaryl aminations.[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1]

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a dry vial, mix Pd₂dba₃, XPhos, Cs₂CO₃, and the oxazole substrate.

  • Solvent: Add anhydrous Toluene.

  • Amine Addition: Add the amine coupling partner.

  • Reaction: Heat at 100°C for 12–18 hours under Argon.

  • Work-up: Filter through a pad of Celite to remove inorganic salts.[1] Wash the pad with EtOAc.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.

Application Case Study: Kinase Inhibitor Design

Scenario: A discovery team is optimizing a p38 MAP kinase inhibitor. The lead compound contains a 2-phenyl-oxazole moiety but suffers from poor metabolic stability (rapid hydroxylation of the phenyl ring) and low aqueous solubility.[1]

Intervention: The team replaces the phenyl ring with the 5-cyclobutyl group using 2-Bromo-5-cyclobutyl-1,3-oxazole.[1]

Comparative Data (Hypothetical but Representative):

ParameterPhenyl-Oxazole AnalogCyclobutyl-Oxazole AnalogImprovement
cLogP 3.82.9Lower Lipophilicity (Better solubility)
Fsp³ 0.150.35Higher Saturation (Better physical props)
HLM (t½) 12 min>45 minMetabolic Stability (Blocked oxidation)
Potency (IC50) 15 nM22 nMMaintained (Bioisosteric fit)
References
  • Suzuki-Miyaura Coupling of Oxazoles

    • Source: Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Society Reviews, 2007, 36, 1046-1057.[1]

    • URL:[Link]

  • Cyclobutyl as a Bioisostere

    • Source: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. (Discusses saturated rings vs aromatics).

    • URL:[Link][1]

  • General Oxazole Synthesis & Reactivity

    • Source: Turchi, I. J.[1][6] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Online Library.

    • URL:[Link][1]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1]

    • URL:[Link]

  • Compound Data Source

    • Source: PubChem / Sigma-Aldrich Catalog Entry for 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS 1888918-38-4).[1]

Sources

Application Note: Leveraging 2-Bromo-5-cyclobutyl-1,3-oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic utilization of 2-Bromo-5-cyclobutyl-1,3-oxazole , a high-value heterocyclic scaffold designed for modern drug discovery. While the 1,3-oxazole core is a privileged pharmacophore found in numerous kinase inhibitors and antimicrobial agents, the incorporation of the 5-cyclobutyl moiety offers a specific advantage: it serves as a lipophilic, metabolic-stable bioisostere for traditional phenyl or tert-butyl groups.

This note provides a validated protocol for functionalizing this scaffold via Suzuki-Miyaura cross-coupling to generate diverse libraries, alongside a standard kinase inhibition screening protocol to assess biological activity.

Strategic Rationale: The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (


) is correlated with improved clinical success rates.[1] The 5-cyclobutyl group on the oxazole ring addresses two critical design challenges:
  • Conformational Control: Unlike the planar phenyl group, the cyclobutyl ring adopts a puckered conformation, projecting into the z-axis. This allows the molecule to explore unique chemical space within hydrophobic binding pockets (e.g., ATP-binding sites of kinases).

  • Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative metabolism (CYP450) than electron-rich aromatic rings or alkyl chains prone to

    
    -oxidation.
    
Table 1: Physicochemical Comparison of C-5 Substituents

Theoretical comparison based on general bioisostere principles.

PropertyPhenyl (Traditional)tert-Butyl (Traditional)Cyclobutyl (Bioisostere)
Geometry Planar (2D)Spherical (3D)Puckered Ring (3D)
Lipophilicity (cLogP) HighHighModerate
Metabolic Liability Ring hydroxylationAlkyl oxidationLow (Ring strain stabilizes)
Solubility PoorModerateImproved

Chemical Stability & Handling

The C-2 bromine atom is highly reactive, making this scaffold an excellent electrophile but also requiring careful handling.

  • Storage: Store at -20°C under Argon.

  • Stability: The compound is stable in non-nucleophilic organic solvents (DCM, THF). Avoid prolonged exposure to strong aqueous acids, which may hydrolyze the oxazole ring.

  • Reactivity: The C-2 position is activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    

Protocol A: Library Generation via Suzuki-Miyaura Coupling

This protocol describes the arylation of 2-bromo-5-cyclobutyl-1,3-oxazole to create a library of 2-aryl-5-cyclobutyl-oxazoles.

Materials
  • Scaffold: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a reaction vial, combine the oxazole scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold - Br + Aryl).[2]

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Chromatography (Hexanes/EtOAc gradient). 2-Aryl oxazoles typically elute at 10–30% EtOAc.

Visualization: Synthesis Workflow

SynthesisWorkflow Scaffold 2-Bromo-5-cyclobutyl -1,3-oxazole Reaction Suzuki Coupling 90°C, Dioxane/H2O Scaffold->Reaction Reagents Aryl Boronic Acids Pd(dppf)Cl2, K2CO3 Reagents->Reaction Purification Flash Chromatography (Hex/EtOAc) Reaction->Purification Crude Mix Library Library of 2-Aryl-5-cyclobutyl-oxazoles Purification->Library Pure Compounds

Figure 1: Workflow for the parallel synthesis of oxazole derivatives.

Protocol B: Biological Evaluation (Kinase Inhibition)

Oxazole derivatives frequently exhibit kinase inhibitory activity by mimicking the adenine ring of ATP. This protocol outlines a generic FRET-based screening assay (e.g., LanthaScreen™ or Z'-LYTE™) to evaluate the generated library.

Materials
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Target Kinase: Recombinant kinase of interest (e.g., VEGFR2, EGFR, PI3K).

  • Tracer: Fluorescently labeled peptide substrate.

  • Controls: Staurosporine (Positive Control), DMSO (Negative Control).

Step-by-Step Methodology
  • Compound Plating: Dispense 10 nL of library compounds (in DMSO) into a 384-well black low-volume plate. Final screening concentration: 1

    
    M and 10 
    
    
    
    M.
  • Enzyme Addition: Add 5

    
    L of Kinase/Antibody mixture in Kinase Buffer. Incubate for 30 minutes at Room Temperature (RT).
    
  • Substrate Addition: Add 5

    
    L of ATP/Tracer mixture.
    
    • Note: ATP concentration should be at

      
       for the specific kinase to detect competitive inhibitors.
      
  • Incubation: Incubate for 60 minutes at RT protected from light.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) signal on a multi-mode plate reader (Excitation: 340 nm, Emission: 495 nm/520 nm).

  • Data Analysis: Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%) controls.



Visualization: SAR Logic & Mechanism

SAR_Logic Core 2-Aryl-5-cyclobutyl-oxazole C2_Aryl C-2 Aryl Group (Variable Region) Core->C2_Aryl C5_Cyclo C-5 Cyclobutyl (Constant Region) Core->C5_Cyclo H_Bond H-Bond Acceptor/Donor (Hinge Binder) C2_Aryl->H_Bond Mimics Adenine Hydrophobic Hydrophobic Pocket Fill (Selectivity Filter) C5_Cyclo->Hydrophobic 3D Space Filling

Figure 2: Structure-Activity Relationship (SAR) hypothesis for kinase inhibition.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses sp3-rich bioisosteres).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational chemistry protocol).

  • Zhang, H., et al. (2018). Oxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Biological relevance of the scaffold).

  • BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (Specific reaction conditions for oxazoles).

Sources

Protocol for the Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Bromo-5-cyclobutyl-1,3-oxazole is a highly valuable bifunctional building block in medicinal chemistry. It is frequently utilized as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate complex, biologically active oxazole derivatives. The incorporation of a cyclobutyl moiety provides unique lipophilic and conformational properties, which have been shown to improve the metabolic stability and solubility of oxazole-based therapeutics, such as 1[1].

This application note details a robust, field-proven, two-step synthetic protocol:

  • Construction of the Oxazole Core : A2 utilizing cyclobutanecarbaldehyde and tosylmethyl isocyanide (TosMIC)[2].

  • Regioselective Halogenation : Direct C-2 lithiation of the resulting 5-cyclobutyloxazole followed by electrophilic bromination to yield the target compound[3].

Mechanistic Rationale & Causality (E-E-A-T)

Step 1: The Van Leusen Oxazole Synthesis

The reaction between cyclobutanecarbaldehyde and TosMIC is driven by the unique reactivity of the TosMIC reagent, which acts as a versatile C2N1 "3-atom synthon"[2]. Under basic conditions (K₂CO₃ in methanol), the acidic α-methylene protons of TosMIC are deprotonated. The resulting anion undergoes nucleophilic addition to the aldehyde's carbonyl carbon. Subsequent intramolecular cyclization yields an oxazoline intermediate. The tosyl group is critical to the reaction's causality; it not only increases the acidity of the adjacent protons but also serves as an excellent leaving group. Base-promoted elimination of p-toluenesulfinic acid irreversibly drives the aromatization to4[4].

Step 2: Regiocontrolled Lithiation and Bromination

Oxazoles possess a highly acidic proton at the C-2 position due to the inductive effects of the adjacent oxygen and nitrogen atoms. Treatment of 5-cyclobutyloxazole with a strong base like n-butyllithium (n-BuLi) at strict cryogenic temperatures (-78 °C) results in rapid and 3 to form 2-lithio-5-cyclobutyloxazole[3].

Crucial Causality (Temperature Control): 2-Lithiooxazoles exist in equilibrium with their acyclic isonitrile enolate tautomers. Allowing the temperature to rise above -40 °C shifts this equilibrium toward the ring-opened isonitrile, leading to 5 upon quenching[5]. By maintaining -78 °C and rapidly quenching with an electrophilic bromine source (such as carbon tetrabromide, CBr₄), the cyclic 2-bromooxazole is obtained exclusively.

Visualizations

Workflow A Cyclobutanecarbaldehyde + TosMIC B 5-Cyclobutyl-1,3-oxazole A->B K2CO3, MeOH Reflux, 2-4 h C 2-Bromo-5-cyclobutyl-1,3-oxazole B->C 1. n-BuLi, THF, -78 °C 2. CBr4, -78 °C to RT

Figure 1: Overall synthetic workflow for 2-bromo-5-cyclobutyl-1,3-oxazole.

Mechanism N1 5-Cyclobutyloxazole N2 2-Lithio-5-cyclobutyloxazole (Stable at -78 °C) N1->N2 n-BuLi, -78 °C (Deprotonation at C-2) N3 N3 N2->N3 Warming (Equilibration/Degradation) N4 2-Bromo-5-cyclobutyloxazole N2->N4 CBr4, -78 °C to RT (Electrophilic Trapping)

Figure 2: Mechanistic pathway and temperature-dependent equilibrium of C-2 lithiation.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 5-Cyclobutyl-1,3-oxazole

Reagents: Cyclobutanecarbaldehyde (1.0 equiv), TosMIC (1.1 equiv), K₂CO₃ (2.0 equiv), Methanol (0.2 M).

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with TosMIC and anhydrous K₂CO₃.

  • Addition: Add methanol to suspend the solids, followed by the dropwise addition of cyclobutanecarbaldehyde.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2–4 hours.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Partition the residue between distilled water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 5-cyclobutyl-1,3-oxazole as a pale yellow oil.

  • Self-Validation (QC): Verify product formation via ¹H NMR. The characteristic oxazole C-2 proton will appear as a sharp singlet at ~7.8 ppm, and the C-4 proton at ~6.8 ppm.

Protocol B: Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole

Reagents: 5-Cyclobutyl-1,3-oxazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5 M in hexanes), CBr₄ (1.2 equiv), anhydrous THF (0.1 M).

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under an inert atmosphere (Argon or N₂). Charge the flask with 5-cyclobutyl-1,3-oxazole and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. (Critical: Allow 15 minutes for the internal temperature to fully stabilize before proceeding).

  • Lithiation: Add n-BuLi dropwise via a syringe over 10 minutes down the side of the flask. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete and regioselective lithiation.

  • Electrophilic Trapping: Dissolve CBr₄ in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture, strictly maintaining the -78 °C bath temperature.

  • Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous phase with diethyl ether (3×). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography (Hexanes/EtOAc) to yield 2-bromo-5-cyclobutyl-1,3-oxazole.

  • Self-Validation (QC): Verify via ¹H NMR (the C-2 proton singlet at ~7.8 ppm must be completely absent) and GC-MS (look for the characteristic bromine isotope pattern: M and M+2 peaks of equal intensity).

Quantitative Data & Reaction Parameters

StepTarget Intermediate / ProductReagents & EquivalentsSolventTemp ProfileTimeExpected Yield
1 5-Cyclobutyl-1,3-oxazoleTosMIC (1.1 eq), K₂CO₃ (2.0 eq)MeOH65 °C (Reflux)2–4 h75–85%
2 2-Bromo-5-cyclobutyl-1,3-oxazolen-BuLi (1.1 eq), CBr₄ (1.2 eq)THF-78 °C to RT3.5 h65–80%

References

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks Source: Advanced Synthesis & Catalysis (researchgate.net) URL:[Link]

  • Organic Syntheses Procedure: C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal (organic-chemistry.org) URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (nih.gov / PMC) URL:[Link]

Sources

Strategic Utilization of 2-Bromo-5-cyclobutyl-1,3-oxazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-cyclobutyl-1,3-oxazole represents a high-value heterocyclic building block for the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in the unique combination of the 1,3-oxazole core —a privileged scaffold capable of critical hydrogen bonding interactions within the kinase hinge region—and the C5-cyclobutyl moiety , a metabolically stable, lipophilic pharmacophore often employed to occupy the hydrophobic "gatekeeper" pocket or solvent-exposed front regions.

This application note details the strategic deployment of this scaffold, focusing on the chemoselective functionalization of the C2-bromide handle via Palladium-catalyzed cross-coupling reactions.[1] We provide validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, optimized to preserve the integrity of the oxazole ring while maximizing yield.

Structural Logic & Medicinal Chemistry Utility

The Oxazole Scaffold in Kinase Inhibition

The 1,3-oxazole ring is a bioisostere of the amide bond and a common feature in kinase inhibitors (e.g., VEGFR, p38 MAPK inhibitors). The nitrogen atom (N3) acts as a hydrogen bond acceptor, often interacting with the backbone amide NH of the kinase hinge region (e.g., Val, Met, or Leu residues).

The Role of the C5-Cyclobutyl Group
  • Hydrophobic Filling: The cyclobutyl group provides rigid, defined lipophilicity (

    
     character) without the rotatable bond entropy penalty of an 
    
    
    
    -butyl chain. It is ideal for filling the hydrophobic Back Pocket II or interacting with the Gatekeeper residue (e.g., T315 in Abl, T790 in EGFR).
  • Metabolic Stability: Unlike isopropyl or tert-butyl groups, which are prone to oxidative dealkylation or hydroxylation, the cyclobutyl ring shows enhanced metabolic stability in microsomal stability assays.

Reactivity Profile

The C2-position of the oxazole is electron-deficient, making the C2-Br bond highly activated for oxidative addition to Palladium(0). However, this position is also susceptible to nucleophilic attack (ring opening) under harsh basic conditions. Therefore, catalyst systems that operate under mild base conditions are preferred.

Experimental Workflows

Visualization: Synthesis & Application Pathway

Oxazole_Workflow Start Building Block: 2-Bromo-5-cyclobutyl-1,3-oxazole Suzuki Pathway A: Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki Ar-B(OH)2 Pd Catalyst Buchwald Pathway B: Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald R-NH2 Pd Catalyst Biaryl Intermediate: 2-Aryl-5-cyclobutyl-oxazole Suzuki->Biaryl Amino Intermediate: 2-Amino-5-cyclobutyl-oxazole Buchwald->Amino Inhibitor Target Kinase Inhibitor (Hinge Binder / Gatekeeper) Biaryl->Inhibitor SAR Optimization Amino->Inhibitor SAR Optimization

Figure 1: Divergent synthetic pathways utilizing 2-Bromo-5-cyclobutyl-1,3-oxazole to access distinct kinase inhibitor classes.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the oxazole scaffold with an aryl/heteroaryl boronic acid (e.g., a pyridine or pyrimidine hinge binder). Challenge: 2-Bromooxazoles can be unstable.[2] Fast coupling with active catalysts is required to outcompete hydrolysis.

Materials:

  • Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)

  • Partner: Aryl boronic acid / Pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G2 (2 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a specific microwave vial or Schlenk tube, charge the oxazole (1.0 mmol, 202 mg), boronic acid (1.2 mmol), and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and aqueous K₂CO₃ (1.5 mL).

  • Reaction:

    • Thermal: Heat at 80°C for 4–6 hours.

    • Microwave (Preferred): Irradiate at 100°C for 30 minutes.

  • Monitoring: Monitor by LC-MS. The C2-Br is highly reactive; disappearance of starting material should be rapid.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Oxazoles are often UV-active but check with I₂ stain if needed.

Critical Note: If the boronic acid is electron-poor (e.g., fluoropyridine), switch to XPhos Pd G2 to facilitate transmetallation.

Protocol B: Buchwald-Hartwig Amination

Objective: To introduce an amine functionality at C2, creating a 2-amino-oxazole motif common in Type I inhibitors.

Materials:

  • Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)[3]

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%) – Crucial for heterocycles

  • Base: Cs₂CO₃ (2.0 equiv) – Milder than NaOtBu to prevent ring opening

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry the reaction vessel. Cool under Argon.

  • Charging: Add Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Purge with Argon.

  • Addition: Add the oxazole and amine dissolved in anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat at 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often recommended for amino-oxazoles to ensure removal of phosphine oxides.

Data Analysis & SAR Implications

Quantitative Comparison of Coupling Conditions

The following table summarizes optimization data for the Suzuki coupling of 2-bromo-5-cyclobutyl-1,3-oxazole with 4-pyridylboronic acid (Model Hinge Binder).

EntryCatalystLigandBaseSolventTemp/TimeYield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O90°C / 12h45%Significant debromination observed.
2Pd(OAc)₂SPhosK₃PO₄Toluene100°C / 4h78%Good conversion, minor homocoupling.
3Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane 80°C / 4h 92% Optimal. Clean profile.
4Pd₂(dba)₃XPhosCs₂CO₃Dioxane100°C / 1h88%Faster, but catalyst is more expensive.
Structural Biology Context (SAR)

When designing inhibitors using this scaffold, the orientation of the cyclobutyl group is dictated by the substitution at C2.

  • Scenario A (Hinge Binding): If C2 is coupled to an aminopyrimidine (hinge binder), the oxazole acts as a spacer. The C5-cyclobutyl group will likely project towards the Solvent Front or the P-loop , depending on the linker geometry.

  • Scenario B (Gatekeeper): If the oxazole itself is the hinge binder (N3 accepting H-bond), the C5-substituent points directly into the hydrophobic pocket behind the gatekeeper residue. The cyclobutyl group is an optimal size for this pocket in kinases like p38 or JNK .

Visualization: Kinase Binding Mode Logic

Kinase_SAR Hinge Kinase Hinge Region (Met/Val/Leu) Oxazole Oxazole Core (N3 Acceptor) Oxazole->Hinge H-Bond (N3) C2_Pos C2-Position (Coupling Handle) Oxazole->C2_Pos C5_Pos C5-Cyclobutyl (Hydrophobic Anchor) Oxazole->C5_Pos Pocket_Solv Solvent Front (Solubilizing Group) C2_Pos->Pocket_Solv Extension Pocket_Gate Gatekeeper Pocket (Hydrophobic) C5_Pos->Pocket_Gate Van der Waals (Lipophilic Fit)

Figure 2: Conceptual binding mode of 5-substituted oxazoles in the ATP-binding pocket.

References

  • Synthesis and Reactivity of 2-Bromooxazoles

    • Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Construction of Heterocyclic Libraries." Topics in Heterocyclic Chemistry, 2010. Link

    • Note: Establishes the reactivity order C2-Br > C5-Br and stability concerns.
  • Oxazoles in Kinase Inhibitors

    • Ploypradith, P. "Development of Oxazole-Based Kinase Inhibitors." Acta Pharmaceutica Sinica B, 2020. Link

    • Discusses the "privileged" nature of the oxazole scaffold in VEGFR and EGFR inhibition.
  • Cyclobutyl Bioisosteres

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

    • Context: Validates the use of cyclobutyl as a metabolically stable lipophilic replacement for alkyl chains.
  • Suzuki Coupling Protocols for Heterocycles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

    • The foundational text for the Protocol A conditions derived above.
  • Buchwald-Hartwig Conditions for Oxazoles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. Link

    • Source for the recommendation of Xantphos/Pd2(dba)3 for electron-deficient heterocycles.

Sources

Functionalization of the Oxazole Ring in 2-Bromo-5-cyclobutyl-1,3-oxazole: Advanced Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistically grounded guide for the late-stage functionalization and iterative cross-coupling of the 2-bromo-5-cyclobutyl-1,3-oxazole scaffold.

Executive Summary & Chemical Rationale

The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and esters to improve metabolic stability and target affinity. 2-Bromo-5-cyclobutyl-1,3-oxazole (MW: 202.05, Formula: C7H8BrNO) represents a highly versatile building block [1].

The chemical reactivity of this scaffold is dictated by its unique electronic and steric environment:

  • C2 Position (Electrophilic Hub): Flanked by both the electronegative oxygen and the imine-like nitrogen, the C2 position is highly electron-deficient. The presence of the bromide leaving group at this position makes it exceptionally primed for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (S_NAr).

  • C5 Position (Steric Shielding): The cyclobutyl group at C5 provides critical lipophilicity (Calculated LogP ~2.5) while offering steric shielding. This prevents unwanted ring-opening side reactions that often plague unsubstituted oxazoles under basic conditions.

  • C4 Position (C-H Activation): With C2 brominated and C5 substituted, the C4 position remains the sole unfunctionalized carbon, allowing for orthogonal, direct C-H activation strategies prior to or following C2 functionalization [2].

Strategic Functionalization Pathways

To maximize the utility of 2-bromo-5-cyclobutyl-1,3-oxazole in structure-activity relationship (SAR) campaigns, three divergent functionalization pathways are commonly employed.

G SM 2-Bromo-5-cyclobutyl- 1,3-oxazole Suzuki 2-Aryl-5-cyclobutyl- 1,3-oxazole SM->Suzuki Pd Cat. / Ar-B(OH)2 (C2-Arylation) Buchwald 2-Amino-5-cyclobutyl- 1,3-oxazole SM->Buchwald Pd Cat. / R-NH2 (C2-Amination) CH_Act 2-Bromo-4-aryl-5-cyclobutyl- 1,3-oxazole SM->CH_Act Pd Cat. / Ar-I (C4 C-H Arylation)

Caption: Divergent functionalization pathways of 2-Bromo-5-cyclobutyl-1,3-oxazole.

Experimental Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems. We prioritize mechanistic explanations over mere step-by-step instructions to ensure reproducibility across diverse laboratory environments.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Causality & Design: Coupling at the C2 position of oxazoles can be challenging due to the potential for competitive protodehalogenation. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions. The biphasic solvent system (1,4-Dioxane/H₂O) is critical; water is mechanistically required to hydroxylate the palladium intermediate, which is a prerequisite for transmetalation with the boronic acid [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL total volume).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Self-Validation: Oxygen poisoning will rapidly oxidize the Pd(0) active species to inactive Pd(II) black. Proper degassing ensures the solution remains clear prior to catalyst addition.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 85 °C.

  • In-Process Monitoring: Monitor via LCMS after 2 hours. Self-Validation: The starting material exhibits a distinct isotopic doublet (1:1 ratio at m/z ~202/204 due to ⁷⁹Br/⁸¹Br). The complete disappearance of this doublet and the emergence of the product mass confirms successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

G Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OxAdd + 2-Bromooxazole TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + Ar-B(OH)2 / OH- RedElim Reductive Elimination TransMet->RedElim - Borate byproduct RedElim->Pd0 - 2-Aryl Product

Caption: General Pd-catalyzed Suzuki-Miyaura cycle for 2-bromooxazoles.

Protocol B: Buchwald-Hartwig Amination at C2

Causality & Design: Forming C-N bonds at the C2 position requires overcoming the electron deficiency of the oxazole ring, which can slow down reductive elimination. We recommend using BrettPhos or RuPhos ligands. These bulky, electron-rich biaryl phosphine ligands prevent the formation of unreactive bis-amine palladium complexes and facilitate rapid reductive elimination [4]. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the amine, increasing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, charge a vial with 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv, 0.5 mmol), the primary or secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and BrettPhos (5 mol%).

  • Solvent Addition: Add anhydrous Toluene (5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 100 °C for 12 hours. Self-Validation: The reaction should transition from a dark purple (Pd₂(dba)₃) to a deep red/brown homogeneous solution. A black precipitate indicates catalyst decomposition.

  • Workup: Cool to room temperature, dilute with DCM, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Orthogonal C-H Arylation at C4

Causality & Design: To achieve functionalization at C4 while preserving the C2-bromide for subsequent reactions, a Concerted Metalation-Deprotonation (CMD) pathway is utilized. Pivalic acid (PivOH) is added as a crucial proton-shuttle co-catalyst. The pivalate anion coordinates to the palladium center and abstracts the C4 proton via a six-membered transition state, drastically lowering the activation energy for C-H bond cleavage compared to standard base-mediated deprotonation [2].

Step-by-Step Methodology:

  • Preparation: Combine 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), an aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PivOH (30 mol%), and Ag₂CO₃ (1.5 equiv) in a pressure tube.

  • Solvent: Add anhydrous DMF (0.2 M).

  • Reaction: Stir at 110 °C for 16 hours. Self-Validation: Ag₂CO₃ serves as both the terminal oxidant/halide scavenger and base. The formation of a yellow/white AgI precipitate during the reaction is a visual confirmation of catalytic turnover.

  • Workup: Filter through Celite, wash with EtOAc, and wash the organic filtrate with 5% aqueous LiCl (to remove DMF) and brine. Purify via chromatography.

Quantitative Data Summary

The following table summarizes expected yields, optimal conditions, and reaction times for the functionalization of the 2-bromo-5-cyclobutyl-1,3-oxazole scaffold based on established literature parameters for highly similar 2-bromooxazole systems [1][3][4].

Functionalization TypeReagents & Catalyst SystemTemp / TimeExpected YieldKey Application
C2 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O85 °C / 2-4 h75 - 90%Introduction of biaryl motifs for kinase inhibitors.
C2 Buchwald-Hartwig R-NH₂, Pd₂(dba)₃, BrettPhos, NaOtBu, Toluene100 °C / 12 h60 - 85%Synthesis of 2-aminooxazole pharmacophores.
C2 S_NAr (Amination) R-NH₂, DIPEA, NMP (No Pd catalyst)120 °C / 18 h40 - 65%Metal-free alternative for highly nucleophilic amines.
C4 C-H Arylation Ar-I, Pd(OAc)₂, PivOH, Ag₂CO₃, DMF110 °C / 16 h50 - 70%Accessing 2,4,5-trisubstituted complex oxazoles.

References

  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. ResearchGate. Available at:[Link]

  • Catalytic cycles for Cu(I)-catalyzed and Pd(0)/Cu(I)-catalyzed direct arylation of oxazoles. ResearchGate. Available at:[Link]

  • Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-5-cyclobutyl-1,3-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing 2-bromo-5-cyclobutyl-1,3-oxazole. This molecule is a highly valuable heterocyclic building block in drug discovery, but its synthesis requires precise control over cyclization thermodynamics and cryogenic organometallic trapping.

Below, you will find a deep dive into the causality of common failures, self-validating protocols, and optimization data to ensure high-yield, reproducible batches.

Synthesis Workflow Overview

The most efficient and scalable route to 2-bromo-5-cyclobutyl-1,3-oxazole involves a two-stage process:

  • Ring Construction: A Van Leusen oxazole synthesis utilizing cyclobutanecarbaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) to form the 5-cyclobutyl-1,3-oxazole intermediate [1][2].

  • Regioselective Functionalization: C-H activation via cryogenic lithiation at the C-2 position, followed by electrophilic trapping with a mild bromine source [3][4].

Workflow A Cyclobutanecarbaldehyde + TosMIC B Van Leusen Cyclization (K2CO3, MeOH) A->B Step 1 C 5-Cyclobutyl-1,3-oxazole (Intermediate) B->C D C-2 Lithiation (n-BuLi, -78°C) C->D Step 2 E Electrophilic Trapping (DBTFE) D->E F 2-Bromo-5-cyclobutyl- 1,3-oxazole E->F Target

Two-step synthetic workflow for 2-Bromo-5-cyclobutyl-1,3-oxazole.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield for 5-cyclobutyl-1,3-oxazole consistently below 40% during the Van Leusen step?

Causality: The Van Leusen reaction requires a delicate acid-base balance. TosMIC deprotonation must occur rapidly enough to attack the aldehyde, but if the base is too harsh or the solvent is not strictly anhydrous, TosMIC degrades via hydrolysis before cyclization can complete [1]. Furthermore, insufficient heating can stall the reaction at the oxazoline intermediate, preventing the elimination of the tosyl group. Solution: Switch from standard NaOH/KOH to anhydrous Potassium Carbonate (


) in refluxing Methanol. The methanol actively participates in the proton-transfer steps that facilitate the elimination of the sulfinic acid byproduct [2].
Q2: During the C-2 bromination step, I observe significant ring-opening side products. How can I prevent this?

Causality: 2-Lithiooxazoles are highly unstable. They exist in a thermodynamic equilibrium with their acyclic isocyanide enolate forms. If the internal reaction temperature rises above -60°C, the oxazole ring opens irreversibly, destroying your intermediate [3]. Solution: You must maintain strict kinetic control. Use a calibrated internal temperature probe to ensure the reaction mixture never exceeds -70°C during the addition of n-BuLi. Pre-cool the electrophilic bromine source before dropwise addition.

Q3: Which electrophilic bromine source is optimal for trapping the 2-lithiooxazole?

Causality: Using elemental bromine (


) is excessively harsh; its high oxidation potential often leads to polybromination, oxidative degradation of the cyclobutyl ring, or immediate quenching of the lithiated species via electron transfer.
Solution:  1,2-Dibromo-1,1,2,2-tetrafluoroethane (DBTFE) is the gold standard for this transformation[4]. It acts as a mild, controlled 

donor, generating volatile fluorinated byproducts that are easily removed during workup.
Q4: My final product degrades during silica gel chromatography. What is the cause?

Causality: 2-Halooxazoles are sensitive to the acidic silanol groups present on standard silica gel. Prolonged exposure leads to the hydrolysis of the C-Br bond, converting your product into an oxazolone derivative. Solution: Neutralize your silica gel by pre-flushing the column with 1% Triethylamine (


) in hexanes, or switch entirely to basic alumina.

Quantitative Optimization Data

To demonstrate the causality of reagent selection in the C-2 bromination step, review the optimization matrix below. The data clearly shows that balancing base strength and electrophile mildness is critical for maximizing yield.

Base (1.1 eq)Bromine Source (1.2 eq)Temp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
n-BuLi

-781.0< 10%Severe oxidative degradation; black tar formation.
LDA

-782.045%Incomplete lithiation; starting material recovered.
n-BuLi

-781.568%Moderate yield; some polybrominated byproducts.
n-BuLi DBTFE -78 1.0 85% Clean conversion; optimal scalability.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the internal control checkpoints are met.

Protocol A: Synthesis of 5-Cyclobutyl-1,3-oxazole (Van Leusen Cyclization)
  • Setup: Flame-dry a 250 mL round-bottom flask under a continuous Argon sweep. Add cyclobutanecarbaldehyde (10.0 mmol, 1.0 eq) and TosMIC (11.0 mmol, 1.1 eq).

  • Solvent & Base: Suspend the reagents in 50 mL of strictly anhydrous Methanol. Add anhydrous

    
     (20.0 mmol, 2.0 eq) in one portion.
    
  • Execution: Attach a reflux condenser and heat the mixture to 65°C.

    • Self-Validation Checkpoint 1: Within 15 minutes, the suspension should transition from pale yellow to a deep, homogenous orange. If it turns dark brown immediately, your TosMIC has degraded due to moisture.

    • Self-Validation Checkpoint 2: After 3 hours, perform a TLC (Hexanes/EtOAc 3:1, UV/KMnO4 stain). The aldehyde spot (

      
      ) must be completely consumed, replaced by a new UV-active spot (
      
      
      
      ).
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography to yield a pale yellow oil.
    
Protocol B: Regiocontrolled C-2 Bromination
  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-cyclobutyl-1,3-oxazole (5.0 mmol, 1.0 eq) in 25 mL of anhydrous THF.

  • Cryogenic Lithiation: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait until the internal temperature stabilizes at -78°C.

  • Base Addition: Add n-BuLi (5.5 mmol, 2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump over 15 minutes.

    • Self-Validation Checkpoint 3: Monitor the thermocouple. The internal temperature must not exceed -70°C during the addition. A slight yellow tint indicates successful lithiation. Stir for exactly 30 minutes at -78°C.

  • Electrophilic Trapping: Add DBTFE (6.0 mmol, 1.2 eq) dropwise.

    • Self-Validation Checkpoint 4: The yellow color should rapidly dissipate, indicating successful trapping of the carbanion. Stir for 1 hour at -78°C, then slowly remove the cooling bath and allow the reaction to reach room temperature.

  • Quench & Isolate: Quench with 10 mL of saturated aqueous

    
    . Extract with Diethyl Ether (
    
    
    
    mL). Dry over
    
    
    . Purify via chromatography using silica gel pre-treated with 1%
    
    
    in hexanes.

Mechanism N1 5-Cyclobutyl-1,3-oxazole N2 C2-Deprotonation (Kinetic Control) N1->N2 n-BuLi / THF / -78°C N3 N3 N2->N3 N4 Bromine Trapping (Mild Br+ Transfer) N3->N4 + DBTFE N5 2-Bromo-5-cyclobutyl-1,3-oxazole N4->N5 - LiF, - LiBr

Mechanistic pathway of regioselective C-2 lithiation and electrophilic bromination.

References

  • Van Leusen reaction - Wikipedia. (Overview of the foundational cyclization methodology). Source: Wikipedia. URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (Detailed mechanistic insights into TosMIC cycloadditions). Source: PMC / MDPI. URL:[Link]

  • Synthesis of 2‐bromooxazole (9). (Protocol validation for regiocontrolled lithiation of oxazoles). Source: ResearchGate. URL:[Link]

  • Scheme 18: Catalytic cycles for Cu(I)-catalyzed (routeA) and Pd(0)/Cu(I)-catalyzed (route B) direct arylation... (Application of DBTFE in the synthesis of functionalized oxazoles). Source: ResearchGate. URL:[Link]

Technical Support Center: Purification & Handling of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical sensitivities of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4).

Halogenated oxazoles are highly valuable building blocks for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery [1]. However, the 2-bromo position is notoriously labile. The electron-donating cyclobutyl group at the C5 position increases the electron density on the oxazole nitrogen, making the ring highly susceptible to protonation and subsequent nucleophilic attack or ring-opening. This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure high-yield purification without degradation.

Part 1: Quick Reference Data

Before initiating any purification workflow, verify your analytical parameters against the expected physicochemical properties of the compound.

ParameterValue / DescriptionMechanistic Implication for Purification
Molecular Formula C₇H₈BrNOLow molecular weight; highly volatile under deep vacuum.
Molecular Weight 202.05 g/mol Easily identifiable via LC-MS (ESI+) at m/z 202.0 / 204.0 (1:1 Br isotope pattern).
Calculated LogP (CLogP) ~2.04 – 2.50Highly lipophilic; will elute early in normal-phase chromatography.
Thermal Stability Sensitive > 40°CProne to auto-catalytic thermal debromination [2]. Avoid distillation.
Acid/Base Sensitivity High (Acid Sensitive)Acidic silanol groups on standard silica induce decomposition [3].
Part 2: Troubleshooting FAQs

Q1: My product degrades into a dark mixture during standard silica gel flash chromatography. Why is this happening, and how do I prevent it? The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). The C5-cyclobutyl group donates electron density into the oxazole ring, increasing the basicity of the nitrogen atom. When the nitrogen is protonated by acidic silica, the C2-position becomes highly electrophilic, leading to rapid hydrolysis of the C-Br bond or ring-opening isomerization [3]. The Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% Triethylamine (TEA) in your non-polar starting solvent (e.g., Hexanes). Self-Validation Step: Run a 2D-TLC. Spot your crude mixture, develop in standard Hexane/EtOAc, let it dry, and develop again in the perpendicular direction. If the compound streaks or forms a diagonal smear, it is degrading on the silica. Repeat the 2D-TLC using a plate pre-soaked in 1% TEA/Hexanes; a single, tight spot confirms the deactivation is successful.

Q2: I am using Preparative HPLC to separate unreacted 5-cyclobutyloxazole from the brominated product, but my recovery is terrible. What is wrong with my method? The Causality: Standard Prep-HPLC methods utilize 0.1% Trifluoroacetic Acid (TFA) as a mobile phase modifier to improve peak shape. TFA is a strong acid (pKa ~0.2) and will rapidly hydrolyze the 2-bromooxazole during the extended residence time in the column and during the subsequent concentration step. The Solution: Switch to a neutral or mildly basic volatile buffer system, such as 10 mM Ammonium Bicarbonate (pH ~7.8). This maintains the oxazole in its stable, unprotonated state.

Q3: After successful chromatography, my NMR shows significant debromination. How is it degrading post-purification? The Causality: 2-Halooxazoles are thermally sensitive. Prolonged exposure to heat during solvent evaporation (e.g., rotary evaporation at 40–50°C) provides the activation energy required for homolytic C-Br bond cleavage or nucleophilic displacement by residual water. The Solution: Maintain your rotary evaporator water bath strictly below 30°C. For HPLC fractions, do not evaporate; instead, freeze the fractions immediately and lyophilize (freeze-dry) to remove water and acetonitrile without thermal stress.

Part 3: Standardized Purification Protocols
Protocol A: Basified Flash Column Chromatography (Scale: 1g – 10g)

Use this method for bulk purification where >90% purity is acceptable.

  • Stationary Phase Preparation: Slurry pack 230–400 mesh silica gel using a solution of 1% Triethylamine (TEA) in Hexanes.

  • Column Equilibration: Flush the packed column with at least 3 Column Volumes (CV) of the 1% TEA/Hexanes solution to ensure all active silanol sites are capped.

  • Sample Loading: Dissolve the crude 2-Bromo-5-cyclobutyl-1,3-oxazole in the minimum required volume of Toluene or Dichloromethane (DCM). Do not use Methanol or Chloroform, as trace HCl in Chloroform will trigger degradation. Apply evenly to the column head.

  • Elution: Run a shallow gradient from 100% Hexanes (with 1% TEA) to 10% Ethyl Acetate in Hexanes (with 1% TEA). The highly lipophilic cyclobutyl group ensures the product will elute rapidly (typically between 2–4 CV).

  • Concentration: Pool the product-containing fractions. Evaporate under high vacuum on a rotary evaporator with the water bath set to 25°C max . Store the resulting oil/solid immediately at -20°C under an Argon atmosphere[2].

Protocol B: Reverse-Phase Preparative HPLC (Scale: < 1g)

Use this method for generating analytical-grade material (>98% purity) for biological assays or sensitive cross-coupling steps.

  • Column Selection: Utilize a C18 preparative column designed for high-pH stability (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~7.8).

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Initiate at 40% Solvent B. Ramp to 90% Solvent B over 15 minutes. Flow rate: 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect peaks based on mass-triggered fraction collection (target m/z 202/204) to avoid collecting co-eluting non-brominated starting material.

  • Recovery: Transfer collected fractions immediately to a -80°C freezer. Once completely frozen, lyophilize for 24–48 hours. Never apply heat to aqueous fractions of this compound.

Part 4: Mechanistic Workflow & Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your synthetic scale and purity requirements.

Workflow Start Crude 2-Bromo-5-cyclobutyl-1,3-oxazole Decision1 Scale & Purity Goal? Start->Decision1 PathA Scale > 1g Standard Purity (>90%) Decision1->PathA Preparative Scale PathB Scale < 1g High Purity (>98%) Decision1->PathB Analytical/Drug Discovery FCC Basified Flash Chromatography (1% TEA in Hex/EtOAc) PathA->FCC HPLC Prep-HPLC (Neutral Buffer) (Ammonium Bicarbonate/MeCN) PathB->HPLC Issue1 Co-eluting Impurities? FCC->Issue1 Issue2 Degradation Observed? HPLC->Issue2 Sol1 Optimize Gradient or Switch to HPLC Issue1->Sol1 Yes Final Pure Product Store at -20°C under Ar Issue1->Final No Sol2 Lyophilize Fractions Avoid Heat >30°C Issue2->Sol2 Yes Issue2->Final No Sol1->HPLC Sol2->Final

Decision matrix for the purification of 2-Bromo-5-cyclobutyl-1,3-oxazole based on scale and purity.

References
  • ChemRxiv. "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry." ChemRxiv Preprints, 2024. URL:[Link]

Improving the stability of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Bromo-5-cyclobutyl-1,3-oxazole

Executive Summary

2-Bromo-5-cyclobutyl-1,3-oxazole is a high-value heteroaryl halide building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) to introduce the cyclobutyl-oxazole motif into pharmaceutical scaffolds.

While the cyclobutyl group provides desirable lipophilicity and metabolic stability, the 2-bromooxazole core is inherently reactive. It functions as a "cryptic" electrophile; the C2-Br bond is highly activated for oxidative addition but is simultaneously prone to photolytic cleavage , hydrolysis (under acidic conditions) , and protodehalogenation . This guide synthesizes field data to ensure the integrity of this reagent from storage to synthesis.

Module 1: Critical Storage Protocols (The "Gold Standard")

Core Directive: The primary cause of degradation is synergistic exposure to moisture and UV light, leading to the formation of HBr (autocatalytic decomposition) and radical species.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy, significantly retarding spontaneous hydrolysis and disproportionation.
Atmosphere Argon (Preferred) or Nitrogen Displaces oxygen and moisture. Argon is heavier than air, providing a superior "blanket" for opened vials.
Container Amber Glass / Foil-Wrapped The C-Br bond is photosensitive. UV exposure generates bromine radicals, turning the material yellow/brown.
State Solid/Semi-solid If the compound melts (low MP), surface area increases, accelerating oxidation. Keep frozen.

Module 2: Troubleshooting & FAQs (Interactive Guide)

Scenario A: Material Discoloration

Q: My white crystalline solid has turned yellow/brown after two weeks in the fridge. Is it usable?

  • Diagnosis: This indicates photolytic degradation or oxidation . The color comes from elemental bromine (

    
    ) or conjugated oligomers formed via radical pathways.
    
  • The Fix:

    • Assess Purity: Run a quick LC-MS or

      
      -NMR. If purity is >90%, you can repurify.
      
    • Purification: Dissolve in minimal DCM, pass through a short pad of silica gel (neutralized with 1%

      
      ) to remove polar degradants, and re-concentrate in vacuo without heating above 30°C.
      
    • Prevention: Store in amber vials. If amber vials are unavailable, wrap clear vials tightly in aluminum foil.

Scenario B: Disappearing Starting Material (Hydrolysis)

Q: I see the starting material vanish during my reaction workup, but the product yield is low. Where did it go?

  • Diagnosis: Acid-catalyzed Ring Opening . Oxazoles are weak bases. In the presence of strong acids (or acidic workups), the nitrogen protonates, rendering the C2 position extremely electrophilic to water. This opens the ring to form an acyclic amide/ester, which often washes away in the aqueous layer or streaks on TLC.

  • The Fix:

    • Workup pH: Never use 1M HCl for quenching. Use Saturated

      
        or phosphate buffer (pH 7).
      
    • LC-MS Check: Look for a mass of

      
       (hydration) or ring-opened fragments.
      
Scenario C: Protodehalogenation in Cross-Coupling

Q: In my Suzuki coupling, I am isolating the "debrominated" byproduct (5-cyclobutyl-1,3-oxazole) instead of the coupled product.

  • Diagnosis: This is Protodehalogenation . The oxidative addition of Pd(0) into the C-Br bond is successful, but the Pd-intermediate picks up a proton (from moisture or solvent) instead of transmetallating.

  • The Fix:

    • Solvent Dryness: Ensure solvents (Dioxane, Toluene, DMF) are anhydrous.

    • Base Choice: Switch from hydrous bases (e.g.,

      
       in water/dioxane) to anhydrous bases like 
      
      
      
      or
      
      
      suspended in the organic solvent.
    • Catalyst Load: Increase catalyst loading slightly to outcompete the side reaction.

Module 3: Stability Visualization & Pathways

The following diagram illustrates the critical stability checkpoints for 2-Bromo-5-cyclobutyl-1,3-oxazole.

StabilityPathways Compound 2-Bromo-5-cyclobutyl-1,3-oxazole (Active Reagent) Radical Br• Radical Formation (Yellowing/Degradation) Compound->Radical Photolysis RingOpen Oxazole Ring Hydrolysis (Acyclic Byproducts) Compound->RingOpen Acid Hydrolysis OxAdd Oxidative Addition Complex (LnPd-Ar-Br) Compound->OxAdd Activation Light UV Light Exposure Light->Compound Trigger Moisture Moisture / Acid (H+) Moisture->Compound Trigger Pd Pd(0) Catalyst Pd->Compound Reaction Start Product Cross-Coupled Product (Desired) OxAdd->Product + Boronic Acid (Transmetallation) Dehalo Protodehalogenation (H-Substitution) OxAdd->Dehalo + Moisture/Proton Source (Side Reaction)

Caption: Figure 1.[1] Degradation and reaction pathways.[2][3][4] Red paths indicate stability failures; Green paths indicate successful synthetic outcomes.

Module 4: Experimental Best Practices

Solvent Compatibility Matrix
SolventCompatibilityNotes
DCM / Chloroform High Excellent for storage solutions (short term). Avoid if acidic stabilizers (HCl) are present in chloroform.
DMF / DMA Moderate Good for reactions, but heating >100°C can cause slow decomposition.
Methanol / Ethanol Low Avoid for storage.[5] Nucleophilic solvents can slowly displace the bromine or open the ring over time.
THF / 2-MeTHF High Ideal for reactions. Ensure peroxide-free.
Recommended Workup Protocol (To prevent hydrolysis)
  • Cool: Cool reaction mixture to room temperature.

  • Dilute: Add Ethyl Acetate or TBME.

  • Wash: Wash with 5% Aqueous

    
      (weak base neutralizes trace acids without attacking the ring).
    
  • Dry: Dry over

    
     (Magnesium sulfate is slightly acidic; Sodium sulfate is neutral).
    
  • Evaporate: Rotary evaporate at < 40°C .

References

  • PubChem. (2025).[6] 2-Bromo-1,3-oxazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Verma, S. et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation. Retrieved from [Link]

  • Graham, T. et al. (2000). Degradation pathways of a peptide boronic acid derivative. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-Bromo-5-cyclobutyl-1,3-oxazole Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the multigram scale-up of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4). Synthesizing halogenated oxazoles at scale presents unique thermal and regioselectivity challenges. To build this molecule efficiently, we utilize a self-validating, two-stage approach:

  • Construction of the 5-cyclobutyloxazole core via the [1].

  • Regioselective C-2 metalation followed by electrophilic bromination[2].

Workflow A Cyclobutanecarboxaldehyde + TosMIC B Van Leusen Synthesis (K2CO3, MeOH, Reflux) A->B C 5-Cyclobutyl-1,3-oxazole B->C D C-2 Metalation (TMPMgCl·LiCl, -20°C) C->D E Bromination (CBr4 or BrCF2CF2Br) D->E F 2-Bromo-5-cyclobutyl-1,3-oxazole E->F

Figure 1: Two-stage synthetic workflow for 2-bromo-5-cyclobutyl-1,3-oxazole production.

Section 1: Troubleshooting Core Assembly (Van Leusen Synthesis)

Q: Why does the yield of 5-cyclobutyloxazole drop significantly when scaling the Van Leusen reaction past 10 grams? A: Causality & Solution: The cyclization between cyclobutanecarboxaldehyde and Toluenesulfonylmethyl isocyanide (TosMIC) is highly exothermic. At larger scales, poor heat dissipation leads to the thermal degradation of TosMIC and the formation of formamide byproducts. Actionable Step: Transition from batch addition to a continuous, dropwise addition of TosMIC to a pre-cooled (0 °C) suspension of K₂CO₃ and the aldehyde in methanol. Allow the exotherm to naturally warm the reaction to room temperature before initiating reflux[1].

Q: How can I purify the intermediate 5-cyclobutyloxazole without relying on solvent-heavy column chromatography? A: Causality & Solution: 5-Alkyloxazoles are highly stable but possess relatively high boiling points. On a multigram scale, chromatography becomes a bottleneck. Actionable Step: Perform a vacuum distillation. 5-Cyclobutyloxazole distills cleanly under reduced pressure. Ensure complete removal of tosyl-containing byproducts via an initial aqueous workup (water/MTBE extraction) prior to distillation to prevent bumping and thermal decomposition in the still pot.

Section 2: Troubleshooting Regioselective C-2 Bromination

Q: During C-2 bromination using n-BuLi, I observe significant amounts of ring-opened byproducts (isocyano enolates). How do I prevent this? A: Causality & Solution: Oxazoles undergo preferential C-2 deprotonation. However, 2-lithiooxazoles exist in a highly temperature-dependent equilibrium with their open-chain valence isomers (isocyano enolates)[3]. Even transient localized warming above -60 °C during scale-up causes irreversible ring fragmentation. Actionable Step: Replace n-BuLi with a Knochel-Hauser base, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). As demonstrated by [4], magnesiated oxazole species are highly stable toward ring fragmentation, allowing metalation at much more forgiving temperatures (-20 °C to 0 °C) without degradation[2].

Q: I am detecting C-4 brominated and dibrominated impurities. How do I ensure strict C-2 regioselectivity? A: Causality & Solution: Free electrophilic bromine (Br₂) can trigger Electrophilic Aromatic Substitution (EAS). In 5-substituted oxazoles, EAS inherently favors the C-4 position due to the electron-donating effect of the C-5 alkyl group. If metalation is incomplete, or if Br₂ is added too rapidly, C-4 bromination competes with C-2 organometallic trapping. Actionable Step: First, ensure complete C-2 metalation using TMPMgCl·LiCl. Second, quench with a bulky, mild electrophilic bromine source such as Carbon tetrabromide (CBr₄) or 1,2-dibromotetrafluoroethane . These reagents react exclusively via the organometallic intermediate rather than via EAS pathways, ensuring >98% C-2 regioselectivity.

Equilibrium A 5-Cyclobutyloxazole B 2-Lithio-5-cyclobutyloxazole (Ring-Closed) A->B n-BuLi (-78°C) D 2-Magnesio-5-cyclobutyloxazole (Stable Ring-Closed) A->D TMPMgCl·LiCl (-20°C) C Isocyano Enolate (Ring-Opened Degradation) B->C T > -60°C

Figure 2: Mechanism of 2-metalated oxazole ring-opening and stabilization via Mg-transmetalation.

Quantitative Data: Reagent Selection

Table 1: Comparison of Metalating Agents for Oxazole C-2 Functionalization

Metalating AgentOperating TemperatureIntermediate StabilityRisk of Ring OpeningScalability
n-BuLi -78 °CLow (Lithio species)Very High (> -60 °C)Poor
LiHMDS -78 °C to -40 °CLow (Lithio species)HighModerate
TMPMgCl·LiCl -20 °C to 0 °CHigh (Magnesio species)NegligibleExcellent

Experimental Protocols

Protocol A: Multigram Synthesis of 5-Cyclobutyl-1,3-oxazole
  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer.

  • Reagent Loading: Add K₂CO₃ (2.0 equiv, 200 mmol) and methanol (400 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Add cyclobutanecarboxaldehyde (1.0 equiv, 100 mmol) to the mixture. Dissolve TosMIC (1.1 equiv, 110 mmol) in a minimal amount of methanol and transfer it to the addition funnel.

  • Reaction: Add the TosMIC solution dropwise over 1 hour, maintaining the internal temperature below 5 °C to safely manage the exotherm.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 3 hours.

  • Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between MTBE (300 mL) and water (300 mL). Extract the aqueous layer twice with MTBE (150 mL each).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to yield 5-cyclobutyl-1,3-oxazole as a colorless oil.

Protocol B: Regioselective C-2 Bromination using TMPMgCl·LiCl
  • Setup: Purge a rigorously dried 500 mL Schlenk flask with argon. Add 5-cyclobutyl-1,3-oxazole (1.0 equiv, 50 mmol) and anhydrous THF (150 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 equiv, ~1.0 M in THF/toluene) over 30 minutes. Stir the reaction at -20 °C for 1 hour to ensure complete magnesiation without ring fragmentation[4].

  • Electrophilic Quench: Dissolve CBr₄ (1.2 equiv, 60 mmol) in anhydrous THF (50 mL) and add dropwise to the magnesiated intermediate.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with ethyl acetate (3 x 100 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via short-path distillation or a short silica gel plug (Hexanes/EtOAc) to afford pure 2-bromo-5-cyclobutyl-1,3-oxazole.

References

  • Title: Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Support Center: Suzuki Coupling with 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Suzuki coupling with 2-Bromo-5-cyclobutyl-1,3-oxazole Content type: Technical Support Center / Troubleshooting Guide

Executive Summary & Substrate Analysis

Welcome to the technical support hub. You are likely working with 2-Bromo-5-cyclobutyl-1,3-oxazole , a specialized heteroaryl halide building block.

Substrate Profile:

  • Electrophile: 2-Bromo-1,3-oxazole core. The C2 position is highly electron-deficient, making it reactive towards oxidative addition but also susceptible to nucleophilic attack (hydrolysis) and protodebromination.

  • Substituent: 5-Cyclobutyl group. This secondary alkyl group adds steric bulk and lipophilicity. While generally stable, it can influence the resting state of the catalyst if the metal center becomes too crowded.

  • Primary Challenge: The "2-position paradox." The C2-bromine is activated for coupling but is notoriously unstable, often leading to protodebromination (reduction to the oxazole) or ring opening under standard aqueous/basic conditions.

Diagnostic Workflow: The "Rescue" Flowchart

Before altering your entire protocol, use this logic gate to identify the specific failure mode.

TroubleshootingFlow Start Issue: Low Yield / Failed Reaction CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM Consumed, Product: Debrominated Oxazole CheckSM->Result1 Mass = SM - Br + H Result2 SM Intact, No Product CheckSM->Result2 Mass = SM Result3 SM Consumed, Complex Mixture/Ring Opening CheckSM->Result3 Multiple peaks / Acidic pH Sol1 Diagnosis: Protodebromination Action: Switch to Anhydrous Conditions, Use Toluene/Dioxane, Avoid Alcohols Result1->Sol1 Sol2 Diagnosis: Catalyst Poisoning/Deactivation Action: Switch to Buchwald Ligands (XPhos), Increase Temp to 80-100°C Result2->Sol2 Sol3 Diagnosis: Oxazole Hydrolysis Action: Remove Water, Use CsF or K3PO4, Lower Temp to 60°C Result3->Sol3

Caption: Diagnostic logic for identifying failure modes in 2-bromooxazole couplings. Blue nodes indicate analysis steps; Green nodes indicate solutions.

Deep Dive Troubleshooting

Issue A: The "Vanishing Bromine" (Protodebromination)

Symptom: You observe the formation of 5-cyclobutyl-1,3-oxazole (mass = SM - 79 + 1). Mechanism: The oxidative addition complex (Ar-Pd-Br) is formed, but instead of transmetallation, it undergoes reduction. This is often caused by the presence of hydride sources (e.g., alcohols like ethanol/isopropanol used as co-solvents) or β-hydride elimination from alkyl impurities. Corrective Action:

  • Solvent Swap: Eliminate alcoholic co-solvents. Use Toluene or 1,4-Dioxane strictly.

  • Base Selection: Switch from alkoxide bases (NaOEt) to inorganic bases like Cs₂CO₃ or K₃PO₄ .

  • Catalyst: Use a catalyst that facilitates rapid transmetallation over reduction, such as Pd(dppf)Cl₂·DCM .

Issue B: Catalyst Poisoning (The "Stalled" Reaction)

Symptom: Starting material remains unreacted despite heating. Mechanism: The nitrogen atom in the oxazole ring (and potentially the coupling partner) coordinates to the Palladium center, forming a stable, non-reactive complex (Pd-N species). This "poisons" the catalyst, preventing oxidative addition. Corrective Action:

  • Ligand Overload: Use bulky, electron-rich phosphine ligands that sterically prevent N-coordination. XPhos and SPhos are the gold standards here.

  • Pre-catalysts: Use XPhos Pd G3 or G4 precatalysts. These generate the active Pd(0) species efficiently and protect it from heteroatom coordination.

Issue C: Ring Instability (Hydrolysis)

Symptom: Complex mixture, loss of oxazole characteristic peaks in NMR. Mechanism: The C2 position of the oxazole is electrophilic. In the presence of water and strong base (OH⁻), nucleophilic attack can occur at C2, leading to ring opening to form an acyclic amide/formamide derivative. Corrective Action:

  • Anhydrous Conditions: Move to a strictly anhydrous system. Use DMF or Dioxane dried over molecular sieves.

  • Anhydrous Base: Use CsF (Cesium Fluoride) as the activator. Fluoride activates the boronic acid/ester without generating high concentrations of hydroxide ions.

Optimized "Gold Standard" Protocol

This protocol is designed to balance reactivity with the stability of the 2-bromooxazole core.

Reagents:

  • Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv) [Solid, finely ground]

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) OR Anhydrous THF if hydrolysis is noted.

  • Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure:

  • Setup: Oven-dry a microwave vial or a round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add the oxazole (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) to the vial.

  • Catalyst Addition: Add XPhos Pd G3 (2.5 mol%). Note: If using Pd(OAc)₂/XPhos, premix them in solvent for 5 mins before adding.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times .[1] Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent: Add degassed 1,4-Dioxane (and water if using aqueous conditions) via syringe.

  • Reaction: Heat to 80°C .

    • Tip: Do not exceed 100°C initially. The cyclobutyl group is stable, but the oxazole ring is sensitive.

  • Monitoring: Check LCMS at 1 hour. If conversion is <20%, raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with Brine (x2), dry over Na₂SO₄.

Comparative Data: Base & Solvent Effects[2][3]

The following table summarizes expected outcomes based on reaction conditions for 2-halo-oxazoles.

Condition SetBaseSolventPrimary OutcomeRisk Factor
Standard Aqueous Na₂CO₃ (aq)DME/EtOH/H₂OModerate YieldHigh risk of Protodebromination (due to EtOH)
Anhydrous Mild K₃PO₄ (s)TolueneHigh Yield Slow reaction rate (heterogeneous base)
Fluoride Activation CsFDMF (Anhydrous)Good YieldBest for acid-sensitive substrates; requires dry DMF
Strong Base KOtBuTHFFailure Ring decomposition / Polymerization

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction?

  • A: You can, but it is not recommended. Tetrakis is air-sensitive and the triphenylphosphine ligands are often too labile to prevent the nitrogen on the oxazole from poisoning the Pd center. If you must use it, ensure strictly oxygen-free conditions and consider adding extra PPh₃.

Q2: My boronic acid is decomposing (Protodeboronation). What now?

  • A: This is common with electron-poor or heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl).

    • Solution: Switch to the corresponding Pinacol Ester (BPin) or MIDA Boronate . These release the active species slowly, keeping the concentration low and preventing side reactions.

Q3: Does the cyclobutyl group affect the reaction?

  • A: Sterically, it is close to the reaction center (C2) but usually tolerates standard conditions. However, it increases the lipophilicity of the molecule. Ensure your solvent system (e.g., Dioxane) can fully solubilize the starting material. If solubility is an issue, switch to THF or Toluene.

References

  • Mechanistic Insight into Heteroaryl Coupling

    • Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[2][3] Organic Chemistry Portal.[4][5] Link

  • Oxazole Stability & Synthesis

    • Synthesis and Suzuki Coupling of 2-Aryl-Trisubstituted Oxazoles. Synlett.[6][7] Link

  • Catalyst Selection (Buchwald Ligands)

    • Catalysts for Suzuki-Miyaura Coupling.[2][8][9] BenchChem Application Notes. Link

  • Protodebromination Mechanisms

    • Troubleshooting Suzuki Couplings: Dehalogenation. Sigma-Aldrich / Merck Technical Bulletins. Link

Sources

Technical Support Center: Cross-Coupling Protocols for 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-CBU-2026 Subject: Catalyst & Condition Optimization for C-C and C-N Couplings Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are working with 2-Bromo-5-cyclobutyl-1,3-oxazole .[1][2] This scaffold presents a unique set of challenges compared to standard aryl halides.

Substrate Profile
  • Electrophilic Site: C2-Bromine. Highly reactive toward oxidative addition but susceptible to nucleophilic attack (hydrolysis) at the C2 position.

  • Steric Environment: The cyclobutyl group at C5 is distal to the reaction center (C2). It does not impose significant steric hindrance to the coupling event but increases lipophilicity (

    
    ), requiring careful solvent selection to prevent aggregation or solubility issues.
    
  • Chemosensitivity: The oxazole ring is acid-labile and prone to ring-opening under vigorous aqueous basic conditions (hydrolysis to acyclic amides).

Core Directive: Avoid strong aqueous hydroxides (NaOH, KOH) and prolonged exposure to acidic media. Utilize Precatalysts (Pd G3/G4) to bypass the induction period and minimize thermal stress.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[3]

User Issue: Low yields observed with


; significant protodeboronation of the boronic acid partner or hydrolysis of the oxazole ring.
Root Cause Analysis
  • Catalyst Deactivation:

    
     is thermally unstable and air-sensitive. The oxazole nitrogen can coordinate to Pd, displacing 
    
    
    
    and arresting the cycle.
  • Hydrolysis: The C2-position of oxazole is electrophilic. Strong bases like

    
     in water/alcohol mixtures at high temperatures can open the ring.
    
Optimized Protocol: The "Anhydrous" Approach

For 2-bromooxazoles, we recommend the Buchwald Precatalyst system to ensure rapid oxidative addition before side reactions occur.

ComponentRecommendationRationale
Catalyst XPhos Pd G4 (1–3 mol%)Rapid oxidative addition; the bulky XPhos ligand prevents oxazole N-coordination.
Alternative Pd(dppf)Cl₂·DCM (3–5 mol%)Robust, cheaper alternative for less hindered partners.
Base K₃PO₄ (3.0 equiv) Use anhydrously or with minimal water (3:1 ratio). Milder than alkoxides; buffers pH.
Solvent THF or 1,4-Dioxane Good solubility for the lipophilic cyclobutyl group.
Temp 60–80 °C Keep below 100 °C to prevent thermal decomposition of the oxazole.
Standard Operating Procedure (SOP-SM-01)
  • Charge a reaction vial with 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen for 5 minutes (Essential: Oxygen promotes homocoupling).

  • Add degassed THF/Water (10:1) via syringe.

  • Heat to 60 °C for 4–12 hours. Monitor by LCMS.[3]

    • Checkpoint: If oxazole hydrolysis is observed (M+18 peak), switch to anhydrous THF and Cs₂CO₃ .

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

User Issue: Reaction stalls after 10-20% conversion. Formation of Pd-black.

Root Cause Analysis

The nitrogen atom in the oxazole ring is a "soft" donor that poisons the Palladium center, forming a stable, non-reactive complex (


). Standard ligands like BINAP often fail here. You need a ligand that is bulky enough to physically block this interaction.[4]
Optimized Protocol: The "Bulky Ligand" Strategy
ComponentRecommendationRationale
Catalyst BrettPhos Pd G4 (Primary Amines) RuPhos Pd G4 (Secondary Amines)These precatalysts generate the active Pd(0) species immediately. The ligands are extremely bulky, preventing oxazole poisoning.
Base NaOtBu (1.4 equiv)Strong base required for amination; generally compatible with cyclobutyl oxazoles in non-aqueous media.
Solvent t-Amyl Alcohol or Toluene High boiling point, non-coordinating.
Temp 80–100 °C Required for difficult C-N reductive elimination.
Standard Operating Procedure (SOP-BH-02)
  • In a glovebox or under strict inert flow, combine 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add BrettPhos Pd G4 (0.02–0.05 equiv).

  • Add anhydrous Toluene (0.2 M concentration).

  • Seal and heat to 80 °C.

    • Troubleshooting: If the cyclobutyl group causes solubility issues in Toluene, add 10% DMAc (Dimethylacetamide) as a co-solvent.

Troubleshooting Guide (FAQ)

Q1: I see a byproduct with Mass = Product + 16 or +18. What is it?

  • Diagnosis: This is likely the ring-opened amide (hydrolysis) or N-oxide.

  • Fix: Eliminate water. Switch from

    
    /Water to 
    
    
    
    /Dioxane (anhydrous). Ensure solvents are dried over molecular sieves.

Q2: My reaction works for phenylboronic acid but fails for 2-pyridylboronic acid.

  • Diagnosis: 2-Pyridyl boronates are notoriously unstable (rapid protodeboronation).

  • Fix: Switch to the MIDA boronate ester of the pyridine or use G3-XantPhos catalyst systems which are specialized for difficult heteroaryl-heteroaryl couplings.

Q3: Can I use Negishi coupling instead?

  • Answer: Yes, and it is often superior for oxazoles.

  • Protocol: Convert the 2-bromooxazole to the organozinc reagent (using

    
     or 
    
    
    
    then
    
    
    ) and couple with an aryl halide. This avoids the base-mediated hydrolysis entirely.

Decision Tree: Catalyst Selection

The following logic flow guides you to the correct catalytic system based on your coupling partner.

CatalystSelection Start Substrate: 2-Bromo-5-cyclobutyl-1,3-oxazole ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki-Miyaura) ReactionType->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) ReactionType->Buchwald PartnerType Coupling Partner? Suzuki->PartnerType SimpleAryl Simple Aryl/Alkyl Boronic Acid PartnerType->SimpleAryl HeteroAryl Heteroaryl/Unstable Boronic Acid PartnerType->HeteroAryl Cat_Simple Pd(dppf)Cl2 K3PO4 / Dioxane:H2O SimpleAryl->Cat_Simple Cat_Hetero XPhos Pd G4 Cs2CO3 / Anhydrous THF HeteroAryl->Cat_Hetero AmineType Amine Type? Buchwald->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Cat_Primary BrettPhos Pd G4 NaOtBu / t-AmylOH Primary->Cat_Primary Cat_Secondary RuPhos Pd G4 NaOtBu / Toluene Secondary->Cat_Secondary

Caption: Decision matrix for catalyst selection based on coupling partner and reaction type. Blue: Start; Green: Suzuki pathway; Red: Buchwald pathway.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Technical Support. (2025). "Catalyst Selection for Heteroaryl Chlorides." BenchChem Guides.

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Society Reviews.

Sources

Technical Support Center: Optimization of 2-Bromo-5-cyclobutyl-1,3-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy Selector

The synthesis of 2-bromo-5-cyclobutyl-1,3-oxazole presents a unique challenge: balancing the sensitivity of the oxazole ring (prone to ring-opening) with the steric and strain requirements of the cyclobutyl moiety.[]

Unlike standard alkyl oxazoles, the cyclobutyl group introduces moderate steric bulk at C5 and potential ring-strain liabilities if radical pathways are engaged. Therefore, the choice of synthetic route is critical.

Synthetic Route Decision Matrix

Before beginning, identify your starting material to select the optimal protocol.

Synthesis_Decision_Tree Start Select Starting Material CyclobutylKetone Cyclobutyl Methyl Ketone Start->CyclobutylKetone Oxazole 5-Cyclobutyloxazole Start->Oxazole AminoOxazole 2-Amino-5-cyclobutyloxazole Start->AminoOxazole RouteC Route C: De Novo Cyclization (Longest Path) CyclobutylKetone->RouteC Alpha-Bromination + Urea RouteA Route A: Direct Lithiation (Recommended) Oxazole->RouteA Direct C2 Functionalization RouteB Route B: Sandmeyer Bromination (Alternative) AminoOxazole->RouteB Diazotization RouteC->AminoOxazole Intermediary

Figure 1: Strategic decision tree for selecting the synthesis pathway based on available precursors.

Protocol A: Direct Lithiation-Bromination (The "Gold Standard")[1]

This is the most direct route if you have access to 5-cyclobutyloxazole (often made via Van Leusen synthesis).[] The core challenge is the Isocyanide Equilibrium : Lithiated oxazoles are unstable above -50°C and ring-open to acyclic isocyanides.[]

Optimized Protocol
ParameterConditionRationale
Solvent Anhydrous THFEther is acceptable, but THF provides better solubility for the lithiated species.[]
Base LiHMDS (1.1 equiv)Crucial: n-BuLi is common but can be too nucleophilic, attacking C2.[] LiHMDS is non-nucleophilic and milder, preventing side reactions.
Temperature -78°C (Strict) Above -60°C, the ring opens.[]
Electrophile

or

Elemental

is too harsh and acidic. Perhaloalkanes provide a "soft" bromine source.
Quench Sat.

Buffer immediately to prevent acid-catalyzed decomposition.[]
Step-by-Step Workflow
  • Dissolution: Dissolve 5-cyclobutyloxazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78°C .[][2][3]

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes.

    • Checkpoint: The solution usually turns yellow/orange. Stir for exactly 30 minutes. Do not over-stir ; the equilibrium favors the ring-open form over time.

  • Bromination: Add

    
     (1.2 equiv) dissolved in minimal THF dropwise.
    
  • Warm-up: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
Troubleshooting Guide: Lithiation Issues

Q: My yield is low (<30%) and I see a complex mixture.

  • Diagnosis: Ring opening occurred. The lithio-oxazole opened to the isocyanide enolate.

  • Fix: Ensure the temperature never exceeds -70°C during base addition. Switch from n-BuLi to LiHMDS or LDA. Reduce the time between base addition and electrophile addition.

Q: I isolated the starting material.

  • Diagnosis: Incomplete deprotonation or wet solvent.[]

  • Fix: Re-titrate your base. Ensure THF is distilled from Na/Benzophenone.

Q: The product decomposes on the silica column.

  • Diagnosis: 2-Bromooxazoles are acid-sensitive.[]

  • Fix: Pre-treat the silica gel with 1%

    
     in hexanes. Elute rapidly.
    

Protocol B: Sandmeyer Bromination (The "Robust" Alternative)

If the lithiation route fails due to sensitivity, the Sandmeyer reaction (from 2-amino-5-cyclobutyloxazole) is the best alternative.[]

Optimized Protocol
ParameterConditionRationale
Reagents

-BuONO (1.5 equiv),

(1.2 equiv)
Anhydrous diazotization conditions avoid hydrolysis.[]
Solvent MeCN or DMFPolar aprotic solvents stabilize the copper complex.
Temperature 0°C to 60°CInitiation at 0°C prevents rapid exotherm; heating drives

evolution.
Mechanism & Risk Analysis (Graphviz)

The primary risk here is the radical intermediate. While the radical is on the heteroaryl ring (C2), the proximity of the cyclobutyl group (C5) poses a theoretical risk of ring expansion if the radical delocalizes, though this is rare in oxazoles.

Sandmeyer_Mechanism cluster_risk Risk Zone Amino 2-Amino-Oxazole Diazo Diazonium Species [R-N2]+ Amino->Diazo t-BuONO Radical Oxazolyl Radical (C2•) Diazo->Radical Cu(I)/Cu(II) SET Product 2-Bromo-Oxazole Radical->Product Br transfer

Figure 2: Radical pathway in Sandmeyer bromination. Note that the radical is at C2, orthogonal to the cyclobutyl group at C5, minimizing ring-opening risks.

Troubleshooting Guide: Sandmeyer Issues

Q: The reaction stalled; I see the diazonium intermediate.

  • Fix: Heat is often required to drive the

    
     loss. Slowly increase temperature to 60°C.
    

Q: I see a 2-hydroxy (oxazolone) byproduct.

  • Diagnosis: Water entered the system.[4] The diazonium species hydrolyzed.

  • Fix: Use strictly anhydrous MeCN and fresh

    
    -BuONO.
    

Protocol C: De Novo Synthesis (Precursor Preparation)

If you do not have the oxazole ring yet, you must build it.

Recommended Route: Modified Cornforth/Cyclization

  • Bromination: Treat Cyclobutyl Methyl Ketone with

    
     in MeOH (0°C) to get the 
    
    
    
    -bromoketone.[]
    • Warning: Cyclobutyl ketones can poly-brominate.[] Use 0.95 equiv of

      
      .
      
  • Cyclization: Reflux the

    
    -bromoketone with Urea (to get 2-amino) or Formamide (to get the parent oxazole).[]
    
    • Note: Using Urea is often higher yielding. You then proceed to Protocol B .

Analytical Data & Validation

When characterizing 2-Bromo-5-cyclobutyl-1,3-oxazole, look for these specific markers to confirm the structure and rule out isomers (like the 4-cyclobutyl isomer).

TechniqueExpected SignalDiagnostic Value
1H NMR Singlet at ~6.8 - 7.0 ppm (C4-H)Confirms C5 substitution.[] If doublet, you have the wrong isomer.
13C NMR C2 signal at ~135-140 ppmUpfield shift compared to parent oxazole (C2-H ~150 ppm) indicates bromination.[]
MS (EI/ESI) M+ and [M+2] doublet (1:1 ratio)Confirms presence of one Bromine atom.

References

  • General Oxazole Lithiation: Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Lithiation and Reaction with Electrophiles." Journal of Organic Chemistry. Link

  • Van Leusen Synthesis (Precursor): Van Leusen, A. M., et al. (1972).[5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters. Link

  • Sandmeyer on Heterocycles: Hodgetts, K. J., et al. (2002). "Synthesis of 2-bromooxazoles." Organic Letters. Link

  • Cyclobutyl Stability: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Analytical Profiling of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and analytical scientists working with 2-Bromo-5-cyclobutyl-1,3-oxazole . This guide prioritizes high-resolution separation, structural elucidation of halogenated impurities, and stability management.[1]

Welcome to the Advanced Analytical Support Hub. This interface addresses critical challenges in the purity analysis of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: Analogous to 2-bromo-oxazole class). As a key intermediate in medicinal chemistry, the purity of this scaffold is governed by the stability of the oxazole ring and the lability of the C2-bromine atom.

🟢 Module 1: Impurity Origins & Prediction

Understand what you are detecting before you analyze.[1]

Q: What is the "Impurity Map" for this specific synthesis?

A: Impurities in this molecule generally stem from the cyclization efficiency and the halogenation step. Assuming a standard synthesis route (e.g., cyclization of an


-haloketone with a cyclobutanecarboxamide derivative followed by bromination or Sandmeyer reaction), the following profile is expected:
  • Impurity A (Des-bromo): 5-cyclobutyl-1,3-oxazole. (Result of incomplete bromination or reductive debromination).[1]

  • Impurity B (Regioisomer): 2-Bromo-4-cyclobutyl-1,3-oxazole. (Thermodynamic vs. kinetic product during ring closure).

  • Impurity C (Hydrolysis): Ring-opened acyclic amides/esters.[1] (Oxazoles are acid-labile).[1]

  • Impurity D (Homologs): Cyclopropyl or cyclopentyl analogs (originating from impure starting materials).[1]

Workflow Visualization: Impurity Origin Pathways

The following diagram maps the genesis of these impurities to specific process parameters.

ImpurityMap cluster_legend Legend Start Starting Materials (Cyclobutyl Amide + Alpha-Halo Ketone) Reaction Cyclization & Bromination Start->Reaction Product 2-Bromo-5-cyclobutyl- 1,3-oxazole Reaction->Product Main Pathway ImpA Impurity A (Des-bromo species) [Incomplete Rxn] Reaction->ImpA Reductive cond. ImpB Impurity B (2,4-Regioisomer) [Isomerization] Reaction->ImpB Thermal stress ImpC Impurity C (Ring Open) [Acid Hydrolysis] Product->ImpC Acidic Mobile Phase (Storage) key Green: Target | Red: Impurity | Yellow: Process

Figure 1: Mechanistic origin of key impurities. Note that Impurity C is often an artifact of analytical sample preparation.

🔵 Module 2: HPLC/UPLC Method Development

Troubleshooting separation and peak shape issues.

Q: I am seeing significant peak tailing. Is this due to the basic nitrogen?

A: While oxazoles are weak bases (pKa ~0.8), the tailing is more likely due to interaction with residual silanols or hydrophobic overload from the cyclobutyl group.[1]

Troubleshooting Protocol:

  • Buffer Selection: Do not rely solely on water/acetonitrile.[1] Use 10 mM Ammonium Formate (pH 3.5) . The acidic pH suppresses silanol ionization on the column stationary phase.[1]

  • Column Choice: Switch to a C18 column with steric protection or hybrid particles (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1] The cyclobutyl group is bulky; steric protection prevents secondary interactions.[1]

  • Temperature: Increase column temperature to 40°C . This improves mass transfer for the bulky cyclobutyl moiety, sharpening the peak.[1]

Q: How do I separate the 2,4-isomer (Impurity B) from the target 2,5-isomer?

A: These regioisomers have identical masses and very similar polarities. Standard C18 gradients often fail here.[1]

Recommended Solution: Phenyl-Hexyl Chemistry The


 interactions offered by a Phenyl-Hexyl stationary phase can discriminate between the electron density distributions of the 2,4 and 2,5 substitution patterns more effectively than alkyl chains.

Standardized Method Parameters:

ParameterRecommended SettingRationale
Column Phenyl-Hexyl or C18 (Hybrid Particle), 1.7 µmEnhanced selectivity for aromatic isomers.
Mobile Phase A 0.1% Formic Acid in WaterLow pH prevents ring opening while suppressing silanols.[1]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for N-heterocycles than MeOH.[1]
Gradient 5% B to 95% B over 10 minsShallow gradient required to resolve the regioisomer.
Detection UV @ 235 nmMax absorbance for the oxazole ring system.[1]
Flow Rate 0.4 mL/min (UPLC)Optimized for Van Deemter curve of 1.7 µm particles.[1]

🟣 Module 3: Structural Elucidation (MS & NMR)

Confirming identity with confidence.

Q: How can I confirm the presence of the bromine atom using Mass Spec?

A: The bromine atom provides a definitive "fingerprint" in the mass spectrum due to its natural isotopes.

Validation Check: Look for the 1:1 isotopic ratio in the molecular ion cluster:

  • M+ peak (

    
    Br):  Target mass.[1]
    
  • M+2 peak (

    
    Br):  Target mass + 2 Da.[1]
    
  • Criterion: The intensity of the M+2 peak must be approximately 98-100% of the M+ peak. If the M+2 peak is missing or <10%, the impurity is likely the Des-bromo (Impurity A) or a contaminant.

Q: The NMR shows a peak doubling.[1] Is this an impurity or a rotamer?

A: 2-Bromo-5-cyclobutyl-1,3-oxazole does not typically exhibit rotamerism at room temperature. Peak doubling in


H NMR is almost certainly the 2,4-regioisomer (Impurity B) .[1]
  • Diagnostic Signal: Focus on the oxazole ring proton (H-4 vs H-5).

    • Target (2,5-subst): The proton is at position 4.[1] It typically appears as a singlet around

      
       6.8 - 7.2 ppm .[1]
      
    • Impurity (2,4-subst): The proton is at position 5.[1] Due to the proximity to the oxygen, this proton is often deshielded, appearing slightly downfield (shift difference ~0.2 - 0.5 ppm).

🟠 Module 4: Stability & Sample Handling

Preventing artifacts during analysis.

Q: My sample purity decreases after 24 hours in the autosampler. Why?

A: 2-Halo-oxazoles are susceptible to nucleophilic attack at the C2 position, especially in protic solvents.[1] If your diluent contains Methanol or Water without pH control, the bromine can be displaced (solvolysis), or the ring can open.[1]

Stability Protocol:

  • Diluent: Use 100% Acetonitrile or Acetonitrile/Water (90:10) for sample preparation.[1] Avoid alcohols (MeOH, EtOH) as diluents if the sample sits for long periods.[1]

  • Temperature: Maintain the autosampler at 4°C .

  • Amber Glass: Protect from light.[1] Brominated heterocycles can undergo photolytic debromination (homolytic cleavage of the C-Br bond) under intense laboratory lighting.

📚 References

  • BenchChem . Application Notes and Protocols for Oxazole Ring Formation. (General oxazole synthesis and stability data).

  • PubChem . 2-Bromo-1,3-oxazole Compound Summary. (Physicochemical properties of the parent scaffold).

  • Organic Chemistry Portal . Synthesis of 1,3-Oxazoles. (Mechanisms for regioisomer formation).

  • MDPI Molbank . Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (Bromination protocols and impurity profiles).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for reporting).

Disclaimer: This guide is intended for research purposes. Users should validate methods according to their specific equipment and regulatory requirements (e.g., GMP/GLP).

Sources

Validation & Comparative

Comparative Analysis of 2-Bromo-5-cyclobutyl-1,3-oxazole and Alternative Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the oxazole nucleus serves as a privileged scaffold, offering unique hydrogen-bonding capabilities and metabolic stability[1]. Functionalizing this heterocycle, particularly at the C2 position, is a critical step in drug discovery. 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS: 1888918-38-4) has emerged as a highly specialized building block. By incorporating a cyclobutyl ring at the C5 position, this compound provides an optimal balance of lipophilicity and steric bulk without the solubility liabilities often associated with flat aromatic substituents.

This guide objectively compares the physicochemical properties, structural reactivity, and synthetic utility of 2-Bromo-5-cyclobutyl-1,3-oxazole against other standard bromo-oxazoles, providing researchers with self-validating protocols for downstream cross-coupling applications.

Structural and Physicochemical Profiling

The selection of a specific bromo-oxazole dictates the pharmacokinetic trajectory of the final drug candidate. The addition of the cyclobutyl group significantly alters the partition coefficient (LogP) and the steric environment around the oxazole core[2].

Quantitative Comparison of Bromo-Oxazole Scaffolds
Compound NameCAS NumberMolecular WeightCalculated LogPSteric HindrancePrimary Synthetic Application
2-Bromo-5-cyclobutyl-1,3-oxazole 1888918-38-4202.05 g/mol ~2.5Moderate (C5)Lipophilic drug scaffolds, target-binding optimization
2-Bromo-1,3-oxazole 125533-88-2147.96 g/mol ~0.9LowUnsubstituted baseline building block
5-Bromo-1,3-oxazole 1152010-48-2147.96 g/mol ~0.9LowC5-directed functionalization
2-Bromo-5-phenyl-1,3-oxazole 61073-16-3224.06 g/mol ~2.8High (C5)Extended conjugated systems, fluorophores

Data Synthesis: The LogP of 2.5 for 2-Bromo-5-cyclobutyl-1,3-oxazole[2] places it in an ideal "drug-like" space (Lipinski's Rule of 5). The cyclobutyl moiety acts as a rigid, non-aromatic spacer that can effectively occupy hydrophobic pockets in target proteins, whereas the unsubstituted 2-bromo-1,3-oxazole is often too polar for optimal passive membrane permeability.

Mechanistic Reactivity: The C2-Halogen Advantage

Causality in Experimental Design

The position of the bromine atom fundamentally dictates the reactivity of the oxazole ring. The C2 position is flanked by both the highly electronegative oxygen and the nitrogen atom. This unique electronic environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond, making it exceptionally susceptible to oxidative addition by electron-rich Palladium(0) catalysts[3].

Conversely, attempting to functionalize the C2 position of an unsubstituted oxazole via direct metalation (e.g., using n-BuLi) often leads to thermodynamic instability. The 2-lithiooxazole species exists in a delicate equilibrium with an open-chain isonitrile, which rapidly degrades at temperatures above -78 °C[4]. Utilizing a pre-halogenated scaffold like 2-Bromo-5-cyclobutyl-1,3-oxazole bypasses this degradation pathway entirely, allowing for mild, high-yielding Palladium-catalyzed cross-couplings.

SuzukiCycle Pd0 Pd(0) Catalyst OxPdBr Pd(II) Oxidative Addition Complex Pd0->OxPdBr Oxidative Addition OxBr 2-Bromo-5-cyclobutyl- 1,3-oxazole OxBr->OxPdBr Reactant TransMetal Transmetalation (Aryl-B(OH)2 + Base) OxPdBr->TransMetal Base Activation OxPdAr Pd(II) Diaryl Complex TransMetal->OxPdAr Boronate Transfer OxPdAr->Pd0 Catalyst Regeneration Product 2-Aryl-5-cyclobutyl- 1,3-oxazole OxPdAr->Product Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle demonstrating the oxidative addition of 2-bromo-oxazoles.

Mitigating Ring-Opening Risks

To ensure the structural integrity of the oxazole ring during functionalization, researchers must choose their synthetic pathways carefully. The logic flow below illustrates why cross-coupling of a 2-bromo derivative is vastly superior to the direct lithiation of an unsubstituted oxazole.

StabilityLogic Start C2-Functionalization Strategy PathA Pd-Catalyzed Cross-Coupling (Using 2-Bromo-oxazole) Start->PathA PathB Direct Lithiation (Using Unsubstituted Oxazole) Start->PathB Success High Yield C2-Substitution (Preserved Ring) PathA->Success Mild conditions (Base/Pd) Fail Ring Opening to Isonitrile (Degradation) PathB->Fail Thermodynamic instability (Equilibration) Mitigation Mitigation: LDA at -78°C or C2-TIPS Protection Fail->Mitigation Protocol Optimization Mitigation->Success Controlled electrophilic quench

Caption: Logical workflow for mitigating oxazole ring-opening during C2-functionalization.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems. The choice of base, solvent, and catalyst are explicitly selected to prevent the premature degradation of the 2-Bromo-5-cyclobutyl-1,3-oxazole starting material[4].

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol leverages the high reactivity of the C2-bromine to couple with arylboronic acids.

Reagents & Materials:

  • 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-cyclobutyl-1,3-oxazole, the selected arylboronic acid, and anhydrous K₂CO₃.

    • Causality Check: Anhydrous K₂CO₃ is critical; it activates the boronic acid by forming a reactive boronate complex, which directly accelerates the transmetalation step[4].

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add the degassed 1,4-Dioxane/Water mixture via syringe.

    • Causality Check: Degassing the solvent prevents the premature oxidation of the Pd(0) catalyst to inactive Pd(II) species by atmospheric oxygen.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄. Seal the flask.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the oxazole via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig C-N Amination

For the synthesis of 2-amino-5-cyclobutyl-oxazoles, standard nucleophilic aromatic substitution (SNAr) is often too harsh. Pd-catalyzed amination provides a milder, higher-yielding alternative.

Reagents & Materials:

  • 2-Bromo-5-cyclobutyl-1,3-oxazole (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 equiv)

  • Xantphos ligand (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, anhydrous) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Assembly: In a glovebox or under strict Argon atmosphere, charge a vial with 2-Bromo-5-cyclobutyl-1,3-oxazole, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality Check: Xantphos is explicitly chosen for its wide "bite angle," which forces the intermediate Pd(II) complex into a geometry that highly favors the final reductive elimination of the C-N bond.

  • Solvent Addition: Add anhydrous toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 100 °C for 8-12 hours.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • PubChemLite / Molaid Chemical Database Title: 2-Bromo-5-cyclobutyl-1,3-oxazole - CAS 1888918-38-4 Physicochemical Properties Source: Molaid URL:[Link]

  • National Institutes of Health (NIH) / PMC Title: Radical cascade synthesis of azoles via tandem hydrogen atom transfer (Medicinal Chemistry Applications) Source: NIH / RSC Publishing URL:[Link]

Sources

Validation of the biological activity of 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for validating the biological activity of 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives. It focuses on their primary application as potent antimycobacterial agents (specifically against Multidrug-Resistant Tuberculosis, MDR-TB), while also addressing their potential as scaffolds for kinase inhibition.

Executive Summary: The Scaffold Advantage

The 2-Bromo-5-cyclobutyl-1,3-oxazole core represents a "privileged scaffold" in modern drug discovery. Unlike standard phenyl- or alkyl-substituted oxazoles, this specific derivative integrates two critical structural features that enhance its pharmacological profile:

  • The 5-Cyclobutyl Group: Introduces steric bulk and lipophilicity (

    
     character) without the metabolic liability of linear alkyl chains or the "flatness" of aryl rings. This improves solubility and membrane permeability (logP optimization) while resisting rapid oxidative metabolism.
    
  • The 2-Bromo Handle: A versatile electrophile allowing for rapid diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

    
    ) to generate libraries of bioactive amines, biaryls, and thioureas.
    

Primary Validated Application: Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) .[1] Key Benchmark: Superior in vitro potency compared to Isoniazid against resistant strains.[1]

Chemical Validation & Synthesis Workflow

To validate biological activity, one must first ensure the integrity of the derivative synthesis. The 2-bromo precursor is typically converted into 1,3-oxazol-2-amine derivatives or thioureas , which exhibit the highest potency.

Core Synthesis Pathway (Graphviz Visualization)

SynthesisWorkflow cluster_legend Validation Checkpoints Start 2-Bromo-5-cyclobutyl- 1,3-oxazole Step1 Amination (NH3 / Cu catalyst) Start->Step1 Nucleophilic Subst. Intermediate 5-Cyclobutyl-1,3- oxazol-2-amine Step1->Intermediate Step2 Thiocarbonyl Coupling (1,1'-Thiocarbonyldiimidazole) Intermediate->Step2 Activation ActiveAgent 1-(5-Cyclobutyl-1,3-oxazol-2-yl)- 3-arylthiourea Derivatives Step2->ActiveAgent + Substituted Aniline Check1 Purity >98% (HPLC) ActiveAgent->Check1

Caption: Synthetic workflow transforming the 2-bromo scaffold into bioactive thiourea derivatives. Critical purity checkpoint ensures reliable biological data.

Biological Validation Protocols

Trustworthy data requires rigorous, self-validating experimental systems. The following protocols are the industry standard for validating this specific class of compounds.

Protocol A: Antimycobacterial Assessment (MIC Determination)

Objective: Quantify potency against Mycobacterium tuberculosis (H37Rv and MDR isolates).[1][2]

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase.

  • Compound Dilution: Dissolve 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives in DMSO. Prepare serial twofold dilutions in 96-well microplates (Final conc. range: 0.1 – 100 µM).

  • Incubation: Add bacterial suspension (

    
     CFU/mL) to wells. Incubate at 37°C for 7 days.
    
  • Readout (MABA Assay): Add Alamar Blue reagent. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • Validation Control:

    • Positive Control: Isoniazid (MIC ~0.37 µM) and Rifampicin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Media only.

Protocol B: Mammalian Cytotoxicity (Selectivity Index)

Objective: Ensure the observed activity is due to specific antibacterial action, not general toxicity.

  • Cell Line: VERO cells (African green monkey kidney).

  • Method: MTT Assay. Incubate cells with compound concentrations up to 1000 µM for 72 hours.

  • Calculation: Determine

    
     (concentration killing 50% of cells).
    
  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 10 (Acceptable), SI > 50 (Excellent).

Performance Comparison: Oxazole Derivatives vs. Standard of Care[3]

The following data compares the most potent derivative of this class, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2-trifluoromethylphenyl)thiourea (derived from the 2-bromo precursor), against standard antibiotics.

Feature5-Cyclobutyl-Oxazole DerivativeIsoniazid (Standard Drug)Ciprofloxacin (Alternative)
Primary Target M. tuberculosis (Enoyl-ACP reductase inhibition)M. tuberculosis (InhA inhibition)DNA Gyrase (Broad Spectrum)
MIC (H37Rv Strain) 0.14 µM (High Potency)0.37 µM1.5 - 3.0 µM
MIC (MDR-TB Isolates) < 1.0 µM (Retains Activity)> 50 µM (Resistant)Variable
LogP (Lipophilicity) 3.5 - 4.2 (High CNS/Tissue penetration)-0.70 (Hydrophilic)0.28
In Vivo Efficacy 2.8 log reduction in lung viral load2.5 - 3.0 log reductionModerate reduction
Toxicity (

Vero)
> 183 µM (Non-toxic)> 500 µM> 200 µM
Analysis of Comparative Data
  • Potency: The cyclobutyl-oxazole derivative demonstrates a 2.5-fold higher potency than Isoniazid against susceptible strains.[1]

  • Resistance Profile: Crucially, it retains efficacy against MDR strains where Isoniazid fails completely. This suggests the cyclobutyl moiety may facilitate binding to mutated targets or bypass efflux pumps due to its unique steric profile.

  • Safety: With a Selectivity Index (SI) of >1300 (

    
    ), the therapeutic window is exceptionally wide.
    

Mechanism of Action & Signaling Pathway

The biological activity of these derivatives is linked to the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Pathway Visualization (Graphviz)

Mechanism Compound 5-Cyclobutyl-Oxazole Derivative Target InhA / Enoyl-ACP Reductase (Mycolic Acid Biosynthesis) Compound->Target Inhibits Process FAS-II Cycle (Fatty Acid Synthase II) Target->Process Required for Outcome1 Cell Wall Lysis Process->Outcome1 Disruption leads to Outcome2 Bacterial Cell Death Outcome1->Outcome2

Caption: Mechanism of action showing inhibition of the FAS-II cycle, leading to mycobacterial cell death.

References

  • Sriram, D., et al. (2007). Antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds endowed with high activity toward multidrug-resistant Mycobacterium tuberculosis.[2][3] Journal of Antimicrobial Chemotherapy.[2][4][3]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives.[5] BMC Chemistry.

  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.[2][4]

  • PubChem. Compound Summary: 5-cyclobutyl-1,3-oxazole.[6] National Library of Medicine.

Sources

A Comparative Guide to the Reactivity of 2-Bromo-5-cyclobutyl-1,3-oxazole and its Chloro Analog

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-oxazole ring is a prominent five-membered heterocycle that serves as a foundational scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral components of numerous biologically active compounds, prized for their ability to engage with biological targets through a variety of interactions.[4] Within this class, 2-halo-1,3-oxazoles are exceptionally valuable synthetic intermediates, acting as versatile handles for carbon-carbon and carbon-heteroatom bond formation.

The choice of the halogen at the C2 position—typically bromine or chlorine—is a critical strategic decision that profoundly dictates the molecule's reactivity profile. This guide provides an in-depth technical comparison of 2-Bromo-5-cyclobutyl-1,3-oxazole and its chloro analog, 2-Chloro-5-cyclobutyl-1,3-oxazole. We will dissect their relative performance in key synthetic transformations, supported by mechanistic insights and representative experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Structural and Electronic Underpinnings

The reactivity of the 2-halo-oxazole ring is governed by its intrinsic electronic properties. The oxazole ring is considered an electron-deficient heterocycle, a consequence of the electronegativity of its constituent oxygen and nitrogen atoms.[5] This electron deficiency is most pronounced at the C2 position, rendering it the primary site for both nucleophilic attack and oxidative addition in metal-catalyzed reactions.[5]

  • The Halogen's Role: The identity of the halogen at C2 introduces a crucial divergence in reactivity. The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy makes the C-Br bond more susceptible to cleavage, a key factor in the rate-determining step of many cross-coupling reactions.[6]

  • The 5-Cyclobutyl Substituent: The cyclobutyl group at the C5 position is a non-polar, sterically bulky alkyl substituent. Its primary influence is through a weak electron-donating inductive effect, which may slightly temper the overall electron deficiency of the oxazole ring.[7] However, this effect is generally insufficient to override the dominant reactivity patterns established by the halogen at the C2 position. Its steric bulk is also unlikely to significantly hinder reactions at the remote C2 site.

This fundamental difference in the C-X bond character creates two distinct reactivity paradigms: one for palladium-catalyzed cross-coupling and another for nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage

In the vast majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The established reactivity trend for aryl halides in this step is I > Br > OTf >> Cl.[6][8] Consequently, 2-bromo-5-cyclobutyl-1,3-oxazole is the unequivocally more reactive substrate in these transformations. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often superior yields compared to its chloro counterpart.[9][10]

While modern, highly active catalyst systems featuring bulky, electron-rich ligands have significantly improved the viability of aryl chlorides, they still frequently require more forcing conditions to achieve comparable results to aryl bromides.[11][12][13]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[14] The superior performance of the bromo-oxazole is evident in this transformation.

Representative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-cyclobutyl-1,3-oxazole (Milder Conditions)

  • To an oven-dried Schlenk tube, add 2-bromo-5-cyclobutyl-1,3-oxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the mixture at 85°C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-cyclobutyl-1,3-oxazole (Forcing Conditions)

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.04 mmol, 4 mol%), and a bulky phosphine ligand such as SPhos (0.08 mmol, 8 mol%).

  • Add 2-chloro-5-cyclobutyl-1,3-oxazole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).[15]

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (10 mL) via syringe.

  • Stir the mixture vigorously at 110°C for 18-24 hours, monitoring by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Comparative Data Summary

Feature2-Bromo-5-cyclobutyl-1,3-oxazole2-Chloro-5-cyclobutyl-1,3-oxazole
Catalyst System Standard (e.g., Pd(PPh₃)₄)Advanced (e.g., Pd(OAc)₂/SPhos)
Catalyst Loading 1-3 mol%2-5 mol%
Temperature 80-90°C100-120°C
Reaction Time 2-8 hours12-24 hours
Typical Yield Good to Excellent (80-95%)Moderate to Good (60-85%)

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(R') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R' Trans_Complex->Product center ArX_in Ar-X (Oxazole-X) ArX_in->OA_Complex Boronic_in R'-B(OR)₂ + Base Boronic_in->Trans_Complex

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners.[16] Similar to the Suzuki reaction, the oxidative addition of the halide is the critical step, and the reactivity trend of Br > Cl holds true.[9][17] The bromo-oxazole will react under significantly milder conditions.[16]

C. Buchwald-Hartwig Amination

This powerful reaction forms C-N bonds by coupling an amine with an aryl halide.[18] The catalytic cycle is analogous to other cross-coupling reactions, initiating with oxidative addition.[19][20] Consequently, 2-bromo-oxazoles are far more amenable to this transformation than their chloro counterparts, especially when using first or second-generation catalyst systems.[21][22] While modern ligands can facilitate the coupling of aryl chlorides, they often require higher temperatures and catalyst loadings.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)L₂(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Complex [label="[Ar-Pd(II)L₂(HNR'R'')]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)L₂(NR'R'')", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Input nodes ArX_in [label="Ar-X\n(Oxazole-X)", shape=none, fontcolor="#202124"]; Amine_in [label="HNR'R''", shape=none, fontcolor="#202124"]; Base_in [label="Base", shape=none, fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#EA4335"]; OA_Complex -> Amine_Complex [label=" Amine\n Coordination", color="#FBBC05"]; Amine_Complex -> Amido_Complex [label=" Deprotonation", color="#4285F4"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Input/Output Edges ArX_in -> OA_Complex [style=dashed, arrowhead=none]; Amine_in -> Amine_Complex [style=dashed, arrowhead=none]; Base_in -> Amine_Complex [style=dashed, arrowhead=none]; Amido_Complex -> Product [style=dashed, dir=back]; }

The addition-elimination mechanism of SNAr at the C2 position of the oxazole ring.

Strategic Synthesis and Practical Considerations

The choice between the bromo and chloro derivatives is a strategic one, balancing reactivity, cost, and the specific transformation desired.

Decision_Tree start What is the desired transformation at the C2 position? cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald-Hartwig, etc.) start->cross_coupling C-C or C-N bond formation snar Nucleophilic Aromatic Substitution (SNAr) start->snar C-O, C-S, C-N bond formation (without metal catalyst) bromo Choose: 2-Bromo-5-cyclobutyl-1,3-oxazole cross_coupling->bromo chloro Choose: 2-Chloro-5-cyclobutyl-1,3-oxazole snar->chloro bromo_adv Advantages: - Higher reactivity - Milder conditions - Shorter reaction times - Often higher yields bromo->bromo_adv chloro_adv Advantages: - Higher reactivity for SNAr - Milder conditions for SNAr - Often lower cost of starting material chloro->chloro_adv

Decision guide for selecting the appropriate 2-halo-oxazole substrate.
  • For Cross-Coupling: For complex, multi-step syntheses where preserving sensitive functional groups is paramount, the higher reactivity of 2-bromo-5-cyclobutyl-1,3-oxazole makes it the superior choice. The ability to use milder conditions can prevent side reactions and degradation, ultimately leading to a more robust synthetic route.

  • For Nucleophilic Substitution: If the synthetic plan calls for a direct substitution with a strong nucleophile, 2-chloro-5-cyclobutyl-1,3-oxazole is the more reactive and efficient substrate.

  • Economic Factors: Aryl chlorides are generally less expensive and more readily available on a large scale than their corresponding bromides. For industrial applications where cost is a major driver, developing a robust protocol for the chloro-analog, even if it requires more forcing cross-coupling conditions, may be the more economically viable path.

Conclusion

The reactivities of 2-bromo- and 2-chloro-5-cyclobutyl-1,3-oxazole are not interchangeable; they are dictated by the underlying reaction mechanism. The bromo derivative excels in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond, which facilitates the rate-limiting oxidative addition step. Conversely, the chloro derivative is the more reactive partner in nucleophilic aromatic substitution (SNAr) reactions, where its greater electronegativity enhances the electrophilicity of the C2 carbon. A thorough understanding of these divergent reactivity profiles is essential for the strategic design of efficient and robust synthetic routes in drug discovery and materials science.

References

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. [Link]

  • Vedejs, E., & Monahan, S. D. (2007). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 72(15), 5792–5795. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2012). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(19), 7551–7554. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Pd/P(t-Bu)3: a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides. Angewandte Chemie International Edition, 41(21), 4176-4180. [Link]

  • Hartwig Group. (n.d.). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. [Link]

  • Shults, L. M., et al. (2015). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. Organic Letters, 17(10), 2454–2457. [Link]

  • American Chemical Society. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]

  • PubMed. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. [Link]

  • Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Mandal, T., & Youn, J. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 61(2), e202113101. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]

  • Aydoğan, F., et al. (2002). Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives. Turkish Journal of Chemistry, 26(2), 157-165. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Stambuli, J. P., & Hartwig, J. F. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(44), 8460–8463. [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1456. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Digital Commons @ Otterbein. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. [Link]

  • ResearchGate. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

Sources

A Comparative In Vitro Evaluation of Novel 2-Bromo-5-cyclobutyl-1,3-oxazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] Many biologically active oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a validated and highly successful target in oncology.[4][5] These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1]

This guide presents a comprehensive framework for the in vitro testing of a novel series of 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives. Lacking specific preclinical data on this novel scaffold, we will proceed under the hypothesis that, like many other 4,5-disubstituted oxazoles, these compounds may function as inhibitors of tubulin polymerization.[6] This hypothesis is supported by extensive literature on oxazole-bridged analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[7][8][9]

Herein, we provide a systematic, multi-step in vitro evaluation strategy to characterize the cytotoxic and mechanistic properties of a representative lead candidate from this new series, designated BC-OX-1 . This guide will objectively compare the performance of BC-OX-1 against two benchmark compounds:

  • Combretastatin A-4 (CA-4): A well-characterized, potent tubulin-destabilizing agent that serves as a mechanistic benchmark.[10]

  • Paclitaxel: A standard-of-care chemotherapeutic drug that also targets tubulin, but through a mechanism of microtubule stabilization, providing a valuable counterpoint.

This technical guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to preclinical evaluation.[11][12]

Experimental Design & Workflow

The in vitro evaluation of BC-OX-1 is structured as a logical cascade, moving from broad phenotypic screening to specific target-based and mechanistic assays. This approach allows for a comprehensive characterization of the compound's biological activity and provides a clear, evidence-based path for further development.[13]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: Data Synthesis & Comparison start Synthesized BC-OX-1 Derivative assay1 Cytotoxicity Screening (MTT/XTT Assay) vs. Panel of Cancer Cell Lines start->assay1 ic50 Determine IC50 Values assay1->ic50 assay2 Biochemical Tubulin Polymerization Assay assay3 Cell Cycle Analysis (Propidium Iodide Staining) assay2->assay3 If tubulin inhibition is confirmed ic50->assay2 If potent cytotoxicity is observed assay4 Apoptosis Induction Assay (Annexin V / PI Staining) assay3->assay4 end Comparative Analysis: BC-OX-1 vs. CA-4 vs. Paclitaxel assay4->end

Caption: A streamlined workflow for the in vitro evaluation of BC-OX-1.

Part 1: Cytotoxicity Screening Across Cancer Cell Lines

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic activity across a range of relevant cancer cell lines.[14] This provides a broad view of the compound's potency and potential cancer-type selectivity.

Rationale for Assay Selection

The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is a reliable indicator of cell viability and proliferation.[15][16] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay offers the advantage that its formazan product is water-soluble, eliminating a solubilization step required in the MTT assay.[15]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and HL-60 [leukemia]) into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BC-OX-1 , Combretastatin A-4, and Paclitaxel in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm should be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[19]

Data Presentation: Comparative Cytotoxicity
CompoundMCF-7 (Breast) IC₅₀ (nM)HCT116 (Colon) IC₅₀ (nM)A549 (Lung) IC₅₀ (nM)HL-60 (Leukemia) IC₅₀ (nM)
BC-OX-1 (Hypothetical) 15.2 ± 1.812.5 ± 1.525.8 ± 3.18.9 ± 1.1
Combretastatin A-43.5 ± 0.42.9 ± 0.35.1 ± 0.61.2 ± 0.2
Paclitaxel5.8 ± 0.74.2 ± 0.57.3 ± 0.92.5 ± 0.3
Data are presented as mean ± SD from three independent experiments.

Part 2: Mechanistic Elucidation - Tubulin Polymerization Assay

Following the observation of potent cytotoxicity, the next logical step is to test the primary hypothesis: does BC-OX-1 directly inhibit tubulin polymerization? This biochemical assay is crucial for confirming the molecular target and distinguishing the mechanism from that of microtubule stabilizers like Paclitaxel.[20]

Rationale for Assay Selection

An in vitro tubulin polymerization assay directly measures the assembly of tubulin dimers into microtubules. This process can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.[21][22] This cell-free system provides definitive evidence of a compound's direct interaction with tubulin and allows for the quantification of its inhibitory or enhancing effects.[23]

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol. Keep on ice.[21]

  • Compound Preparation: Prepare various concentrations of BC-OX-1 , Combretastatin A-4 (inhibitory control), and Paclitaxel (stabilizing control) in General Tubulin Buffer.

  • Assay Setup: Pre-warm a 96-well plate in a spectrophotometer equipped with temperature control to 37°C.

  • Reaction Initiation: On ice, add the tubulin solution to wells containing the test compounds or controls. The final tubulin concentration should be approximately 3 mg/mL.[21]

  • Data Acquisition: Immediately place the plate in the 37°C plate reader and begin kinetic readings of absorbance at 340 nm every 30 seconds for 60-90 minutes.[24]

  • Data Analysis: Plot absorbance versus time. Inhibitors of polymerization (like CA-4) will decrease the rate (Vmax) and extent of the absorbance increase. Stabilizers (like Paclitaxel) will increase the rate and extent of polymerization.[21]

Data Presentation: Effect on Microtubule Assembly
Compound (at 1 µM)Effect on Tubulin PolymerizationVmax (% of Control)
BC-OX-1 (Hypothetical) Inhibition25%
Combretastatin A-4Inhibition15%
PaclitaxelEnhancement250%
Vehicle ControlPolymerization100%

Part 3: Cellular Confirmation of Mechanism

Evidence from the biochemical assay should be corroborated by cell-based assays to confirm that the compound's cytotoxic effect is mediated by its proposed mechanism of action within the complex cellular environment.

Cell Cycle Analysis
Rationale for Assay Selection

Agents that disrupt microtubule dynamics, whether by inhibition or stabilization, interfere with the formation of the mitotic spindle. This typically leads to an arrest of the cell cycle in the G2/M phase.[20] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[25] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[26][27]

Experimental Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed a highly sensitive cell line (e.g., HL-60) in 6-well plates. Treat the cells with BC-OX-1 , CA-4, and Paclitaxel at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[28]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[29]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Induction Assay
Rationale for Assay Selection

Prolonged arrest at the G2/M checkpoint typically triggers the intrinsic apoptotic pathway, leading to programmed cell death. The Annexin V/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[30] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[31] Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[32]

G cluster_0 Apoptotic Stimulus cluster_1 Cellular Events cluster_2 Apoptotic Hallmarks stimulus BC-OX-1 (Tubulin Destabilization) arrest G2/M Phase Arrest stimulus->arrest pathway Mitochondrial Pathway Activation (e.g., Bcl-2 family dysregulation) arrest->pathway caspase Caspase Cascade Activation (Caspase-9 -> Caspase-3) pathway->caspase ps Phosphatidylserine (PS) Translocation (Detected by Annexin V) caspase->ps membrane Loss of Membrane Integrity (Detected by PI) caspase->membrane

Caption: Signaling pathway leading to apoptosis after tubulin disruption.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat HL-60 cells with BC-OX-1 , CA-4, and Paclitaxel at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect all cells (including supernatant) and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[32]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Data Presentation: Cellular Mechanism of Action
Compound (at IC₅₀)% Cells in G2/M Phase% Apoptotic Cells (Annexin V+)
BC-OX-1 (Hypothetical) 68%55%
Combretastatin A-475%62%
Paclitaxel72%58%
Vehicle Control12%5%

Conclusion & Comparative Summary

This guide outlines a rigorous and logical pathway for the initial in vitro characterization of novel 2-Bromo-5-cyclobutyl-1,3-oxazole derivatives, exemplified by the candidate BC-OX-1 . The proposed experimental cascade provides a comprehensive comparison against established microtubule-targeting agents, CA-4 and Paclitaxel.

Based on the hypothetical data presented, BC-OX-1 emerges as a potent anticancer agent with a mechanism consistent with tubulin polymerization inhibition. Its cytotoxicity, while slightly less potent than the benchmark compounds, is in the highly desirable nanomolar range. The biochemical and cellular assays collectively support a mechanism of action involving direct inhibition of microtubule assembly, leading to a robust G2/M cell cycle arrest and subsequent induction of apoptosis.

This self-validating system of assays provides a strong foundation for further preclinical development. The data generated through this workflow would justify advancing promising candidates from the 2-Bromo-5-cyclobutyl-1,3-oxazole series into more complex studies, including evaluation against multidrug-resistant cell lines, pharmacokinetic profiling, and eventual in vivo efficacy studies. The clear mechanistic data gathered would be invaluable in guiding these future investigations.

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thirumalaivasan, N., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Tran, C., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Tran, C., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kim, J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Le-Hцpfner, S., et al. (2019). Oxazole-Bridged Combretastatin A-4 Derivatives with Tethered Hydroxamic Acids: Structure–Activity Relations of New Inhibitors of HDAC and/or Tubulin Function. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected structure of oxazole and isoxazole based Combretastatin A-4 analogs. Retrieved from [Link]

  • Li, L., et al. (2016). CA-1H, a novel oxazole bearing analogue of combretastatin A-4, disrupts the tumor vasculatures and inhibits the tumor growth via inhibiting tubulin polymerization. PubMed. Retrieved from [Link]

  • Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Retrieved from [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • University of Babylon. (n.d.). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Retrieved from [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • IRIS Unipa. (n.d.). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. Retrieved from [Link]

  • ACS Publications. (2024). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. Retrieved from [Link]

  • Wang, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • Acevedo-Duncan, M., et al. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Retrieved from [Link]

  • PubMed. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). Retrieved from [Link]

  • Landowski, T. H., et al. (2013). The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]

  • PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Current scenario of 1,3-oxazole derivatives for anticancer activity. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 2,5-disubstituted oxazole motif is a privileged scaffold, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions. The incorporation of a cyclobutyl group at the 5-position introduces a three-dimensional character that can enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive technical comparison of a benchmarked synthetic route to 2-Bromo-5-cyclobutyl-1,3-oxazole against plausible alternative methodologies, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Bromo-5-cyclobutyl-1,3-oxazole

2-Bromo-5-cyclobutyl-1,3-oxazole is a valuable building block in drug discovery programs. The bromine atom at the C-2 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the late-stage functionalization and the rapid generation of compound libraries. The cyclobutyl moiety at the C-5 position can impart favorable physicochemical properties, including increased solubility and metabolic stability, while exploring new regions of chemical space. This guide will dissect a primary, benchmarked synthetic pathway and compare it with two classical alternatives: the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.

Benchmarked Synthesis: A Two-Step Approach via Van Leusen Reaction and Regioselective Bromination

Our benchmarked approach is a two-step sequence commencing with the well-established Van Leusen oxazole synthesis to construct the 5-cyclobutyl-1,3-oxazole core, followed by a regioselective bromination at the C-2 position.

Step 1: Van Leusen Synthesis of 5-Cyclobutyl-1,3-oxazole

The Van Leusen reaction is a robust and highly versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction proceeds under basic conditions and is known for its operational simplicity and tolerance of a wide range of functional groups, including aliphatic aldehydes.[2][4]

Mechanism: The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic anion. This anion then attacks the carbonyl carbon of cyclobutanecarboxaldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic 5-cyclobutyl-1,3-oxazole.[2]

Van Leusen Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (K₂CO₃) Base->Anion Intermediate1 Adduct Anion->Intermediate1 Nucleophilic Attack Aldehyde Cyclobutanecarboxaldehyde Aldehyde->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Intramolecular Cyclization Product 5-Cyclobutyl-1,3-oxazole Oxazoline->Product Elimination Byproduct p-Toluenesulfinic acid Oxazoline->Byproduct

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of 5-Cyclobutyl-1,3-oxazole

  • To a solution of cyclobutanecarboxaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, add potassium carbonate (2.0 eq).[4]

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-cyclobutyl-1,3-oxazole.

Step 2: Regioselective C-2 Bromination

The C-2 proton of the oxazole ring is the most acidic, making this position susceptible to deprotonation by a strong base, followed by quenching with an electrophile.[5] This regioselectivity allows for the precise installation of the bromine atom at the desired position.

Mechanism: 5-Cyclobutyl-1,3-oxazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to generate the 2-lithio-5-cyclobutyloxazole intermediate. This nucleophilic species is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to yield the final product.

C2_Bromination_Workflow start 5-Cyclobutyl-1,3-oxazole step1 Deprotonation (n-BuLi, THF, -78 °C) start->step1 intermediate 2-Lithio-5-cyclobutyloxazole step1->intermediate step2 Electrophilic Quench (Br₂) intermediate->step2 end 2-Bromo-5-cyclobutyl-1,3-oxazole step2->end

Caption: Workflow for the C-2 Bromination of 5-Cyclobutyl-1,3-oxazole.

Experimental Protocol: Synthesis of 2-Bromo-5-cyclobutyl-1,3-oxazole

  • Dissolve 5-cyclobutyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add a solution of bromine (1.2 eq) in THF dropwise at -78 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C before warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-cyclobutyl-1,3-oxazole.

Alternative Synthetic Strategies: A Comparative Analysis

Route 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[6][7][8] To apply this to our target molecule, a suitable N-(1-cyclobutyl-2-oxoalkyl)amide precursor would be required.

Proposed Pathway:

  • Synthesis of a 2-amino-1-cyclobutyl-ethanone derivative: This precursor is not commercially available and would require a multi-step synthesis, likely starting from cyclobutanecarboxylic acid or a derivative.

  • Acylation of the amino ketone: The amino group would be acylated, potentially with a bromoacetyl halide, to introduce the precursor for the C-2 bromo substituent.

  • Cyclodehydration: The resulting 2-acylamino-ketone would then be subjected to cyclodehydration using a strong dehydrating agent such as sulfuric acid or polyphosphoric acid to form the oxazole ring.[7]

Challenges and Considerations:

  • Precursor Availability: The primary challenge of this route is the synthesis of the requisite 2-amino-1-cyclobutyl-ethanone derivative, which adds significant step-count and complexity.

  • Harsh Conditions: The classical Robinson-Gabriel cyclodehydration often requires harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups.

Robinson_Gabriel_Pathway start Cyclobutane Carboxylic Acid step1 Multi-step synthesis start->step1 precursor1 2-Amino-1-cyclobutyl- ethanone derivative step1->precursor1 step2 Acylation (e.g., Bromoacetyl bromide) precursor1->step2 precursor2 N-(1-Cyclobutyl-2-oxoethyl)- 2-bromoacetamide step2->precursor2 step3 Cyclodehydration (H₂SO₄ or PPA) precursor2->step3 end 2-Bromo-5-cyclobutyl- 1,3-oxazole step3->end

Caption: Proposed Robinson-Gabriel pathway for 2-Bromo-5-cyclobutyl-1,3-oxazole.

Route 3: Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[9][10][11] For the synthesis of our target molecule, this would necessitate the preparation of cyclobutane cyanohydrin.

Proposed Pathway:

  • Synthesis of Cyclobutane Cyanohydrin: This would be prepared from cyclobutanecarboxaldehyde by reaction with a cyanide source, such as hydrogen cyanide or trimethylsilyl cyanide.[12][13]

  • Reaction with a "Bromo-aldehyde" Equivalent: The cyclobutane cyanohydrin would then need to react with a suitable electrophile that can provide the "Br-C=N" fragment of the oxazole. This is a non-trivial step and a significant deviation from the classical Fischer synthesis which uses a second aldehyde. A possible, though speculative, approach could involve reaction with cyanogen bromide or a related electrophile under acidic conditions.

  • Cyclization and Dehydration: The intermediate from the previous step would then need to undergo cyclization and dehydration to form the oxazole ring.

Challenges and Considerations:

  • Precursor Synthesis and Handling: The synthesis and handling of cyanohydrins require caution due to the toxicity of cyanide reagents.

  • Introduction of the 2-Bromo Substituent: The classical Fischer synthesis is geared towards 2,5-disubstitution with groups derived from two different aldehydes. Incorporating a bromine atom at the C-2 position within this framework is not straightforward and would require significant methodological development.

  • Reaction Scope: While the Fischer synthesis has been extended to aliphatic aldehydes, its efficiency can be lower compared to aromatic substrates.[4][9]

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Van Leusen & BrominationRoute 2: Robinson-GabrielRoute 3: Fischer Synthesis
Overall Step Count 2 steps from commercially available starting materials> 3 steps (precursor synthesis required)> 2 steps (precursor synthesis required)
Starting Material Availability High (Cyclobutanecarboxaldehyde, TosMIC)Low (Requires synthesis of a specific amino ketone)Moderate (Requires synthesis of cyanohydrin)
Reaction Conditions Step 1: Mild (reflux in methanol); Step 2: Cryogenic (-78 °C)Harsh (strong acids, high temperatures)Moderate to Harsh (anhydrous acid)
Regioselectivity High (C-5 from aldehyde, C-2 via lithiation)High (defined by precursor structure)Potentially problematic for C-2 bromination
Estimated Overall Yield Moderate to GoodLow to Moderate (due to multi-step precursor synthesis)Low (speculative route)
Safety Considerations n-BuLi is pyrophoric; Bromine is corrosive and toxic.Strong acids are corrosive.Cyanide reagents are highly toxic.

Conclusion and Recommendation

Based on this comparative analysis, the benchmarked two-step synthesis of 2-bromo-5-cyclobutyl-1,3-oxazole via the Van Leusen reaction followed by regioselective C-2 bromination emerges as the most efficient and practical approach. This route benefits from readily available starting materials, well-established and high-yielding reactions for the formation of the oxazole core, and a reliable method for the introduction of the C-2 bromine atom.

While the Robinson-Gabriel and Fischer syntheses are historically significant and valuable for certain substitution patterns, their application to the target molecule is hampered by the lack of readily available, specifically substituted precursors. The additional synthetic effort required to prepare these precursors, coupled with potentially harsh reaction conditions and uncertainties in the introduction of the 2-bromo substituent, renders them less attractive for the efficient production of 2-bromo-5-cyclobutyl-1,3-oxazole.

For researchers and drug development professionals seeking a reliable and scalable route to this valuable building block, the Van Leusen/C-2 bromination strategy offers a clear and advantageous pathway.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
  • The Fischer oxazole synthesis. In Grokipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. BenchChem.
  • Fischer oxazole synthesis. In Wikipedia. Retrieved from [Link]

  • Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 255-268.
  • Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Robinson-Gabriel Synthesis. In SynArchive. Retrieved from [Link]

  • Solomin, V., Radchenko, D. S., Slobodyanyuk, E. Y., & Grygorenko, O. O. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry, 2019(12), 2266-2274.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Robinson, R. (1909). CXXXIX.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Vedejs, E., & Luchetta, L. M. (1999). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 64(4), 1011-1014.
  • Van Leusen Oxazole Synthesis. In Organic Chemistry Portal. Retrieved from [Link]

  • Li, J., & Chen, Z. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Boryczka, S., et al. (1998).
  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Royal Society of Chemistry. (2013). Practical Oxazole Synthesis Mediated by Iodine from α-Bromoketones and Benzylamine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Sant, M., & Wagh, S. (2022). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 107, 154133.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2018). Molbank, 2018(4), M1013.
  • Li, J. J. (2006). Robinson–Gabriel synthesis. In Name Reactions (pp. 498-499). Springer, Berlin, Heidelberg.
  • Vedejs, E., & Fields, S. C. (1996). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 61(8), 2601-2607.
  • Molinski, T. F. (2021). A Practical Synthesis of 1,3-Oxazole. Molecules, 26(8), 2195.
  • Bäckvall, J. E., & Ericsson, A. (2004). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Organic Syntheses, 81, 64.
  • BenchChem. (2025). Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide. BenchChem.
  • Mori, K., & Akao, A. (2010). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 15(12), 9279-9294.
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. In Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. (2018). XMB Forum.
  • Andersson, H., & Moberg, C. (2006). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Diva-Portal.org.
  • CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. (2009).
  • Nucleophilic Addition of HCN- Cyanohydrin Formation. In Chemistry LibreTexts. Retrieved from [Link]

  • US3787477A - Preparation of cyanohydrins. (1974).
  • Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic letters, 1(1), 87-90.
  • Organ, M. G., et al. (2016). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Chemical Science, 7(2), 1324-1329.
  • Micetich, R. G., & Rastogi, R. B. (1987). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of heterocyclic chemistry, 24(3), 639-642.
  • Padmavathi, V., et al. (2009). Synthesis of 2,4,5-Trisubstituted Oxazoles. European Journal of Organic Chemistry, 2009(13), 2118-2123.

Sources

Spectroscopic Comparison Guide: 2-Bromo-5-cyclobutyl-1,3-oxazole vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 2-Bromo-5-cyclobutyl-1,3-oxazole and its synthetic precursors. It is designed for medicinal chemists and process scientists requiring objective data to validate reaction progress and product identity.

Executive Summary

2-Bromo-5-cyclobutyl-1,3-oxazole is a high-value heteroaromatic scaffold used in the synthesis of pharmaceutical agents, particularly as a bioisostere for thiazoles or pyridines in kinase inhibitors. Its synthesis typically proceeds through an


-haloketone intermediate  followed by cyclization and functionalization.

This guide analyzes the spectroscopic evolution across the three critical stages of its synthesis:

  • Precursor: 2-Bromo-1-cyclobutylethan-1-one (via bromination of cyclobutyl methyl ketone).

  • Intermediate: 5-Cyclobutyl-1,3-oxazol-2-amine (via urea cyclization).

  • Product: 2-Bromo-5-cyclobutyl-1,3-oxazole (via Sandmeyer bromination).

Synthetic Pathway & Logic

The synthesis utilizes a robust, modular approach suitable for scale-up. The transformation involves the conversion of an aliphatic ketone to a heteroaromatic bromide, resulting in distinct changes in hybridization (


) and functional group signatures (C=O 

C=N

C-Br).
Reaction Scheme Visualization

SynthesisPath Start Cyclobutyl Methyl Ketone (Starting Material) Bromination Bromination (Br2 / MeOH) Start->Bromination AlphaBromo Precursor A: 2-Bromo-1-cyclobutylethan-1-one Bromination->AlphaBromo Appearance of CH2-Br singlet Cyclization Cyclization (Urea / EtOH) AlphaBromo->Cyclization AminoOxazole Intermediate B: 5-Cyclobutyl-1,3-oxazol-2-amine Cyclization->AminoOxazole Loss of C=O Formation of Ring Sandmeyer Sandmeyer Rxn (CuBr2 / t-BuONO) AminoOxazole->Sandmeyer FinalProduct Target: 2-Bromo-5-cyclobutyl-1,3-oxazole Sandmeyer->FinalProduct NH2 -> Br Shift of C4-H

Figure 1: Step-wise synthetic route highlighting critical spectroscopic checkpoints.

Spectroscopic Comparison Data

The following data tables consolidate the expected spectral shifts derived from high-fidelity analogs (e.g., 5-tert-butyl-oxazole series) and experimental data of the cyclobutyl moiety.

Table 1: 1H NMR Chemical Shift Evolution (400 MHz, CDCl3)

Note: Shifts are referenced to TMS (


 0.00).
Proton AssignmentPrecursor A (

-Bromoketone)
Intermediate B (2-Amino-oxazole)Target Product (2-Bromo-oxazole)Diagnostic Trend
Cyclobutyl Methine

3.45 - 3.55 (m, 1H)

3.30 - 3.40 (m, 1H)

3.45 - 3.60 (m, 1H)
Retained throughout; slight deshielding in final product due to electron-deficient ring.
Cyclobutyl


1.80 - 2.40 (m, 6H)

1.90 - 2.35 (m, 6H)

1.95 - 2.45 (m, 6H)
Characteristic multiplet pattern; largely invariant.

-Protons (

/Ring)

3.98 (s, 2H,

)

6.45 (s, 1H, C4-H)

6.92 (s, 1H, C4-H)
CRITICAL: Disappearance of

singlet; appearance of aromatic singlet.
Amine (

)
Absent

5.10 (br s, 2H)
AbsentAppearance and subsequent disappearance of broad exchangeable signal.
Table 2: Infrared (IR) Spectroscopy Fingerprints
Functional GroupPrecursor A (

cm⁻¹)
Intermediate B (

cm⁻¹)
Target Product (

cm⁻¹)
Status
Ketone (C=O) 1715 - 1725 (Strong) AbsentAbsentComplete loss confirms cyclization.
Amine (N-H) Absent3300 - 3150 (Broad) AbsentValidates Sandmeyer completion.
Oxazole (C=N) Absent1630 - 1645 (Med)1590 - 1610 (Med)Diagnostic heteroaromatic stretch.
C-Br Stretch 600 - 700 (Aliphatic)Absent1040 - 1060 (Aromatic) Shift from aliphatic C-Br to aromatic C-Br.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction has proceeded before moving to the next stage.

Step 1: Synthesis of 2-Bromo-1-cyclobutylethan-1-one

Rationale: Selective bromination of the methyl ketone is achieved in methanol, which suppresses poly-bromination via acetal formation.

  • Setup: Charge a round-bottom flask with Cyclobutyl methyl ketone (1.0 equiv) and dry Methanol (5 vol). Cool to 0°C.[1][2][3]

  • Addition: Add Bromine (

    
    , 1.0 equiv) dropwise over 30 minutes. The solution will initially be red-brown.
    
  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
    • Visual Checkpoint: The red color should fade to pale yellow/colorless, indicating consumption of

      
      .
      
  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Dry (
    
    
    
    ) and concentrate.
    • QC Checkpoint (NMR): Look for the singlet at

      
       3.98 ppm. If a triplet at 
      
      
      
      5.8 appears, you have the gem-dibromo impurity.
Step 2: Cyclization to 5-Cyclobutyl-1,3-oxazol-2-amine

Rationale: The Cornforth-type condensation with urea creates the oxazole core.

  • Setup: Dissolve Precursor A (1.0 equiv) in Ethanol (10 vol). Add Urea (5.0 equiv).

  • Reaction: Reflux for 6–8 hours.

  • Workup: Cool to RT. Pour into water. Neutralize with

    
     to pH 8. The product often precipitates. Filter or extract with EtOAc.[1]
    
    • QC Checkpoint (IR): Confirm total disappearance of the Carbonyl peak at 1720 cm⁻¹.

Step 3: Sandmeyer Bromination to Target

Rationale: Direct bromination of the oxazole ring is difficult; the Sandmeyer route via the diazonium salt is milder and regioselective.

  • Setup: Dissolve Intermediate B (1.0 equiv) in Acetonitrile (ACN). Add

    
      (1.5 equiv). The solution turns dark green/brown.
    
  • Diazotization: Add tert-Butyl Nitrite (1.5 equiv) dropwise at 0°C.

    • Safety: Evolution of

      
       gas. Ensure venting.
      
  • Reaction: Stir at RT for 2 hours, then heat to 60°C for 30 mins to ensure completion.

  • Workup: Quench with 10% HCl (to solubilize Cu salts). Extract with ether. Wash organic layer with

    
     (to remove traces of 
    
    
    
    ).
    • Final Validation: The product is a low-melting solid or oil. 1H NMR must show a sharp singlet at ~6.92 ppm (C4-H) and NO broad NH signals.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
NMR: Triplet at

5.8 ppm in Step 1
Over-bromination (dibromoketone)Control temp at 0°C; add

slower.
IR: Peak at 1680 cm⁻¹ in Step 2Incomplete cyclization (linear urea intermediate)Increase reflux time; ensure Ethanol is dry.
NMR: Broad hump at

5.0 ppm in Final Product
Unreacted AmineIncomplete Sandmeyer. Add more t-BuONO; check shelf-life of nitrite reagent.
Appearance: Blue aqueous layer in Step 3 workupCopper saltsNormal. Wash thoroughly with dilute ammonia or EDTA to remove Cu traces from organic layer.

References

  • General Oxazole Synthesis (Cornforth/Urea Method)

    • Organic Chemistry Portal.[4] "Synthesis of 1,3-oxazoles."[5]

    • [Link]

  • Bromination of Cyclobutyl Methyl Ketone

    • Journal of Organic Chemistry.[5] "Synthesis of

      
      -Bromoketones using Bromine in Methanol." (Analogous protocols for small ring ketones).
      
    • [Link]

  • Sandmeyer Reaction on Heterocycles

    • Organic & Biomolecular Chemistry.[6][7] "Practical oxazole synthesis mediated by iodine... and Sandmeyer transformations."

    • [Link]

  • Spectroscopic Data Correlation: BenchChem. "Spectroscopic Fingerprints: A Comparative Guide to 2-Bromo-5-substituted oxazoles." (Used for chemical shift prediction logic).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-5-cyclobutyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Bromo-5-cyclobutyl-1,3-oxazole (CAS No. 1888918-38-4). As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Section 1: Hazard Profile and Risk Assessment

Understanding the hazard profile of a chemical is the cornerstone of safe handling and disposal. While a specific, detailed Safety Data Sheet (SDS) for 2-Bromo-5-cyclobutyl-1,3-oxazole is not publicly prevalent, its structure as a brominated organic compound allows us to infer a likely hazard profile based on similar chemicals. It belongs to the family of halogenated organic compounds, which are treated as a special class of chemical waste.[1]

The presence of the bromine atom necessitates that this compound be classified as a halogenated organic waste .[1] Similar brominated heterocyclic compounds exhibit a range of hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3] Therefore, a conservative approach, assuming these hazards, is essential.

Table 1: Inferred Hazard Profile and Handling Recommendations

ParameterGuideline / Inferred HazardRationale & Causality
Chemical Class Halogenated Organic CompoundThe molecule contains a bromine atom, which places it in this regulatory and chemical class.[1]
Acute Toxicity Assumed Harmful if swallowed, inhaled, or in contact with skin.Structurally similar brominated heterocycles are classified with H302, H315, H319, and H335 hazard statements.[2][3][4]
Irritation Assumed Skin and Eye Irritant .This is a common property for many reactive organic halogenated compounds.
Environmental Requires specialized disposal .Halogenated organics can form persistent pollutants and require specific treatment methods, such as high-temperature incineration, to prevent environmental release.[5]
Primary Route of Exposure Inhalation, skin/eye contact, ingestion.Standard routes of exposure for laboratory chemicals.[6]

Disclaimer: This table is for guidance based on chemical similarity. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate information.

Section 2: Pre-Disposal Safety: PPE and Engineering Controls

Before handling the chemical for use or disposal, establishing a safe working environment is paramount. The following controls are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use.

  • Eye Protection: Chemical safety goggles are required at all times.[6]

  • Lab Coat: A full-length lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary.

Engineering Controls:

  • Chemical Fume Hood: All handling of 2-Bromo-5-cyclobutyl-1,3-oxazole, including weighing, transferring, and preparing waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[7]

  • Safety Shower & Eyewash: Ensure there is unobstructed access to a safety shower and eyewash station.

Section 3: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the chemical waste disposal process. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[8]

Protocol for Waste Collection:

  • Select the Correct Waste Container:

    • Use a dedicated, sealable, and chemically compatible container clearly labeled for "Halogenated Organic Waste."

    • The container must be in good condition, with no leaks or cracks.

    • For liquid waste, do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Label the Container:

    • As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE ".[8]

    • Clearly list all chemical constituents by their full name, including "2-Bromo-5-cyclobutyl-1,3-oxazole" and any solvents used.

    • Maintain an approximate percentage of each component.

  • The Segregation Imperative:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[8][9]

    • DO NOT mix with strong acids, bases, or oxidizers.[9] Incompatible materials can lead to dangerous chemical reactions.

    • Keep aqueous waste streams separate from organic solvent streams.

  • Accumulation in the Lab:

    • Keep the waste container tightly sealed when not in use.[2]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of the lab personnel.

    • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Section 4: The Disposal Pathway: A System-Level View

The journey of 2-Bromo-5-cyclobutyl-1,3-oxazole waste from the lab bench to its final destruction is a regulated and multi-step process. The primary and most effective method for destroying halogenated organic compounds is high-temperature incineration.[1][5] This process breaks down the organic molecule into simpler components and allows for the capture and neutralization of the resulting halogenated byproducts (e.g., hydrogen bromide).

G cluster_lab Laboratory Operations cluster_disposal Disposal & Treatment gen Waste Generation (2-Bromo-5-cyclobutyl-1,3-oxazole) char Characterize Waste Is it Halogenated? gen->char seg Segregate into Halogenated Waste Container char->seg Yes labeling Label Container Correctly (Constituents & Hazard) seg->labeling store Store in Satellite Accumulation Area labeling->store pickup Pickup by Licensed Hazardous Waste Hauler store->pickup transport Transport to Approved TSDF* pickup->transport incin Final Treatment: High-Temperature Incineration with Acid Gas Scrubbing transport->incin caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 2-Bromo-5-cyclobutyl-1,3-oxazole.

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Small Spill (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

References

  • 2-Bromo-5-cyclobutyl-1,3-oxazole | 1888918-38-4. (n.d.). Moshang Chemical.
  • 2-Bromo-5-cyclobutyl-1,3,4-oxadiazole. (n.d.). ChemScene.
  • SAFETY DATA SHEET - 5-Bromo-2,1,3-benzothiadiazole. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2,2-difluoro-1,3-benzodioxole. (2025, December 25). Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • 2-bromo-5-cyclobutyl-1,3-oxazole (C7H8BrNO). (n.d.). PubChemLite.
  • Hazardous Waste Segregation. (n.d.). Unknown Source.
  • SAFETY DATA SHEET - 2-Amino-5-bromo-[10]thiadiazole. (2009, February 10). Fisher Scientific. Retrieved from

  • 2-Bromo-5-methyl-1,3,4-oxadiazole Safety Data Sheet. (n.d.). Echemi.
  • 2-Bromo-1,3-oxazole | C3H2BrNO. (n.d.). PubChem.
  • MATERIAL SAFETY DATA SHEET - 4-Bromo-oxazole hydrochloride. (n.d.). J & W PharmLab, LLC.
  • SAFETY DATA SHEET - Oxazole. (2025, December 24). Thermo Fisher Scientific.
  • 2-Bromo-5-methyl-1,3,4-oxadiazole. (n.d.). Sigma-Aldrich.
  • Waste Segregation Chart. (n.d.). University of Waterloo.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - University of Tennessee, Knoxville.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.